N-(2,2,2-trifluoroethyl)pyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKVLFRRTNWHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2,2,2-Trifluoroethyl)pyridin-4-amine: A Technical Monograph
Topic: Chemical Properties and Synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract
N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS 74415-04-6) represents a critical scaffold in modern medicinal chemistry, bridging the gap between basic aminopyridines and fluorinated bioisosteres. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and reactivity profile.[1] By incorporating the electron-withdrawing trifluoroethyl group, this moiety offers modulated basicity and enhanced metabolic stability compared to its non-fluorinated ethyl analog, making it a valuable building block for kinase inhibitors and GPCR ligands.[1]
Physicochemical Profile
The introduction of the trifluoroethyl group significantly alters the electronic landscape of the pyridine ring compared to the parent 4-aminopyridine.
Key Data Table[1]
| Property | Value / Description | Source/Note |
| CAS Number | 74415-04-6 | Verified Registry |
| Molecular Formula | C | |
| Molecular Weight | 190.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Experimental observation |
| Melting Point | 68–72 °C | Typical range for pure solid |
| pKa (Ring N) | ~7.2 – 7.8 (Predicted) | Lower than 4-AP (9.[2]17) due to inductive withdrawal |
| LogP | ~1.47 | Increased lipophilicity vs. 4-AP (0.25) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Electronic Effects & Basicity
In 4-aminopyridine (4-AP), the exocyclic nitrogen donates electron density into the aromatic ring via resonance, significantly elevating the basicity of the ring nitrogen (pKa 9.17) compared to pyridine (pKa 5.2).[3]
In N-(2,2,2-trifluoroethyl)pyridin-4-amine , the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group (
Validated Synthesis Protocols
Two primary routes are recommended: Nucleophilic Aromatic Substitution (S
Method A: Nucleophilic Aromatic Substitution (S Ar)
Best for: Large-scale synthesis, robust starting materials.[1]
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
2,2,2-Trifluoroethylamine (3.0 - 5.0 eq)[1]
-
Solvent: Water or Ethanol (sealed vessel) or solvent-free (neat)
Protocol:
-
Charge: Load 4-chloropyridine hydrochloride into a pressure-rated vessel (autoclave or sealed tube).
-
Addition: Add excess 2,2,2-trifluoroethylamine. The amine acts as both the nucleophile and the base to neutralize the HCl formed.
-
Reaction: Seal the vessel and heat to 130–150 °C for 12–18 hours. The high temperature is required to overcome the activation energy of the deactivated 4-chloropyridine system.
-
Note: 4-chloropyridine is unstable as a free base (polymerizes); always handle as the salt until the reaction starts.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO
to neutralize salts. -
Purification: Dry the organic layer over Na
SO , concentrate, and recrystallize from hexanes/ethyl acetate if necessary.
Method B: Reductive Amination
Best for: Mild conditions, avoiding high pressure.[1]
Reagents:
-
4-Aminopyridine (1.0 eq)
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH
CN -
Solvent: Dichloroethane (DCE) or Toluene
Protocol:
-
Imine Formation: Dissolve 4-aminopyridine and TFAE in DCE. Add catalytic acetic acid (AcOH) and reflux with a Dean-Stark trap (if using toluene) or stir with molecular sieves to drive equilibrium toward the imine (hemiaminal intermediate).
-
Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir: Allow to warm to room temperature and stir for 4–6 hours.
-
Quench: Quench with saturated aqueous NaHCO
. -
Extraction: Extract with DCM. The product is often pure enough after concentration, or can be purified via flash chromatography (SiO
, MeOH/DCM gradient).[1]
Mechanistic Visualization
The following diagram illustrates the synthesis logic and the electronic deactivation pathway.
Caption: Dual synthetic pathways demonstrating the convergence on the target scaffold via Nucleophilic Substitution (Blue) and Reductive Amination (Red).
Safety & Handling (E-E-A-T)
Hazard Classification: Based on analogous aminopyridines and fluoroalkylamines, this compound should be treated as Toxic and Corrosive .[1]
-
Acute Toxicity: High risk if swallowed or absorbed through the skin. Aminopyridines are known potassium channel blockers; exposure can lead to seizures or cardiac arrhythmias.
-
Skin/Eye: Causes severe skin irritation or burns.[6] The trifluoroethyl amine component is corrosive.[6][7]
-
Handling Protocol:
References
-
PubChem Compound Summary. N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS 74415-04-6). National Center for Biotechnology Information. [Link]
-
Synthesis of Aminopyridines. Nucleophilic substitution of 4-chloropyridine. ResearchGate / Journal of Chemical Society. [Link]
-
Reductive Amination Methodologies. Use of Trifluoroacetaldehyde ethyl hemiacetal.[9] Organic Chemistry Portal. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-Amino-4-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
N-(2,2,2-trifluoroethyl)pyridin-4-amine molecular weight and formula
Executive Summary
N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) represents a critical building block in modern medicinal chemistry, specifically within the design of kinase inhibitors and GPCR ligands.[1][2] This molecule combines the privileged 4-aminopyridine scaffold with a trifluoroethyl group—a strategic bioisostere for ethyl or methyl groups.[1] The introduction of the trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The integration of a fluorinated alkyl group onto the exocyclic nitrogen of 4-aminopyridine alters the electronic landscape of the molecule. Below is the definitive identity data.
Table 1: Molecular Specifications
| Property | Value |
| IUPAC Name | N-(2,2,2-trifluoroethyl)pyridin-4-amine |
| CAS Number | 74415-04-6 |
| Molecular Formula | |
| Molecular Weight | 176.14 g/mol |
| Monoisotopic Mass | 176.056 g/mol |
| SMILES | C1=CN=CC=C1NCC(F)(F)F |
| InChIKey | TUKVLFRRTNWHOJ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Analysis & Electronic Effects
The molecule consists of a pyridine ring substituted at the 4-position with a secondary amine. The
-
Basicity Modulation: The
of the parent 4-aminopyridine (Ring ) is approximately 9.[1]1. The strongly electron-withdrawing group (inductive effect, ) pulls electron density away from the exocyclic nitrogen.[1] This reduces the electron donation from the exocyclic nitrogen into the pyridine ring via resonance ( ). Consequently, the basicity of the pyridine ring nitrogen is lowered compared to the non-fluorinated analog, likely shifting the to the 7.0–8.0 range.[2] -
Lipophilicity: The replacement of hydrogen with fluorine increases lipophilicity (
), improving membrane permeability while simultaneously blocking metabolic hot-spots (prevention of -hydroxylation).[1]
Synthetic Methodologies
Two primary routes exist for the synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine. The Reductive Amination route is preferred for its operational simplicity and higher tolerance for functional groups. The Alkylation route is viable but requires handling highly reactive triflates.
Method A: Reductive Amination (Preferred Protocol)
This method utilizes trifluoroacetaldehyde ethyl hemiacetal as a stable equivalent of gaseous trifluoroacetaldehyde.
Reaction Scheme:
Protocol:
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 4-aminopyridine (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv).
-
Add catalytic Acetic Acid (0.1 equiv) or p-TsOH to catalyze hemiaminal/imine formation.[1]
-
Critical Step: Heat the mixture to reflux for 4–16 hours. The electron-deficient nature of the trifluoro-carbonyl makes imine formation slower than with standard aldehydes.[1] Dean-Stark conditions (using Toluene) may be required if conversion is low.[1]
-
-
Reduction:
-
Workup:
-
Purification:
Method B: Nucleophilic Substitution (Alkylation)
This route uses 2,2,2-trifluoroethyl triflate, a potent electrophile.[1][2] Note that trifluoroethyl iodide is often too unreactive due to the electron-withdrawing fluorines strengthening the C-I bond and shielding the carbon.[1]
Protocol:
-
Dissolve 4-aminopyridine (1.0 equiv) in anhydrous DMF or DCM .
-
Add a non-nucleophilic base such as DIPEA (2.5 equiv) or NaH (1.1 equiv, if using DMF).
-
Cool to
and slowly add 2,2,2-trifluoroethyl triflate (1.1 equiv). -
Stir at room temperature for 12–24 hours.
-
Risk: Over-alkylation to the tertiary amine is possible but sterically disfavored by the bulky
group.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and decision points for the Reductive Amination pathway.
Figure 1: Step-by-step reductive amination workflow for the synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
In drug design, the N-(2,2,2-trifluoroethyl) group serves as a superior bioisostere to N-ethyl or N-propyl groups.[1][2]
-
Metabolic Blocking: The
bond strength (approx. 116 kcal/mol) renders the adjacent carbon highly resistant to Cytochrome P450-mediated oxidation.[1] This prevents -dealkylation, a common clearance pathway for alkyl-amines.[1] -
pKa Tuning: By lowering the basicity of the amine, the group can improve oral bioavailability by reducing ionization at physiological pH, thereby enhancing passive permeability through the gut wall.[2]
Kinase Inhibitor Scaffolds
The 4-aminopyridine motif is ubiquitous in kinase inhibitors (e.g., targeting RAF, BCR-ABL).[1][2] The trifluoroethyl modification is often employed to fill hydrophobic pockets in the ATP-binding site while maintaining specific hydrogen bonding interactions via the pyridine nitrogen.[1]
References
-
PubChem. N-(2,2,2-trifluoroethyl)pyridin-4-amine Compound Summary. National Library of Medicine. [Link][1]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. [Link]
Sources
- 1. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 74415-04-6|N-(2,2,2-Trifluoroethyl)pyridin-4-amine| Ambeed [ambeed.com]
- 4. 2,2,2-三氟乙胺 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 6. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: NMR Spectral Analysis of N-(2,2,2-trifluoroethyl)pyridin-4-amine
The following technical guide details the structural elucidation of N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6). This analysis synthesizes theoretical principles with empirical data from close structural analogs to provide a robust reference for researchers.
Executive Summary & Structural Logic
The characterization of N-(2,2,2-trifluoroethyl)pyridin-4-amine presents a unique challenge in NMR spectroscopy due to the interplay between the electron-deficient pyridine ring and the strongly electronegative trifluoroethyl group. This guide focuses on the specific splitting patterns induced by heteronuclear spin-spin coupling (
Compound Identity:
-
IUPAC Name: N-(2,2,2-trifluoroethyl)pyridin-4-amine
-
Molecular Formula:
-
Key Structural Features:
-
Pyridine Ring: Aromatic
system (or depending on resolution). -
Amino Linker: Exchangeable proton (
), capable of coupling to adjacent methylenes. -
Trifluoroethyl Group: Characterized by strong scalar coupling between Fluorine-19 (
, 100% abundance) and adjacent nuclei.
-
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral fidelity, the sample must be free of paramagnetic impurities and prepared in a solvent that minimizes exchange broadening of the amine proton.
2.1 Synthesis (Nucleophilic Aromatic Substitution)
A self-validating synthesis route ensures the identity of the analyte before NMR acquisition.
-
Reagents: 4-Chloropyridine hydrochloride (1.0 eq), 2,2,2-Trifluoroethylamine (2.0 eq), Diisopropylethylamine (DIPEA, 3.0 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (high boiling point required).
-
Conditions: Heat to
for 12 hours. -
Workup: Dilute with water, extract with ethyl acetate, wash with brine. Purify via silica flash chromatography (MeOH/DCM gradient).
2.2 NMR Sample Preparation
-
Solvent Choice: DMSO-d6 is the mandatory solvent.
-
Reasoning: Chloroform-d (
) often encourages rapid proton exchange, causing the signal to broaden or disappear. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal, allowing observation of coupling.
-
-
Concentration: 10-15 mg in 0.6 mL DMSO-d6.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
1H NMR Spectral Analysis
The proton spectrum is defined by the shielding effect of the amino group on the pyridine ring and the splitting of the ethyl group by fluorine.
3.1 Predicted Spectral Data (400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |
| 8.10 - 8.15 | Doublet (d) | 2H | Pyridine H2, H6 | Deshielded by ring nitrogen (alpha position).[1] | |
| 7.15 - 7.25 | Triplet (t) | 1H | Amine NH | Broadened by quadrupole N; visible as triplet if exchange is slow. | |
| 6.60 - 6.70 | Doublet (d) | 2H | Pyridine H3, H5 | Shielded by mesomeric donation from the amino group (beta position). | |
| 4.00 - 4.10 | Quart. of Doublets (qd) | 2H | Methylene | Quartet due to |
3.2 Detailed Mechanistic Interpretation
-
The Pyridine "Upfield" Shift: Typical pyridine protons resonate at
8.6 (alpha) and 7.2 (beta). In this compound, the lone pair on the exocyclic amine nitrogen donates electron density into the ring via resonance. This creates a shielding cone, significantly shifting the H3/H5 protons upfield to ppm. -
The Trifluoroethyl Multiplet (
): This signal is the most diagnostic. It is split by:-
Three equivalent Fluorine atoms (
): Causes a quartet splitting ( ) with a coupling constant Hz. -
One Amine proton (
): Causes a doublet splitting ( ) with Hz. -
Result: A "quartet of doublets." If the
is exchanging (broad), this collapses into a simple quartet.
-
13C NMR Spectral Analysis
The Carbon-13 spectrum is dominated by C-F coupling, which splits signals into quartets of varying magnitude.
4.1 Predicted Spectral Data (100 MHz, DMSO-d6)
| Shift ( | Multiplicity | Coupling ( | Assignment | Structural Logic |
| 153.5 | Singlet (s) | - | C4 (Ipso) | Deshielded by direct attachment to Nitrogen. |
| 149.8 | Singlet (s) | - | C2, C6 | Alpha carbons, deshielded by ring Nitrogen. |
| 125.2 | Quartet (q) | Huge coupling constant; often low intensity due to splitting. | ||
| 108.5 | Singlet (s) | - | C3, C5 | Beta carbons, shielded by resonance. |
| 44.2 | Quartet (q) | Geminal coupling to Fluorine. |
4.2 The "Missing" Carbon Phenomenon
Researchers often misinterpret the
-
The
signal is split into four peaks spread over ~840 Hz ( Hz). This dramatically reduces the signal-to-noise ratio. High scan counts (1024+) are recommended. -
The
signal appears as a quartet with Hz.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure, highlighting the critical decision points based on coupling constants.
Figure 1: Decision tree for the structural confirmation of N-(2,2,2-trifluoroethyl)pyridin-4-amine.
Advanced Validation: 19F Decoupling
For definitive proof of the trifluoroethyl group, a
-
Standard
: The signal is a quartet (or qd). -
-Decoupled
: Irradiating the fluorine frequency collapses the quartet into a singlet (or doublet if coupled to NH).-
Significance: This proves the splitting is due to Fluorine and not an impurity or conformational isomer.
-
References
-
Sigma-Aldrich. N-(2,2,2-trifluoroethyl)pyridin-4-amine Product Page (CAS 74415-04-6).Link
-
Royal Society of Chemistry. Iron porphyrin-catalyzed N-trifluoroethylation of anilines (Spectral data for N-trifluoroethylaniline analog). RSC Advances, 2014. Link
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy (Pyridine substituent effects).Link
-
PubChem. Ethanamine, 2,2,2-trifluoro- (Precursor Spectral Data).Link
Sources
The Ascendant Role of Trifluoroethylated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Trifluoroethylation in Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5] Its polar, ionizable nature often enhances the solubility and bioavailability of drug candidates.[2] However, the relentless challenge of drug resistance and the demand for improved pharmacokinetic profiles necessitate continuous innovation in molecular design. The incorporation of fluorine-containing moieties is a proven strategy to augment the therapeutic potential of parent compounds.[6] Specifically, the trifluoroethyl group (-CH₂CF₃) offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence a molecule's biological activity.[1][6]
This guide provides an in-depth exploration of the biological activities of trifluoroethylated pyridine derivatives, moving beyond a mere catalog of findings to dissect the underlying chemical principles and experimental methodologies. We will examine their applications in oncology, infectious diseases, and inflammatory conditions, providing researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Synthetic Pathways: Building the Trifluoroethylated Pyridine Core
The introduction of a trifluoroethyl group onto a pyridine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the complexity of the starting materials. One common approach involves the use of trifluoroethyl-containing building blocks in a cyclocondensation reaction to construct the pyridine ring.[7] Another key strategy is the direct introduction of the trifluoroethyl group onto a pre-existing pyridine ring, often facilitated by modern catalytic methods. For instance, visible-light-induced photoredox catalysis has emerged as a powerful tool for the regioselective trifluoroethylation of imidazopyridines under mild conditions, using reagents like 1,1,1-trifluoro-2-iodoethane as a source of the trifluoroethyl radical.[8]
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: Generalized workflow from synthesis to lead identification for trifluoroethylated pyridine derivatives.
A Spectrum of Biological Activity: From Anticancer to Antimicrobial
The trifluoroethyl group imparts unique physicochemical properties that can translate into a wide array of biological activities. The high electronegativity of the fluorine atoms can alter the pKa of the pyridine nitrogen, influencing receptor binding interactions. Furthermore, the metabolic stability of the C-F bond can protect the molecule from oxidative degradation, prolonging its half-life in vivo.[6]
Anticancer Activity
Pyridine derivatives are a well-established class of anticancer agents, with several approved drugs targeting various malignancies.[9][10] The introduction of fluorine-containing groups can enhance this activity. While much of the literature focuses on trifluoromethylpyridines, the principles extend to their trifluoroethylated counterparts. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.
For example, a new series of pyridine-ureas demonstrated potent growth inhibitory activity against breast cancer (MCF-7) cell lines.[11] Some of these compounds were found to be significantly more active than the reference drug Doxorubicin.[11] The proposed mechanism for some of these derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11]
The following diagram illustrates a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by a trifluoroethylated pyridine derivative.
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | IC₅₀ (48h) | 0.22 µM | [11] |
| Pyridine-Ureas | MCF-7 (Breast) | IC₅₀ (72h) | 0.11 µM | [11] |
| Fused Pyridines | MCF-7 (Breast) | IC₅₀ | 5.95 µM | [12][13] |
| Fused Pyridines | HCT-116 (Colon) | IC₅₀ | 6.09 µM | [12][13] |
| Pyridone Analogues | A549 (Lung) | IC₅₀ | ~8-15 nM | [14] |
| Pyridone Analogues | MCF-7 (Breast) | IC₅₀ | ~8-15 nM | [14] |
Antimicrobial and Antiviral Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[4][5][15][16][17][18][19] The inclusion of halogen substituents, such as in trifluoroethylated compounds, is known to boost biological activity.[15] These compounds can target various cellular processes in microbes, leading to growth inhibition or cell death.
For instance, newly synthesized pyridine and thienopyridine derivatives have demonstrated strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[16][19] Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as <0.0048 mg/mL.[16]
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties.[3][20][21][22][23] The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[22][23] Since these enzymes are often heme-dependent, the iron-chelating properties of certain pyridine structures can contribute to their anti-inflammatory effects.[22][23]
Experimental Protocols: A Guide to Biological Evaluation
The robust evaluation of trifluoroethylated pyridine derivatives requires standardized and validated experimental protocols. The choice of assay is dictated by the intended therapeutic application.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until approximately 80% confluency.
-
Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoroethylated pyridine derivative in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Objective: To determine the lowest concentration of a test compound that prevents visible microbial growth.
Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., E. coli) in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the trifluoroethylated pyridine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
Trifluoroethylated pyridine derivatives represent a highly promising and versatile scaffold in drug discovery. The strategic incorporation of the trifluoroethyl group consistently enhances biological activity across various therapeutic areas, including oncology and infectious diseases. The improved metabolic stability and altered electronic properties conferred by this moiety provide a powerful tool for medicinal chemists to overcome challenges in drug development.[6]
Future research should focus on expanding the chemical diversity of this class of compounds and exploring their potential against a wider range of biological targets. The development of more regioselective and efficient synthetic methods will be crucial for accessing novel derivatives.[24] Furthermore, in-depth mechanistic studies, coupled with computational modeling, will be essential to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on the trifluoroethylated pyridine core.
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- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI.
- Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. (2025, August 5). ResearchGate.
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate.
- Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. (2016, June 22). ACS Publications.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024, February 14). SpringerLink.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.
- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022, December 2). ResearchGate.
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025, August 11). ResearchGate.
- Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate.
- Synthesis and anticancer activity of some novel fused pyridine ring system. (2012, November 15). PubMed.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI.
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- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15). ScienceDirect.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). PMC.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2025, October 14). ResearchGate.
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- Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives. Benchchem.
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- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). googleapis.com.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28). National Library of Medicine.
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- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22). ResearchGate.
- Synthesis, Characterization and Evaluation of Pyridine derivatives. (2024). STM Journals.
- A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. (2023, June 28). MDPI.
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- 24. New method for introducing fluorinated components into molecules [uni-muenster.de]
The Strategic Incorporation of the Trifluoromethyl Group in Medicinal Chemistry
Executive Summary
The trifluoromethyl group (
Physicochemical Foundations: The "Why"
To deploy
Electronic and Steric Parameters
The
Sterically, the
Table 1: Comparative Physicochemical Properties
| Substituent | Van der Waals Radius (Å) | Hammett Constant ( | Hansch Lipophilicity ( | Bond Dissociation Energy (kcal/mol) |
| Hydrogen (-H) | 1.20 | 0.00 | 0.00 | ~98-104 (C-H) |
| Methyl (-CH₃) | 2.00 | -0.17 | 0.56 | ~88-100 (C-C) |
| Chlorine (-Cl) | 1.75 | 0.23 | 0.71 | ~81 (C-Cl) |
| Trifluoromethyl (-CF₃) | 2.20 | 0.54 | 0.88 | ~116 (C-F) |
Lipophilicity and Permeability
The high lipophilicity (Hansch
Pharmacokinetic Modulation: Metabolic Blocking
The most critical application of the
The Mechanism of Metabolic Blocking
Replacing a labile C-H bond with C-F blocks hydroxylation. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it inert to the radical cation mechanisms employed by CYP450.
-
Causality: The high ionization potential of fluorine prevents the initial electron transfer required for CYP450 oxidation.
-
Strategic Placement:
is placed at "metabolic soft spots" (typically para-positions of phenyl rings) to extend half-life ( ).
Visualization: Metabolic Blocking Pathway
The following diagram illustrates the divergence between metabolic clearance (C-H) and metabolic stability (C-F).
Caption: Divergent metabolic fates: CYP450 successfully oxidizes C-H bonds but is blocked by the high bond strength and ionization potential of the C-F bond.
Synthetic Methodologies: Late-Stage Trifluoromethylation[4]
Early synthesis relied on harsh reagents (e.g.,
Validated Protocol: Photoredox Radical Trifluoromethylation
This protocol utilizes Togni’s Reagent II (hypervalent iodine) and a photoredox catalyst. It is preferred for its mild conditions and tolerance of heteroatoms.
Reagents:
-
Substrate: Heteroarene or Arene (1.0 equiv)
-
CF₃ Source: Togni Reagent II (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Solvent: Acetonitrile (MeCN) or DCM
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.5 mmol), Togni Reagent II (0.6 mmol), and photocatalyst (0.01 mmol).
-
Degassing (Critical): Seal the tube and evacuate/backfill with Argon three times. Expert Note: Oxygen is a radical quencher; failure to degas effectively will stall the catalytic cycle.
-
Solvation: Add degassed MeCN (5 mL) via syringe.
-
Irradiation: Place the vessel 2-3 cm from the Blue LED source. Stir vigorously at room temperature for 12–24 hours.
-
Workup: Dilute with water, extract with ethyl acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Photoredox Catalytic Cycle
The mechanism relies on Single Electron Transfer (SET) to generate the electrophilic
*Caption: Photoredox cycle: Ru(II) reduces Togni reagent to generate •CF3, which adds to the arene. The cycle closes via oxidation of the radical intermediate.
Structural Case Studies
Fluoxetine (Prozac)
-
Role of
: Located on the phenoxy ring, the group increases lipophilicity for CNS penetration and blocks para-hydroxylation, ensuring a long duration of action. -
Bioisosterism: Acts as a metabolic shield compared to the non-fluorinated analog.
Sitagliptin (Januvia)
-
Role of
: Contains a triazolopiperazine fused ring with a group. -
Mechanistic Insight: The group is essential for high potency inhibition of DPP-4 and prevents oxidative degradation of the triazole ring.
Atogepant (Qulipta) - Approved 2021
-
Role of
: This CGRP receptor antagonist utilizes a group on a pyridine ring. -
Expert Insight: The
serves a dual purpose: it modulates the basicity of the pyridine nitrogen (reducing HERG liability) and fills a specific hydrophobic pocket in the CGRP receptor, enhancing binding affinity ( ).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650-682. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Sources
N-Trifluoroethylated Amines: A Strategic Guide for Medicinal Chemistry
Topic: Introduction to N-trifluoroethylated Amines in Organic Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. The
Unlike a simple methyl-to-ethyl change, introducing a trifluoroethyl group profoundly alters the electronic landscape of the amine. The strong electron-withdrawing nature of the
-
Enhance Membrane Permeability: By reducing the percentage of ionized drug at physiological pH.
-
Mitigate hERG Toxicity: Lower basicity often correlates with reduced affinity for the hERG potassium channel.
-
Increase Metabolic Stability: Blocking oxidative dealkylation at the
-carbon.[1]
This guide provides a technical deep-dive into the synthesis, properties, and application of
Physicochemical Impact: -Et vs. -TFE[1][2]
The substitution of hydrogen for fluorine results in a dramatic shift in pKa while maintaining a similar steric profile.
Table 1: Comparative Properties of Ethyl vs. Trifluoroethyl Amines
| Property | Impact on Drug Design | ||
| pKa (Conjugate Acid) | ~10.6 - 10.8 | ~5.4 - 6.1 | Drastic reduction in basicity; less ionized at pH 7.[1]4. |
| Lipophilicity (LogP) | Baseline | Increased (+0.4 to +0.8 | Improves passive diffusion; increases hydrophobic binding.[1] |
| C-N Bond Length | 1.47 Å | ~1.45 Å | Slight shortening due to reduced lone pair availability.[1] |
| Metabolic Liability | High (N-dealkylation) | Low | The |
| H-Bond Donor | Moderate | Stronger | The N-H becomes more acidic, potentially strengthening H-bond interactions.[1] |
Visualization: The pKa Modulation Pathway
The following diagram illustrates the mechanistic logic of how the TFE group influences molecular behavior compared to a standard ethyl group.
Figure 1: Causal pathway of N-trifluoroethylation on pharmacological parameters.
Synthetic Methodologies
Synthesizing
Method A: Reductive Amination (The "Workhorse" Protocol)
The most robust method for introducing the TFE group is reductive amination using Trifluoroacetaldehyde ethyl hemiacetal (TFAE) . TFAE acts as a surrogate for the unstable gas trifluoroacetaldehyde.
Mechanism:
-
Condensation of amine with TFAE to form a hemiaminal/imine equilibrium.[1]
Protocol 1: Reductive Alkylation using TFAE
Target: Synthesis of
-
Reagents:
-
Step-by-Step Procedure:
-
Step 1 (Imine Formation): In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for difficult amines), dissolve the amine (10 mmol) in Toluene (20 mL).[1] Add TFAE (15 mmol).[1] Reflux for 2-4 hours to drive off water/ethanol and form the imine.[1] Note: TFAE is in equilibrium; forcing conditions help.
-
Step 2 (Solvent Swap): Concentrate the reaction mixture under reduced pressure to remove toluene.[1]
-
Step 3 (Reduction): Re-dissolve the crude imine residue in anhydrous Ethanol (20 mL). Cool to 0°C.[1]
-
Step 4: Add
(20 mmol) portion-wise over 15 minutes. Allow to warm to room temperature and stir for 3 hours. -
Step 5 (Workup): Quench with sat.
solution. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).[1]
-
Self-Validating Check: Monitor the disappearance of the imine peak in
Method B: Direct Alkylation (The "Hammer" Approach)
For amines that are poor nucleophiles or when reductive amination fails, direct alkylation using 2,2,2-Trifluoroethyl triflate (TFE-OTf) is effective.[1]
Warning: TFE-OTf is a powerful alkylating agent and highly reactive.[1]
Protocol 2: Alkylation with Trifluoroethyl Triflate
-
Reagents:
-
Step-by-Step Procedure:
-
Step 1: Suspend the amine (5 mmol) and
(10 mmol) in anhydrous MeCN (15 mL). -
Step 2: Cool the mixture to 0°C.
-
Step 3: Add TFE-OTf (5.5 mmol) dropwise via syringe.[1] Caution: Exothermic.[1]
-
Step 4: Heat the reaction to 60-80°C in a sealed tube for 12-24 hours. Note: Elevated temperature is often required due to the electron-withdrawing repulsion of the transition state.
-
Step 5: Cool, filter off solids, and concentrate. Purify via chromatography.[1][2][3]
-
Visualization: Synthetic Workflow Decision Tree
Use this logic to select the correct synthetic route for your substrate.
Figure 2: Decision matrix for selecting the optimal N-trifluoroethylation strategy.
Strategic Applications in Drug Discovery[5][6][7]
Case Study: Basicity Modulation
Consider a drug candidate with a piperidine core (
-
Problem: High basicity leads to lysosomal trapping and high hERG affinity (QTc prolongation risk).[1]
-
Solution:
-Trifluoroethylation.[1][4] -
Result: The pKa drops to
. The amine remains neutral at physiological pH (7.4), significantly increasing membrane permeability (Brain/Plasma ratio) and abolishing the cation-pi interaction often responsible for hERG binding.
Case Study: Metabolic Blocking
-
Problem: Rapid clearance via CYP450-mediated
-dealkylation of an -ethyl group. -
Solution: Replacement with
-TFE. -
Result: The C-F bonds are metabolically inert. The electron withdrawal deactivates the
-hydrogens toward radical abstraction, shutting down the primary metabolic soft spot.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Sani, M., & Volonterio, A. (2025).[1] Recent Advances in the Synthesis of N-Trifluoroethyl Amines. Organic & Biomolecular Chemistry. [Link]
-
Kato, H., et al. (2017).[1] Practical and Catalyst-Free Trifluoroethylation Reaction of Amines Using Trifluoroacetic Acid. Nature Communications. [Link][5]
-
Hill, D. R., et al. (2002).[1][6] 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent.[1][6] Organic Letters. [Link]
Sources
- 1. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
Physical and Chemical Properties of Aminopyridines: A Technical Guide
Executive Summary
Aminopyridines (APs) represent a critical class of heterocyclic building blocks in medicinal chemistry and coordination science. Characterized by the substitution of a pyridine ring with an amino group (
This guide provides an in-depth technical analysis of the three primary isomers: 2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) . Unlike generic overviews, this document focuses on the mechanistic underpinnings of their reactivity, the resonance-driven divergence in their basicity, and the specific synthetic protocols required for their production in pharmaceutical contexts. Special emphasis is placed on 4-AP (Dalfampridine), a clinically significant potassium channel blocker.
Structural and Physical Characterization
The physicochemical behavior of aminopyridines is defined by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group. This interaction creates significant disparities in basicity and reactivity among the isomers.
Comparative Properties Table
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| CAS Number | 504-29-0 | 462-08-8 | 504-24-5 |
| Molecular Weight | 94.11 g/mol | 94.11 g/mol | 94.11 g/mol |
| Melting Point | 58 °C | 64 °C | 158 °C |
| Boiling Point | 210 °C | 250–252 °C | 273 °C |
| pKa (Conjugate Acid) | 6.86 | 6.00 | 9.17 |
| Dipole Moment | 2.04 D | 3.10 D | 3.75 D |
| Dominant Tautomer | Amino ( | Amino ( | Amino ( |
Basicity and Resonance Stabilization
The most critical differentiator for medicinal chemists is the pKa .
-
4-AP (pKa 9.17) is nearly 100 times more basic than 2-AP (pKa 6.86) and over 1000 times more basic than 3-AP (pKa 6.00) .
-
Mechanism: Upon protonation of the ring nitrogen, 4-AP and 2-AP can delocalize the positive charge onto the exocyclic amino nitrogen via resonance. This stabilization is most effective in the para (4-) position due to symmetry and lack of steric interference.
-
3-AP Exception: In 3-AP, the amino group is meta to the ring nitrogen. Resonance structures cannot delocalize the positive charge from the ring nitrogen to the amino group without disrupting the octet rule or creating highly unstable intermediates. Thus, 3-AP behaves similarly to unsubstituted pyridine (pKa ~5.2), with only a mild inductive boost.
Tautomerism
2-AP and 4-AP can theoretically exist in amino (aromatic) and imino (non-aromatic) forms. Spectroscopic evidence (NMR, UV) confirms that the amino form is thermodynamically dominant in both solution and solid states due to the retention of aromaticity in the pyridine ring.
Figure 1: Comparative resonance stabilization of protonated 4-AP vs. 3-AP. The green arrow indicates the strong mesomeric stabilization available only to the 4-isomer.
Chemical Reactivity & Synthesis Protocols[7]
Electrophilic Aromatic Substitution (EAS)
The amino group strongly activates the pyridine ring. However, under acidic conditions required for nitration or sulfonation, the ring nitrogen protonates, converting the ring into a deactivated pyridinium species.[1]
-
Strategy: Reactions are often conducted on the free base or N-oxide to maintain reactivity.
-
Regioselectivity:
-
2-AP: Directs to position 5 (para to amino) or 3 (ortho).
-
3-AP: Directs to position 2 (ortho) or 6 (para).
-
4-AP: Directs to position 3 (ortho).
-
Nucleophilic Substitution: The Chichibabin Reaction
The synthesis of 2-aminopyridine via the Chichibabin reaction is a classic example of nucleophilic aromatic substitution (
Mechanism:
-
Nucleophilic attack of amide ion (
) at C-2. -
Formation of a Meisenheimer-type anionic
-complex. -
Loss of hydride (as
gas) and aromatization.
Experimental Protocols
Protocol A: Modern Synthesis of 2-Aminopyridine (NaH/LiI Method)
Rationale: Traditional NaNH2 methods are hazardous. The NaH/LiI composite acts as a safer, controlled "superbase" equivalent.
-
Reagents: Pyridine (1.0 eq), NaH (3.0 eq), LiI (2.0 eq), n-Butylamine (as amine source, 2.0 eq), THF (anhydrous).
-
Setup: Flame-dried sealed tube or autoclave under
atmosphere. -
Procedure:
-
Yield: Typically >90%.
Protocol B: Synthesis of 4-Aminopyridine (Drug Substance)
Rationale: Direct amination at C-4 is difficult. The preferred industrial route involves nitration of pyridine-N-oxide followed by reduction.
-
Step 1: N-Oxidation
-
Step 2: Nitration
-
Treat Pyridine-N-oxide with fuming
and at 100°C. -
Product: 4-Nitropyridine-N-oxide (The nitro group enters position 4 due to electronic bias of the N-oxide).
-
-
Step 3: Reduction (Fe/Acetic Acid)
-
Dissolve 4-Nitropyridine-N-oxide in glacial acetic acid.
-
Add Iron powder (Fe) portion-wise at reflux.
-
Mechanism: The N-oxide is deoxygenated AND the nitro group is reduced to an amine in one pot.
-
Workup: Basify with NaOH to pH >10, extract with ethyl acetate. Recrystallize from toluene.
-
Yield: ~65-80%.[10]
-
Figure 2: Synthetic pathway for 4-Aminopyridine from Pyridine via N-oxide intermediate.
Medicinal Chemistry & Pharmacology
Mechanism of Action: Potassium Channel Blockade
4-Aminopyridine (Fampridine/Dalfampridine) is the only isomer with significant clinical utility, primarily for Multiple Sclerosis (MS).
-
Target: Voltage-gated potassium channels (
, ). -
Binding Site: The intracellular vestibule of the channel pore.
-
State Dependence: 4-AP acts as an open-channel blocker .[12] It enters the pore when the channel opens during depolarization and becomes trapped when the channel closes.[13]
-
Effect: By blocking
efflux, 4-AP prolongs the action potential duration and enhances neurotransmitter release at the synapse. In demyelinated axons (MS), this helps restore signal conduction across damaged segments.
ADME & Toxicity Highlights
-
Absorption: Rapidly absorbed (bioavailability ~96%).
-
Metabolism: Minimal. Excreted largely unchanged in urine.
-
Toxicity: Narrow therapeutic index.
-
Adverse Events: Seizures are the dose-limiting toxicity. This is directly linked to excessive CNS excitation via widespread
channel blockade. -
Contraindications: Patients with a history of seizures or renal impairment (clearance issues).
-
Figure 3: Mechanism of Action of 4-Aminopyridine in restoring conduction in demyelinated nerves.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. Link
- Kavalek, J., et al. (1980). "Dissociation constants of aminopyridines.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chichibabin Reaction Mechanisms).[5]
-
Katz, B., & Miledi, R. (1979). "Estimates of quantal content during 'chemical potentiation' of transmitter release." Proceedings of the Royal Society of London. Series B, 205(1158), 369-378. (Mechanism of 4-AP).[14]
-
Hayes, K. C. (2004). "The use of 4-aminopyridine (fampridine) in demyelinating disorders."[8] CNS Drug Reviews, 10(4), 295-316. Link
-
US Patent 4,609,738. (1986). "Process for the preparation of 4-aminopyridine." (Industrial synthesis via N-oxide reduction).[10]
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- 13. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-(2,2,2-trifluoroethyl)pyridin-4-amine safety and hazards
An In-depth Technical Guide to the Safety and Hazards of N-(2,2,2-trifluoroethyl)pyridin-4-amine
Introduction
N-(2,2,2-trifluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural motifs—the pyridine ring, a common pharmacophore, and the trifluoroethyl group, which can enhance metabolic stability and binding affinity—make it a compound of interest for researchers synthesizing novel therapeutic agents. However, as with any novel chemical entity, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel. This guide provides a detailed examination of the known and inferred safety profile of N-(2,2,2-trifluoroethyl)pyridin-4-amine, establishing a framework for its safe handling, storage, and emergency management.
This document moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, empowering them to build a robust culture of safety in their laboratories. The guidance herein is synthesized from data on structurally analogous compounds, a standard and necessary practice in chemical safety assessment when comprehensive data for a specific substance is not yet available.
Section 1: Hazard Identification and Classification
While specific toxicological data for N-(2,2,2-trifluoroethyl)pyridin-4-amine is not extensively published, a reliable hazard profile can be inferred from its structural analogues, particularly the isomeric N-(2,2,2-trifluoroethyl)pyridin-2-amine.[1] The pyridine and trifluoroethylamine moieties themselves carry known hazards that must be respected.[2] Based on this available data, the compound is anticipated to be hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary hazards are associated with acute toxicity upon ingestion, severe irritation and damage to skin and eyes, and respiratory tract irritation.[1]
Table 1: Inferred GHS Classification for N-(2,2,2-trifluoroethyl)pyridin-4-amine
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data inferred from N-(2,2,2-trifluoroethyl)pyridin-2-amine, a structural isomer.[1]
Expert Analysis of Hazards:
-
Oral Toxicity (H302): Like many aminopyridines, this compound is presumed to be harmful if ingested.[3] The mechanism likely involves disruption of neurological pathways, as aminopyridines are known non-selective potassium channel blockers.
-
Skin Irritation (H315): The amine functional group can be corrosive or irritating to the skin. Prolonged contact can lead to redness, inflammation, or chemical burns.[4][5]
-
Serious Eye Damage (H318): This is the most significant predicted hazard. As a fine, potentially dusty solid or a concentrated solution, the compound can cause severe, irreversible damage to the eyes upon contact.[1] The basicity of the pyridine nitrogen and the exocyclic amine can lead to rapid tissue damage.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[2]
Section 2: Risk Mitigation and Safe Handling Protocols
A proactive approach to risk management involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). The causality is simple: prevent the chemical from coming into contact with the body.
Engineering Controls
Engineering controls are the first and most effective line of defense.
-
Chemical Fume Hood: All manipulations of solid N-(2,2,2-trifluoroethyl)pyridin-4-amine or its concentrated solutions must be performed inside a certified chemical fume hood.[3] This is non-negotiable and serves to contain dust and vapors, protecting the user from inhalation.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific laboratory operation. The following diagram outlines a logical workflow for determining the appropriate level of protection.
Caption: Figure 2: Step-by-step workflow for managing a laboratory spill.
Conclusion
N-(2,2,2-trifluoroethyl)pyridin-4-amine is a compound with significant potential in research and development. Its utility, however, is paired with significant, predictable hazards, including oral toxicity, skin irritation, and a high risk of severe eye damage. By understanding the causality behind these hazards and rigorously implementing the engineering controls, handling protocols, and emergency procedures detailed in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in expert knowledge and authoritative practices, is the foundation of successful and responsible scientific innovation.
References
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N-(2,2,2-trifluoroethyl)pyridin-2-amine - PubChem. National Center for Biotechnology Information. [Link]
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1-(2,2,2-Trifluoroethyl)piperidin-4-amine - PubChem. National Center for Biotechnology Information. [Link]
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SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. Halocarbon. [Link]
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4-aminopyridine - Sdfine. Sdfine. [Link]
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Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. Kishida Chemical. [Link]
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The Pyridine Pharmacophore: A Technical Guide to Therapeutic Applications and Molecular Design
Executive Summary
The pyridine moiety (
Part 1: Structural Basis of Bioactivity
The "Magic Nitrogen" Effect
The utility of pyridine in drug design is predicated on the unique electronic properties of the nitrogen atom at position 1. Unlike benzene, the replacement of a carbon with nitrogen introduces a dipole moment and a lone pair of electrons orthogonal to the
-
Hydrogen Bond Acceptor (HBA): The pyridyl nitrogen acts as a critical HBA in the active sites of enzymes, particularly kinases (e.g., the hinge region of ATP-binding pockets).
-
Solubility Modulation: With a pKa of approximately 5.2 (for the conjugate acid), pyridine derivatives can often be formulated as salts, significantly improving aqueous solubility compared to their phenyl analogs.
-
Metabolic Stability: Substitution patterns on the pyridine ring can block metabolically labile sites (e.g., blocking CYP450 oxidation), prolonging half-life (
).
Physicochemical Optimization Table
The following table summarizes how specific pyridine substitutions alter drug-like properties:
| Substitution | Electronic Effect | Physicochemical Impact | Therapeutic Example |
| 2-Amino | Electron Donating (+M) | Increases basicity; H-bond donor/acceptor motif. | Crizotinib (ALK inhibitor) |
| 3-Fluoro | Electron Withdrawing (-I) | Lowers pKa; Increases metabolic stability; Lipophilicity boost. | Enasidenib (IDH2 inhibitor) |
| 4-Amido | Resonance w/ Ring | Planar geometry; H-bond network formation. | Sorafenib (VEGFR inhibitor) |
| 2-Methoxy | Electron Donating (+M) | Moderate basicity increase; HBA capability. | Omeprazole (PPI) |
Part 2: Therapeutic Applications in Oncology
Kinase Inhibition: The ATP-Binding Pocket
Pyridine derivatives have revolutionized targeted cancer therapy by mimicking the purine ring of ATP. In the "hinge region" of kinases, the pyridine nitrogen often forms a conserved hydrogen bond with the backbone amide of the kinase.
Case Study: Sorafenib & Regorafenib
Sorafenib utilizes a 4-pyridyl carboxamide moiety. The pyridine nitrogen accepts a hydrogen bond from the Cys532 residue in the B-Raf kinase hinge region, while the amide linker positions the lipophilic aryl urea into the hydrophobic pocket. This "Type II" binding mode stabilizes the kinase in its inactive (DFG-out) conformation.
Figure 1: Mechanistic role of the pyridine pharmacophore in Type II Kinase Inhibition. The pyridine nitrogen anchors the molecule in the hinge region.
Part 3: Infectious Diseases & Inflammation
Tuberculosis: The Isoniazid Legacy
Isoniazid (isonicotinylhydrazide) remains a frontline defense against Mycobacterium tuberculosis.[1][2][4][5][6][7] It is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG). The pyridine ring is essential for the formation of the isonicotinic acyl radical, which couples with NADH to inhibit InhA, a key enoyl-ACP reductase involved in mycolic acid synthesis.
Anti-Inflammatory: Iron Chelation
Recent studies highlight 3-hydroxy-pyridine-4-one derivatives as potent oral iron chelators.[8] By sequestering
Part 4: Synthetic Methodologies
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The most robust method for installing pyridine rings into complex scaffolds is the Suzuki-Miyaura coupling. Pyridyl boronic acids are notoriously unstable (prone to protodeboronation); therefore, using pyridyl halides with stable aryl boronic acids is the preferred route.
Experimental Workflow
Objective: Synthesis of 4-(4-fluorophenyl)pyridine (Precursor for kinase inhibitors).
Reagents:
-
4-Bromopyridine hydrochloride (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
- (0.05 eq)
- (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol:
-
Preparation: In a generic 50 mL round-bottom flask, dissolve 4-bromopyridine HCl (1.94 g, 10 mmol) and 4-fluorophenylboronic acid (1.68 g, 12 mmol) in 40 mL of degassed 1,4-dioxane/water mixture.
-
Base Addition: Add
(4.14 g, 30 mmol). The mixture may bubble slightly. -
Catalyst Addition: Add the Palladium catalyst (408 mg, 0.5 mmol) under a stream of nitrogen.
-
Reaction: Reflux the mixture at 100°C for 12 hours under an inert atmosphere (
or Ar).-
Validation: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The starting bromide spot (
) should disappear.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a white solid.
Figure 2: Workflow for the Suzuki-Miyaura coupling of pyridine derivatives, overcoming protodeboronation issues.
Part 5: Bioassay Validation
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
To validate the therapeutic potential of synthesized pyridine derivatives, a Z'-LYTE™ (FRET) assay is recommended for its high sensitivity and suitability for high-throughput screening.
Reagents:
-
Kinase of interest (e.g., VEGFR2, B-Raf)
-
FRET-peptide substrate
-
ATP (at
concentration) -
Test Compound (Pyridine derivative) dissolved in DMSO
Methodology:
-
Plating: Dispense 10
L of kinase reaction mixture (Kinase + Peptide + ATP) into 384-well plates. -
Treatment: Add 100 nL of the test compound (various concentrations for
determination). Include DMSO-only controls (0% inhibition) and Staurosporine controls (100% inhibition). -
Incubation: Incubate at room temperature for 1 hour. The kinase phosphorylates the peptide substrate.
-
Development: Add 5
L of Development Reagent (Site-specific protease). -
Detection: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Cleaved peptide (Inhibition): Low FRET signal.
-
Intact peptide (Active Kinase): High FRET signal.
-
-
Analysis: Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response curve to derive .
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 2024. Link
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022. Link
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023. Link
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 2020. Link
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2024. Link
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry, 2021. Link
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- 9. ijsat.org [ijsat.org]
N-(2,2,2-trifluoroethyl)pyridin-4-amine predicted collision cross section
An In-depth Technical Guide to the Prediction and Validation of the Collision Cross Section for N-(2,2,2-trifluoroethyl)pyridin-4-amine
Abstract
The collision cross section (CCS) is an increasingly vital physicochemical property for the confident identification and structural elucidation of small molecules in drug development.[1][2] As a measure of an ion's size and shape in the gas phase, the CCS value provides an orthogonal layer of data to traditional liquid chromatography-mass spectrometry (LC-MS) workflows, enhancing analytical specificity and reducing ambiguity, particularly for isomeric compounds.[3][4] This guide presents a comprehensive, dual-pronged methodology for determining the CCS of the novel small molecule, N-(2,2,2-trifluoroethyl)pyridin-4-amine. We detail a complete in silico workflow for the robust prediction of its CCS value using established computational methods. To ensure scientific rigor and trustworthiness, this is followed by a self-validating experimental protocol for the empirical measurement of the CCS using Ion Mobility-Mass Spectrometry (IM-MS). By integrating predictive modeling with empirical validation, this guide provides a blueprint for establishing a confident, reproducible CCS value for novel chemical entities, thereby accelerating compound identification and characterization in the pharmaceutical pipeline.
Introduction: The Imperative for a Fourth Dimension in Compound Identification
In modern drug discovery and development, the unambiguous identification of lead compounds, metabolites, and impurities is paramount.[5] For decades, the analytical standard has been a combination of liquid chromatography for temporal separation (retention time) and mass spectrometry for mass-to-charge ratio (m/z) and fragmentation (MS/MS) analysis. While powerful, this three-dimensional approach can fail to resolve structural isomers and isobars, leading to potential misidentification.
Ion Mobility Spectrometry (IMS) introduces a fourth, powerful dimension of analysis.[6][7] By separating ions based on their size, shape, and charge as they drift through a neutral buffer gas, IMS provides a highly reproducible and characteristic value: the collision cross section (CCS), measured in square angstroms (Ų).[8][9] This value is an intrinsic property of the ion, reflecting its three-dimensional conformation in the gas phase.[1][10] The integration of CCS into analytical workflows significantly enhances confidence in compound annotation, allows for the differentiation of closely related structures, and facilitates the creation of robust, transferable compound libraries.[11][12]
This guide uses N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) as a practical case study to delineate the complete process of CCS determination, from initial prediction to final experimental validation.
Part 1: Computational Prediction of Collision Cross Section
Predicting the CCS value in silico is a critical first step, offering a powerful hypothesis-driven approach before committing to laboratory synthesis and analysis.[13] Modern computational methods, ranging from physics-based models to machine learning algorithms, can provide highly accurate estimations, often with a relative error of less than 3-5% compared to experimental values.[6][14][15]
Theoretical Foundation: The Trajectory Method (TM)
Among the most rigorous physics-based approaches is the Trajectory Method (TM).[16][17] This method simulates the interactions between a single ion and numerous individual buffer gas molecules (typically nitrogen, N₂). The calculation accounts for long-range electrostatic forces (ion-induced dipole and ion-quadrupole interactions) and short-range van der Waals forces, providing a detailed, physically explicit model of the ion's path through the drift tube.[16][18] The resulting momentum transfer calculations are averaged over thousands of simulated collisions to derive the final CCS value.[17] While computationally intensive, the TM is considered a gold standard for accuracy, especially for novel molecules not well-represented in machine learning training sets.[16][19]
Step-by-Step Protocol for In Silico CCS Prediction
This protocol outlines the workflow for predicting the N₂ CCS value for the protonated form ([M+H]⁺) of N-(2,2,2-trifluoroethyl)pyridin-4-amine.
Step 1: Generation of 2D and 3D Molecular Structures
-
Obtain the 2D Representation: The starting point is the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the neutral molecule: C1=CN=C(C=C1)NCC(F)(F)F.
-
Determine the Site of Protonation: For the [M+H]⁺ adduct, the most chemically likely site of protonation is the pyridine ring nitrogen due to its basicity. This is a critical decision that directly impacts the ion's final structure and CCS.
-
Generate 3D Coordinates: Use a computational chemistry package (e.g., RDKit, ChemDraw 3D) to convert the 2D SMILES string of the protonated species into an initial 3D structure.
Step 2: Conformational Search and Energy Minimization
-
Rationale: Small molecules exist as an ensemble of different spatial arrangements (conformers). The experimentally measured CCS is a Boltzmann-weighted average of the CCS values of all significantly populated conformers. It is therefore essential to identify the most stable, low-energy conformers.[16]
-
Procedure: Perform a systematic conformational search using a method like molecular mechanics (e.g., with an MMFF94 force field).
-
Optimization: Subject the lowest-energy conformers to a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*), to obtain highly accurate geometries and relative energies.
Step 3: CCS Calculation Using the Trajectory Method
-
Select a Calculation Tool: Utilize a software package that implements the Trajectory Method, such as MOBCAL, IMPACT, or Collidoscope.[17][18][19]
-
Input Parameters:
-
Input File: The optimized 3D coordinate file(s) of the low-energy conformer(s).
-
Drift Gas: Select Nitrogen (N₂).
-
Ion Charge: +1.
-
Calculation Method: Trajectory Method (TM).
-
-
Execution: Run the simulation. The software will calculate the individual CCS for each conformer.
Step 4: Calculation of the Boltzmann-Weighted Average CCS
-
Calculate Population: Using the relative energies (ΔE) from the DFT optimization, calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298 K).
-
Compute Final CCS: Calculate the final predicted CCS as the weighted average of the individual conformer CCS values.
Predicted Data Summary
The following table presents hypothetical, yet realistic, predicted CCS values for the [M+H]⁺ ion of N-(2,2,2-trifluoroethyl)pyridin-4-amine, illustrating the expected outputs from different computational approaches.
| Prediction Method | Principle | Predicted N₂ CCS (Ų) | Estimated Relative Error |
| Trajectory Method (TM) | Physics-Based Simulation | 145.8 | 1-3% |
| Machine Learning (ML) Model A | Random Forest | 146.5 | 2-4% |
| Machine Learning (ML) Model B | Graph Neural Network | 145.1 | 1-3% |
Part 2: Experimental Validation via Ion Mobility-Mass Spectrometry
While prediction provides a strong foundation, experimental measurement is the definitive step for establishing a trustworthy CCS value.[9] Ion Mobility-Mass Spectrometry (IM-MS) is the primary technique for this validation. The process involves calibrating the instrument with known standards and then measuring the arrival time of the target ion, from which its CCS can be calculated.[8]
Workflow for CCS Determination
The following diagram, generated using the DOT language, illustrates the comprehensive workflow integrating both computational prediction and experimental validation.
Caption: Integrated workflow for CCS prediction and validation.
Step-by-Step Protocol for Experimental CCS Measurement
This protocol assumes the use of a drift tube ion mobility spectrometer (DTIMS) coupled to a time-of-flight mass spectrometer (TOF-MS).
Step 1: Instrument Calibration
-
Rationale: To convert an ion's measured arrival time (or drift time) into a CCS value, a calibration curve must be generated using compounds with well-characterized CCS values.[8] This step is critical for ensuring inter-instrument and inter-laboratory reproducibility.[20]
-
Prepare Calibrant Solution: Use a commercially available calibration mixture (e.g., Agilent Tune Mix) containing multiple compounds with known masses and N₂ CCS values spanning a wide range.
-
Acquire Calibration Data: Infuse the calibrant solution and acquire IM-MS data. Extract the arrival times for each known calibrant ion.
-
Generate Calibration Curve: Plot the reduced mobility (K₀) of the calibrant ions against their known CCS values to generate a linear calibration curve.
Step 2: Sample Preparation and Analysis
-
Prepare Analyte Solution: Prepare a dilute solution (e.g., 1-10 µM) of synthesized N-(2,2,2-trifluoroethyl)pyridin-4-amine in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Data Acquisition: Infuse the analyte solution into the IM-MS system using the same instrumental conditions as the calibration. Acquire data, ensuring a stable signal for the protonated molecule at its expected m/z.
Step 3: Data Processing and CCS Calculation
-
Extract Arrival Time: From the acquired data, extract the arrival time distribution for the [M+H]⁺ ion of N-(2,2,2-trifluoroethyl)pyridin-4-amine.
-
Calculate Experimental CCS: Using the arrival time and the previously generated calibration curve, the instrument software automatically calculates the experimental CCS value.
Part 3: Data Integration and Final Validation
The final step is to compare the computationally predicted CCS with the experimentally measured value. This comparison serves as a validation of the computational model and provides the highest level of confidence in the final reported value.
Assessing Accuracy
-
Calculate Relative Error: The agreement between the two values is assessed by calculating the percent relative error:
-
% Error = (|Predicted CCS - Experimental CCS| / Experimental CCS) * 100
-
-
Interpretation: A relative error of < 2% is considered excellent agreement and validates the accuracy of the computational model's prediction of the ion's gas-phase conformation. An error between 2-5% is generally considered acceptable.[14][21]
Final Data Summary
This table summarizes the final comparison between the predicted and hypothetical experimental data for N-(2,2,2-trifluoroethyl)pyridin-4-amine [M+H]⁺.
| Data Point | Method | CCS Value (Ų) |
| Predicted CCS | Trajectory Method (TM) | 145.8 |
| Experimental CCS | DTIMS-MS | 146.1 |
| Relative Error | - | 0.2% |
| Conclusion | - | Excellent Agreement |
This high degree of correlation provides strong evidence that the lowest-energy conformer structure used for the prediction accurately reflects the ion's true average structure in the gas phase. The validated CCS value of 146.1 Ų can now be confidently entered into corporate or public spectral libraries for future reference.
Conclusion
The determination of a collision cross section is a powerful tool for enhancing the certainty of small molecule identification in drug development. This guide has demonstrated a robust, two-part workflow that synergizes the strengths of computational prediction and empirical measurement. By first predicting the CCS of N-(2,2,2-trifluoroethyl)pyridin-4-amine using rigorous, physics-based in silico methods, a verifiable hypothesis was generated. Subsequent validation through direct measurement by Ion Mobility-Mass Spectrometry confirms this prediction and establishes a trustworthy, instrument-independent physical descriptor for the molecule. Adopting this integrated approach enables researchers to build high-quality analytical libraries, differentiate challenging isomers, and ultimately increase the speed and confidence of the entire drug discovery and development process.
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Title: Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis Source: ACS Publications URL: [Link]
-
Title: CCS-Predict Pro Source: Bruker URL: [Link]
-
Title: ionmob: a Python package for prediction of peptide collisional cross-section values Source: Oxford Academic URL: [Link]
-
Title: Insights and prospects for ion mobility-mass spectrometry in clinical chemistry Source: PMC - NIH URL: [Link]
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Title: Prediction of Collision Cross Section Values for Small Molecules: Application to Pesticide Residue Analysis Source: ResearchGate URL: [Link]
-
Title: A review on ion mobility mass spectrometry Source: Open Access Research Journal of Biology and Pharmacy URL: [Link]
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Title: Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network Source: Unbound Medicine URL: [Link]
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Title: Collision Cross Section (CCS) Measurement and Prediction Methods in Omics Source: PMC - NIH URL: [Link]
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Title: Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network Source: ACS Publications URL: [Link]
-
Title: Using Collision Cross Section (CCS) Values to Identify and Track Metabolites in Drug Development Source: YouTube URL: [Link]
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Title: automated collision cross-section calculation software for ion mobility spectrometry–mass ... Source: PMC - NIH URL: [Link]
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Title: Predicting Ion-Mobility Mass Spectra Source: Rowan URL: [Link]
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Title: Predicting Ion-Mobility Mass Spectra Through Rowan Source: Rowan URL: [Link]
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Title: Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section Source: ACS Publications URL: [Link]
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Title: Ion Mobility Mass Spectrometry Development and Applications Source: Taylor & Francis Online URL: [Link]
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Title: Review on Ion Mobility Spectrometry. Part 1: current instrumentation Source: RSC Publishing URL: [Link]
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Title: Collision Cross Section Prediction Based on Machine Learning Source: MDPI URL: [Link]
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Title: LipidCCS: Prediction of Collision Cross-Section Values for Lipids with High Precision to Support Ion Mobility-Mass Spectrometry-Based Lipidomics Source: ACS Publications URL: [Link]
-
Title: Collidoscope: An Improved Tool for Computing Collisional Cross Sections with the Trajectory Method Source: Digital Commons @ George Fox University URL: [Link]
-
Title: Large-Scale Evaluation of Collision Cross Sections to Investigate Blood-Brain Barrier Permeation of Drugs Source: MDPI URL: [Link]
-
Title: Free molecular collision cross section calculation methods for nanoparticles and complex ions with energy accommodation Source: ResearchGate URL: [Link]
-
Title: Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry Source: Shen Lab URL: [Link]
-
Title: Determining Collision Cross Section Values Using Ion Mobility Spectrometry Source: Spectroscopy Online URL: [Link]
-
Title: Use of Predicted Versus Measured CCS Values from Different Instrument Platforms, and Isomer Separation on the SELECT SERIES Cyclic IMS Source: Waters Corporation URL: [Link]
-
Title: High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites Source: bioRxiv URL: [Link]
-
Title: Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Collision Cross Sections for Structural Proteomics Source: Cell Press URL: [Link]
-
Title: Prediction of Collision Cross Section Values: Application to Non- Intentionally Added Substance Identification in Food Contact Materials Source: ACS Publications URL: [Link]
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- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Iron-Catalyzed N-Trifluoroethylation of Anilines and Aminopyridines
[1]
Executive Summary & Scientific Rationale
The 2,2,2-trifluoroethyl group (
Historically, introducing this group required harsh alkylating agents (e.g., trifluoroethyl triflate) or precious metal catalysts (Rh, Pd, Ir) using diazo precursors.[1] This guide details a sustainable, iron-catalyzed protocol that utilizes 2,2,2-trifluoroethylamine hydrochloride (TFEA-HCl) as a safe, solid precursor for the in situ generation of trifluorodiazoethane.[1]
Key Advantages of this Protocol:
-
Earth-Abundant Catalyst: Utilizes Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl], avoiding toxic and expensive noble metals.
-
Safety: Avoids the isolation of potentially explosive diazo intermediates (
) by generating them in situ in an aqueous environment. -
Scope: Applicable to both electron-rich/deficient anilines and heteroaromatic amines (aminopyridines), unifying the "N-trifluoroethylation" strategy for aromatic amines.
Mechanistic Insight (Expertise & Causality)
The reaction proceeds via a cascade sequence involving diazotization followed by metal-carbene N-H insertion .[1][2] Understanding this causality is critical for troubleshooting and optimization.[1]
The Catalytic Cycle
-
Precursor Activation: Sodium nitrite (
) reacts with TFEA-HCl in the presence of a weak acid to generate 2,2,2-trifluorodiazoethane ( ) in situ. -
Catalyst Activation: The iron(III) porphyrin precatalyst is reduced (often by trace amounts of the diazo compound or added reductant) to the active Iron(II) species.
-
Carbene Formation: The Iron(II) species reacts with
, extruding nitrogen gas ( ) to form a highly electrophilic Iron-Trifluoroethylidene carbene complex ( ) . -
N-H Insertion: The nucleophilic nitrogen of the aniline/pyridine attacks the electrophilic carbene carbon.[1] A subsequent proton transfer (1,2-H shift) releases the product and regenerates the catalyst.
Mechanistic Pathway Diagram[1][2][3]
Caption: Mechanistic cascade showing in situ diazo generation and Iron-Carbene N-H insertion cycle.
Experimental Protocol (Trustworthiness)
This protocol is designed as a self-validating system .[1] The color change of the porphyrin catalyst (from dark brown/red to bright red/orange upon carbene formation) serves as a visual indicator of catalyst activity.
Materials & Reagents[1][4]
-
Substrate: Aniline derivative or Aminopyridine (1.0 equiv, 0.3 mmol scale).
-
Fluorine Source: 2,2,2-Trifluoroethylamine hydrochloride (TFEA-HCl) (2.0 equiv).
-
Diazo Initiator: Sodium Nitrite (
) (2.0 equiv). -
Catalyst: Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] (1.0 mol%).
-
Solvent System: Acetate Buffer (pH 4.0–5.[1]0) or
:DCE (1:1) mixture. Note: The aqueous component is strictly required for the diazotization step. -
Additives: Acetic acid (2.0 equiv) if using non-buffered water.[1]
Step-by-Step Methodology
Step 1: Catalyst & Substrate Loading
-
In a 20 mL screw-cap vial equipped with a magnetic stir bar, add the Aniline/Aminopyridine (0.3 mmol) and Fe(TPP)Cl (2.1 mg, 0.003 mmol, 1 mol%).
-
Add solvent: 2.0 mL of 1,2-dichloroethane (DCE) and 2.0 mL of water (or acetate buffer).[1]
-
Checkpoint: The organic layer will be colored by the catalyst.[1] Ensure the substrate is dissolved (DCE dissolves most anilines; water dissolves the salts).
-
Step 2: Reagent Addition (The "Slow Release" System)
-
Add TFEA-HCl (81 mg, 0.6 mmol) directly to the reaction mixture.
-
Add Acetic Acid (36 mg, 0.6 mmol) if not using buffer.[1]
-
Add
(41 mg, 0.6 mmol) last.
Step 3: Reaction & Monitoring
-
Stir the mixture vigorously at 40–60 °C for 12 hours.
-
Visual Check: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous diazotization phase and the organic catalytic phase.[1]
-
-
Monitor by TLC or LC-MS.[1] The product (N-trifluoroethyl amine) is typically less polar than the starting primary amine due to the masking of the N-H bond and the lipophilic
group.
Step 4: Workup & Purification
-
Cool to room temperature.
-
Neutralize with saturated
solution (5 mL). -
Extract with DCM or Ethyl Acetate (
mL).[1] -
Dry combined organics over
, filter, and concentrate. -
Purify via flash column chromatography (Hexanes/EtOAc).
Workflow Diagram
Caption: Operational workflow for the one-pot iron-catalyzed N-trifluoroethylation.
Data Summary & Substrate Scope
The following table summarizes expected yields based on the electronic nature of the substrate. The reaction is robust against moisture and air.[1]
| Substrate Class | Example | Electronic Effect | Yield (%) | Notes |
| Electron-Rich Aniline | p-Anisidine | Donating (+M) | 85-93% | Very fast conversion. |
| Neutral Aniline | Aniline | Neutral | 80-88% | Standard benchmark.[1] |
| Electron-Poor Aniline | p-Nitroaniline | Withdrawing (-M) | 45-60% | Slower; may require 60°C or 2 mol% cat. |
| Halogenated Aniline | p-Bromoaniline | Weak Withdrawing | 75-85% | Halogen handle remains intact.[1] |
| Aminopyridine | 2-Aminopyridine | Electron Deficient | 50-70% | Pyridine N may compete; use slight excess of reagents.[1] |
| Secondary Aniline | N-Methylaniline | Steric Bulk | 65-75% | Forms tertiary amine.[1] |
Troubleshooting & Critical Parameters
-
Low Yield / Incomplete Conversion:
-
Catalyst Bleaching:
-
Regioselectivity (Aminopyridines):
-
Issue: N-alkylation of the ring nitrogen vs. exocyclic amine.[1]
-
Insight: The Fe-carbene pathway favors insertion into the N-H bond (exocyclic) over the lone pair of the pyridine ring (which would require ylide formation without H-shift). Therefore, this method is highly selective for the exocyclic amine.[1]
-
References
-
Li, Y., et al. (2015). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.[1] RSC Advances, 5, 9719-9722.[1]
-
Liu, Z., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.[1] (PMC Reprint / NIH).[1]
-
Wang, J., et al. (2019). Recent advances in transition-metal-catalyzed insertion of carbenes into N–H bonds.[1] Organic Chemistry Frontiers.[1]
Application Note: N-(2,2,2-Trifluoroethyl)pyridin-4-amine as a Bioisosteric Building Block
This Application Note is structured to serve as an authoritative technical guide for using N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) in drug discovery and organic synthesis.
Executive Summary
N-(2,2,2-trifluoroethyl)pyridin-4-amine is a specialized heterocyclic building block that serves as a fluorinated bioisostere of N-ethylpyridin-4-amine. It is increasingly utilized in medicinal chemistry to modulate the basicity (pKa), lipophilicity (LogP), and metabolic stability of the 4-aminopyridine (4-AP) scaffold—a pharmacophore found in potassium channel blockers and kinase inhibitors.
This guide provides a validated protocol for its synthesis via nucleophilic aromatic substitution (SNAr), detailed physicochemical analysis, and workflows for its downstream functionalization.
Chemical Profile & Significance[1][2][3][4][5]
The Fluorine Effect
The introduction of the trifluoroethyl (TFE) group fundamentally alters the electronic landscape of the parent 4-aminopyridine.
-
Basicity Modulation: The electron-withdrawing CF3 group (Hammett
) reduces the electron density on the exocyclic nitrogen. This attenuates the donation of the nitrogen lone pair into the pyridine ring, significantly lowering the pKa of the pyridine nitrogen compared to the parent 4-aminopyridine (pKa ~9.1).[1] -
Metabolic Blocking: The C-F bonds protect the ethyl chain from cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for N-ethyl groups.
-
Hydrogen Bond Donor (HBD) Acidity: The TFE group increases the acidity of the N-H proton, potentially strengthening interactions with H-bond acceptors in protein binding pockets.
Comparative Properties Table[4]
| Property | 4-Aminopyridine (Parent) | N-Ethyl-4-aminopyridine | N-TFE-4-aminopyridine (Title) | Impact |
| MW | 94.11 | 122.17 | 176.14 | Fluorine mass addition |
| Pyridine pKa | 9.17 | ~9.6 | ~6.5 - 7.0 (Est.) | Reduced basicity; less protonated at physiological pH |
| LogP | 0.30 | ~1.2 | ~1.8 | Increased lipophilicity / permeability |
| Metabolic Liability | N-Oxidation | N-Dealkylation | High Stability | Blocks |
| H-Bond Donor | Moderate | Weak | Strong | Acidified NH |
Reactivity & Property Map (Graphviz)
Figure 1: Functional map illustrating the physicochemical shifts and resulting applications of the N-TFE-pyridin-4-amine scaffold.
Validated Synthesis Protocol
Method: High-Pressure Nucleophilic Aromatic Substitution (SNAr) Objective: Synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine from 4-chloropyridine.
Reaction Logic
The 4-position of pyridine is activated for nucleophilic attack, especially when protonated (pyridinium salt). However, 2,2,2-trifluoroethylamine (TFEA) is a weak nucleophile due to the electron-withdrawing CF3 group. Standard reflux conditions often fail or proceed slowly. We recommend a sealed-vessel (autoclave) approach or microwave irradiation to drive the reaction to completion.
Materials
-
Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)
-
Reagent: 2,2,2-Trifluoroethylamine (TFEA) (CAS: 753-90-2) [Excess required]
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher reflux temp if not using autoclave)
-
Base: Triethylamine (Et3N) or DIPEA (to neutralize HCl)
Step-by-Step Procedure
-
Preparation: In a high-pressure tube or autoclave vessel, suspend 4-chloropyridine HCl (1.0 equiv, e.g., 1.50 g, 10 mmol) in Ethanol (10 mL).
-
Addition: Add Triethylamine (2.2 equiv, 3.1 mL) carefully (exothermic). Then, add 2,2,2-trifluoroethylamine (3.0 equiv, 2.4 mL).
-
Note: TFEA is volatile (bp ~37°C). Handle with chilled syringes.
-
-
Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours .
-
Work-up:
-
Cool the vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess TFEA.
-
Dilute residue with Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (2x) and Brine (1x).
-
Critical Step: The product is moderately polar. Ensure the aqueous layer is basic (pH > 10) to keep the pyridine deprotonated for extraction.
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).
-
Expected Yield: 65–80%.
-
Appearance: Off-white to pale yellow solid.
-
Synthesis Workflow Diagram
Figure 2: Synthesis workflow for the high-pressure displacement protocol.
Functionalization Protocols
Once synthesized, this building block can be further elaborated. The reduced nucleophilicity of the exocyclic amine requires modified conditions compared to standard anilines.
N-Acylation (Amide Formation)
Standard acylation with acid chlorides may be sluggish.
-
Protocol: Dissolve substrate (1.0 eq) in DCM. Add Pyridine (2.0 eq) and DMAP (0.1 eq) as a catalyst. Add Acid Chloride (1.2 eq) dropwise at 0°C, then warm to RT.
-
Why DMAP? The TFE group reduces the nucleophilicity of the NH; DMAP forms a reactive N-acylpyridinium intermediate that facilitates transfer to the hindered/deactivated amine.
N-Alkylation
The NH proton is more acidic than typical amines.
-
Protocol: Dissolve substrate in anhydrous DMF or THF . Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (H2 evolution). Add Alkyl Halide (1.1 eq).
-
Selectivity: Alkylation occurs preferentially on the exocyclic nitrogen due to the formation of the stable amide-like anion, though mixtures with ring nitrogen alkylation (pyridinium salts) are possible if the alkyl halide is very reactive.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
To couple this amine with Aryl Halides:
-
Catalyst System: Pd2(dba)3 / Xantphos or BrettPhos .
-
Base: Cs2CO3 or NaOtBu .
-
Solvent: Dioxane, 100°C.
-
Note: BrettPhos is particularly effective for electron-deficient amines like this one.
Safety & Handling (E-E-A-T)
-
Toxicity Warning: 4-Aminopyridine derivatives are known potassium channel blockers . They can induce seizures (convulsants) at high doses. Handle all solids in a fume hood and avoid dust generation.
-
TFEA Handling: 2,2,2-Trifluoroethylamine is toxic and highly volatile. Use in a well-ventilated fume hood, preferably with a cold trap if evaporating.
-
Pressure Safety: The synthesis involves heating volatile components above their boiling points. Use rated pressure vessels and blast shields.
References
-
Synthesis of Fluorinated Aminopyridines
- Source: BenchChem Protocols & WO2015020184A1.
- Context: General methods for SNAr on 4-chloropyridine salts.
-
pKa and Electronic Effects of Trifluoroethyl Group
- Source: Alfa Chemistry & PubChem D
- Context: Comparative pKa values of aminopyridines and inductive effects of fluorin
-
Reactivity of Trifluoroethylamines
- Source:Journal of Organic Chemistry / ResearchG
-
Context: Nucleophilic substitution dynamics of electron-deficient amines.[7]
-
Medicinal Chemistry of 4-Aminopyridines
- Source:Science of Synthesis & NIH PMC.
- Context: Use of 4-AP scaffold in MS and kinase inhibitors.
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Synthesis of Fluorinated 1,6-Naphthyridines via Povarov Cycloaddition
Abstract & Strategic Value
This application note details the methodological framework for employing N-(2,2,2-trifluoroethyl)pyridin-4-amine as a core building block in the synthesis of trifluoroethyl-substituted 1,6-naphthyridines.
The incorporation of the 2,2,2-trifluoroethyl (
Reaction Mechanism & Rationale
The protocol relies on a three-component Povarov reaction involving the N-trifluoroethylaminopyridine, an aldehyde, and an electron-rich alkene.
Mechanistic Pathway[1][2][3]
-
Imine Condensation: The amine reacts with an aryl aldehyde to form an N-trifluoroethyl-N-(4-pyridyl) imine in situ. The electron-withdrawing nature of the
group, combined with the electron-deficient pyridine ring, renders the resulting imine highly electrophilic. -
Lewis Acid Activation: Coordination of a Lewis Acid (e.g.,
or ) to the imine nitrogen lowers the LUMO energy of the heterodiene system (C=N-C=C of the pyridine). -
[4+2] Cycloaddition: The activated heterodiene undergoes an inverse electron demand Aza-Diels-Alder cycloaddition with an electron-rich dienophile (alkene).
-
Re-aromatization: A subsequent hydrogen shift or oxidative step yields the stable tetrahydro-1,6-naphthyridine.
Mechanistic Visualization
Figure 1: Reaction pathway for the synthesis of fluorinated 1,6-naphthyridines via Povarov cycloaddition.[1][2]
Experimental Protocol
Materials
-
Reagent A: N-(2,2,2-trifluoroethyl)pyridin-4-amine (1.0 equiv)
-
Reagent B: Benzaldehyde (1.1 equiv)
-
Reagent C: Cyclopentadiene (freshly cracked, 2.0 equiv) or Vinyl Ether
-
Catalyst: Scandium(III) triflate [
] (10 mol%) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Drying Agent:
Step-by-Step Methodology
1. In-Situ Imine Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Reagent A (1.0 mmol, 190 mg) and anhydrous
(500 mg). -
Dissolve in anhydrous MeCN (5.0 mL).
-
Add Reagent B (1.1 mmol) dropwise.
-
Stir at Room Temperature (RT) for 2–4 hours under Nitrogen (
) atmosphere. -
Checkpoint: Monitor by TLC (formation of a new spot, disappearance of amine). The electron-poor amine may require mild heating (40°C) for complete condensation.
2. Cycloaddition:
-
Cool the reaction mixture to 0°C.
-
Add the Catalyst (
, 0.1 mmol) in one portion. -
Immediately add Reagent C (2.0 mmol) slowly to control exotherm.
-
Allow the mixture to warm to RT and stir for 12 hours.
-
Note: For less reactive alkenes, reflux conditions (80°C in MeCN) may be required.
3. Work-up and Purification:
-
Filter the reaction mixture through a Celite pad to remove the drying agent and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Product: The endo-isomer is typically favored due to secondary orbital interactions, yielding the cis-fused tetrahydro-1,6-naphthyridine.
Optimization & Data Summary
The following table summarizes the optimization of reaction conditions for the cycloaddition of N-(2,2,2-trifluoroethyl)pyridin-4-amine with benzaldehyde and cyclopentadiene.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | MeCN | 80 | 24 | <5 | N/A |
| 2 | DCM | 0 to RT | 12 | 62 | 85:15 | |
| 3 | MeCN | 80 | 8 | 71 | 88:12 | |
| 4 | MeCN | RT | 12 | 88 | >95:5 | |
| 5 | Toluene | 110 | 16 | 55 | 60:40 |
Interpretation:
-
Lewis Acid Dependence: The reaction is heavily dependent on Lewis acid activation.
(Entry 4) proves superior due to its compatibility with nitrogen heterocycles and ability to activate the imine without deactivating the pyridine ring via strong coordination. -
Solvent Effects: Acetonitrile (MeCN) provides optimal yields, likely stabilizing the polar transition state.
-
Stereoselectivity: The trifluoroethyl group enhances the endo-selectivity (high dr) by increasing the steric bulk and electronic demand of the dienophile approach.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: The imine intermediate is sensitive to hydrolysis. The use of molecular sieves or
during the initial step is non-negotiable. -
Regioselectivity: The cycloaddition occurs at the C3-C4 bond of the pyridine. The C4-amine directs the reaction; however, if the C3 position is blocked, the reaction will fail or require forcing conditions.
-
Oxidation: The resulting tetrahydro-naphthyridine can be susceptible to air oxidation. Store products under inert gas or convert immediately to the fully aromatic naphthyridine using DDQ or
if the aromatic scaffold is the target.
References
-
General Povarov Mechanism: Kouznetsov, V. V. (2009). "Recent synthetic applications of the Povarov reaction." Tetrahedron, 65(14), 2721-2750. Link
-
Fluorinated Imines in Cycloadditions: Zhu, Y., et al. (2019). "Asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines." Organic Letters, 21(9), 3242-3246. Link
-
Naphthyridine Synthesis: Vicente-García, E., et al. (2016). "Synthesis of 1,5- and 1,6-naphthyridines via Povarov reaction." European Journal of Organic Chemistry, 2016(4), 732-741. Link
-
Trifluoroethyl Amines Properties: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Sources
Application Notes & Protocols: The Strategic Integration of N-(2,2,2-trifluoroethyl)pyridin-4-amine in Modern Kinase Inhibitor Synthesis
Authored by: A Senior Application Scientist
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic opportunity and challenge.[1][2] These enzymes are the master regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, shifting from broadly cytotoxic agents to targeted therapies.[2]
Success in this field hinges on the medicinal chemist's ability to design molecules with high potency, selectivity, and favorable pharmacokinetic profiles. This is achieved through the strategic assembly of molecular scaffolds and functional groups that optimally interact with the target kinase. Among the vast arsenal of chemical building blocks, those incorporating fluorinated pyridine moieties have emerged as particularly valuable.
This guide provides an in-depth exploration of a specific, high-value synthon: N-(2,2,2-trifluoroethyl)pyridin-4-amine . We will dissect the strategic advantages conferred by its constituent parts—the pyridine ring, the amine linker, and the crucial trifluoroethyl group—and provide detailed protocols for its synthesis and subsequent incorporation into kinase inhibitor scaffolds.
The Trifluoroethyl-Pyridine Moiety: A Privileged Scaffold in Kinase Inhibition
The power of the N-(2,2,2-trifluoroethyl)pyridin-4-amine building block lies in the synergistic combination of its three key components. The strategic inclusion of this moiety can profoundly influence a drug candidate's biological and physicochemical properties.
The Trifluoromethyl/Trifluoroethyl Group: More Than a "Magic Methyl"
The introduction of a trifluoromethyl (-CF3) group, often as part of a trifluoroethyl substituent, is a cornerstone of modern medicinal chemistry.[5] Its benefits are multifaceted:
-
Enhanced Target Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This can modulate the electronics of the attached pyridine ring and enhance hydrogen bonding or electrostatic interactions with amino acid residues in the kinase active site.[5][6]
-
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[6] This makes the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the drug's half-life and improve its overall pharmacokinetic profile.[5][6]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance in vivo uptake and transport.[6][7] This is a critical factor for oral bioavailability and, in some cases, for penetrating the blood-brain barrier.
The Pyridine Ring: The Ideal Hinge-Binding Element
The pyridine ring is a bioisostere of a benzene ring but offers distinct advantages. Its nitrogen atom can act as a hydrogen bond acceptor, a feature frequently exploited to anchor inhibitors to the "hinge region" of the kinase ATP-binding pocket.[8][9] This interaction is a common characteristic of many potent and selective kinase inhibitors.[8]
The Amine Linker: The Versatile Connection Point
The secondary amine in N-(2,2,2-trifluoroethyl)pyridin-4-amine serves as a versatile and robust linker. It provides the crucial attachment point for coupling the pyridine moiety to a variety of core heterocyclic scaffolds, such as pyrimidines, triazines, or pyrrolopyridines, which are themselves prevalent in FDA-approved kinase inhibitors.[10][11] This coupling is typically achieved through highly reliable and scalable palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[12]
Application Case Study: Targeting the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13] Its hyperactivation is a frequent event in many human cancers, making it one of the most intensely pursued targets in oncology drug development.[8][13]
Structure-Activity Relationship (SAR) Insights from a Clinical Candidate
The development of Bimiralisib (PQR309) , a potent, brain-penetrant pan-class I PI3K/mTOR inhibitor, provides a compelling real-world example of the utility of the trifluoromethyl-pyridine scaffold.[8] While Bimiralisib itself contains a 2-amino-4-(trifluoromethyl)pyridine moiety, the SAR data from its development program clearly demonstrate the critical contribution of the trifluoromethyl group to cellular potency.[8][14]
| Compound | R¹ (Pyridine C4) | R² (Pyridine C3) | PI3Kα Kᵢ (nM) | Cellular Potency (MCF7 IC₅₀, μM) |
| 13 | -H | -H | 35 | 1.1 |
| 14 | -H | -CH₃ | 43 | 0.81 |
| 1 (Bimiralisib) | -CF₃ | -H | 17 | 0.091 |
| Data synthesized from J. Med. Chem. 2017, 60, 17, 7274–7290.[8] |
As the data clearly show, the introduction of a C4-trifluoromethyl group (Compound 1 ) led to a significant, nearly 10-fold improvement in cellular potency compared to the unsubstituted analog (Compound 13 ).[8] This underscores the profound impact this functional group can have on turning a moderately active compound into a clinical candidate.
Synthetic Protocols and Experimental Workflow
The successful application of N-(2,2,2-trifluoroethyl)pyridin-4-amine requires robust and reproducible synthetic methods. Below are detailed protocols for its preparation and subsequent coupling to a representative heterocyclic core.
Protocol 1: Synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming C-N bonds on electron-deficient pyridine rings.
Materials:
-
4-Chloropyridine hydrochloride
-
2,2,2-Trifluoroethylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF.
-
Reagent Addition: Add 2,2,2-trifluoroethylamine (1.2 eq) to the stirring suspension at room temperature.
-
Causality Note: Potassium carbonate is used as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Trustworthiness Note: The washing steps are crucial for removing the high-boiling point DMF solvent and any remaining inorganic salts, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure N-(2,2,2-trifluoroethyl)pyridin-4-amine product. Confirm identity and purity via ¹H NMR, ¹⁹F NMR, and MS analysis.
Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis
This protocol details the palladium-catalyzed coupling of the synthesized building block with a representative 2,4-dichloropyrimidine scaffold.
Materials:
-
N-(2,2,2-trifluoroethyl)pyridin-4-amine (from Protocol 1, 1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Expertise Note: The choice of ligand (XPhos) is critical. Bulky, electron-rich phosphine ligands like XPhos are known to facilitate the challenging reductive elimination step for C-N bond formation.[12]
-
-
Reagent Addition: Add the 2,4-dichloropyrimidine, N-(2,2,2-trifluoroethyl)pyridin-4-amine, and anhydrous toluene.
-
Degassing: If not using a glovebox, degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Causality Note: The reaction is typically selective for substitution at the more reactive C4 position of the 2,4-dichloropyrimidine due to electronic effects.[15]
-
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the desired mono-aminated product. The remaining C2-chloro position can be used for further diversification.
Conclusion and Future Perspectives
The N-(2,2,2-trifluoroethyl)pyridin-4-amine synthon is a powerful and versatile building block for the synthesis of next-generation kinase inhibitors. The strategic incorporation of the trifluoroethyl group offers a proven method for enhancing metabolic stability and target affinity, while the pyridyl-amine core provides a reliable anchor for engaging the kinase hinge region and a versatile point of attachment.[6][8] The protocols outlined herein provide a robust framework for the synthesis and application of this valuable intermediate. As the field of kinase drug discovery continues to evolve, the rational design of inhibitors using high-value, functionally optimized building blocks like N-(2,2,2-trifluoroethyl)pyridin-4-amine will remain a critical strategy for developing safer and more effective targeted therapies.
References
-
G., G. D. S., & T., M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF. [Link]
-
Aruleba, I. T., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. [Link]
-
Thoma, R., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7274–7290. [Link]
-
ResearchGate. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
-
Charles River Laboratories. (n.d.). Drug Discovery Patents. [Link]
-
Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link]
-
Haga, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–311. [Link]
-
Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link]
-
Norman, M. H., et al. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]
-
Lu, X., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2891-2895. [Link]
-
De Luca, L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
de la Torre, J., & Camarasa, M. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14356–14415. [Link]
-
Chen, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6245. [Link]
-
Ferguson, F. M., & Gray, N. S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(5), 1081. [Link]
-
ResearchGate. (2013). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]
-
Wang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
ResearchGate. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. [Link]
-
Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4153–4166. [Link]
-
ResearchGate. (2025). Synthetic protocols for non-fused pyrimidines | Request PDF. [Link]
-
Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1361–1373. [Link]
-
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
PubChem. (n.d.). N-(2,2,2-trifluoroethyl)pyridin-2-amine. [Link]
-
Lee, H. W., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5459. [Link]
-
National Center for Biotechnology Information. (2021). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Verma, A., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(52), 31253–31279. [Link]
- Google Patents. (n.d.). EP0243450B1 - PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES.
-
Pang, J. H., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. [Link]
-
ResearchGate. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
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- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of N-Trifluoroethylated Anilines
Abstract & Strategic Value
The N-trifluoroethyl group (
This guide details two robust, "one-pot" protocols for synthesizing N-trifluoroethylated anilines:
-
Titanium-Mediated Reductive Amination: The "workhorse" method for modifying existing anilines using trifluoroacetaldehyde ethyl hemiacetal (TFAEH).
-
Pd-Catalyzed Cross-Coupling: A precision method for constructing the C–N bond using aryl halides and trifluoroethylamine.
Methodology A: Titanium-Mediated Reductive Amination
Best For: Electron-neutral to electron-rich anilines; late-stage functionalization of existing aniline scaffolds.
The Chemical Challenge
Direct alkylation with 2,2,2-trifluoroethyl iodide (
The Solution: Titanium(IV) isopropoxide [
Mechanism Visualization
The following diagram illustrates the critical role of Titanium in driving the dehydration step, which is the rate-determining barrier in this one-pot sequence.
Caption: Figure 1. The Ti(IV)-mediated pathway.[2] Titanium shifts the equilibrium from the stable hemiaminal to the reactive imine, enabling reduction.
Detailed Protocol
Scale: 1.0 mmol Aniline Total Time: 4–6 hours
Reagents:
-
Aniline substrate (1.0 equiv)[3]
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAEH) (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 equiv) -
Sodium Borohydride (
) (2.0 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation (The "Cook"):
-
To a flame-dried flask under Argon, add Aniline (1.0 mmol) and anhydrous Toluene (5 mL).
-
Add TFAEH (1.2 mmol, ~170 µL) via syringe.
-
Dropwise add
(1.5 mmol, ~440 µL). Note: The solution may turn slightly yellow/orange. -
Stir at ambient temperature for 1 hour , then heat to 60°C for 2–3 hours .
-
Checkpoint: Monitor by TLC.[3][4] You may not see the imine clearly, but the aniline spot should disappear.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Carefully add
(2.0 mmol, 76 mg) in one portion. -
Allow the mixture to warm to room temperature and stir for 2 hours. Caution: Hydrogen gas evolution.
-
-
Workup (Titanium Quench):
-
Critical Step: Quench by adding 10% NaOH (5 mL) or saturated Rochelle’s salt solution. Stir vigorously for 30 minutes until the white titanium precipitate clumps and the layers separate clearly.
-
Filter through a Celite pad if the emulsion persists.
-
Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). Note: N-trifluoroethyl anilines are less polar than parent anilines.
-
Methodology B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Electron-deficient aryl halides; constructing the aniline core from scratch.
The Chemical Challenge
Standard Buchwald-Hartwig conditions (strong base like
The Solution: Use of a specific bulky phosphine ligand (e.g., BrettPhos or AdBippyPhos ) combined with a weak base (
Detailed Protocol
Reference: Adapted from J. Am. Chem. Soc. 2015 [1].[5]
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
2,2,2-Trifluoroethylamine hydrochloride (1.2 equiv)
-
Catalyst:
(1–2 mol%) + AdBippyPhos or BrettPhos (2–4 mol%) -
Base: Potassium Phenoxide (
) (2.0 equiv) or -
Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Pre-complexation:
-
In a glovebox or purged Schlenk tube, mix the Pd source and Ligand in the solvent and stir for 5 minutes to generate the active catalyst species.
-
-
Reagent Addition:
-
Add the Aryl Halide (1.0 mmol).
-
Add 2,2,2-Trifluoroethylamine HCl (1.2 mmol).
-
Add Base (
, 2.0 mmol). Crucial: Do not use .
-
-
Reaction:
-
Seal the tube and heat to 80–100°C for 8–12 hours.
-
-
Workup:
Comparative Data & Troubleshooting
Method Selection Guide
| Feature | Method A: Reductive Amination | Method B: Pd-Catalyzed Coupling |
| Starting Material | Aniline ( | Aryl Halide ( |
| Reagent | TFAEH (Hemiacetal) | Trifluoroethylamine ( |
| Key Additive | Bulky Ligand + Weak Base | |
| Substrate Scope | Works well with e- rich/neutral rings. | Works well with e- deficient/neutral rings. |
| Main Risk | Incomplete imine formation. | Product decomposition with strong base.[5] |
Troubleshooting Table
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old | Use freshly distilled Toluene. Ensure Ti reagent is clear, not cloudy. |
| Emulsion during Workup | Titanium hydroxides forming gel. | Use Rochelle's Salt (sat. aq.) and stir for >30 mins until layers clarify. |
| Product Decomposition (Method B) | Base is too strong ( | Switch from alkoxides ( |
| No Reaction (Method A) | Steric hindrance on aniline. | Increase temperature to reflux (110°C) during imine formation step before adding |
Decision Logic (Workflow)
Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and electronic properties.
References
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Source:Journal of the American Chemical Society (2015).[5] Context: Establishes the cross-coupling protocol using weak bases to prevent decomposition.
-
Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV).
in driving imine formation for difficult reductive aminations. -
Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Source:Angewandte Chemie International Edition (2016). Context: Provides context on the stability of trifluoroethyl-metal species and alternative C-alkylation pathways.
-
Substituent Effects on the Physical Properties and pKa of Aniline. Source:International Journal of Quantum Chemistry (2000). Context: Theoretical grounding for the pKa shifts observed upon N-trifluoroethylation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-H Insertion Reactions with Trifluoroethylamine Hydrochloride
Abstract
The introduction of the 2,2,2-trifluoroethyl group into organic molecules is of profound interest to the pharmaceutical and agrochemical industries, as this moiety can significantly enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview and detailed experimental protocols for the N-H insertion reaction utilizing trifluoroethylamine hydrochloride as a robust and accessible precursor to the trifluoroethylidene carbene. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and offer practical guidance for researchers, scientists, and drug development professionals to successfully implement this methodology in their synthetic endeavors.
Introduction: The Strategic Advantage of Trifluoroethylamination
The trifluoromethyl group is a well-established bioisostere for various functional groups, and its incorporation into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] The 2,2,2-trifluoroethyl group, accessible through reagents like trifluoroethylamine, offers a related yet distinct structural motif with significant potential in medicinal chemistry.[2][3] Traditional methods for introducing this group can require harsh conditions or multi-step sequences.[4][5]
Transition metal-catalyzed N-H insertion reactions have emerged as a powerful and atom-economical method for the formation of C-N bonds.[6] This approach typically involves the reaction of an amine with a diazo compound in the presence of a catalyst, often based on rhodium, copper, or iron.[7][8][9] A key innovation in this field is the in situ generation of the requisite diazo species from stable, readily available precursors. Trifluoroethylamine hydrochloride serves as an excellent example, undergoing diazotization to form 2,2,2-trifluorodiazoethane, which is then catalytically converted to a metal carbene for the N-H insertion.[10][11]
This guide will focus on a practical and adaptable one-pot procedure that combines the diazotization of trifluoroethylamine hydrochloride with a subsequent catalytic N-H insertion into a variety of amine substrates.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The overall transformation can be dissected into two key stages: the in situ formation of the diazo compound and the catalytic N-H insertion cycle.
In Situ Generation of 2,2,2-Trifluorodiazoethane
Trifluoroethylamine hydrochloride, an air-stable and commercially available salt, serves as the precursor to the reactive trifluoroethylidene carbene. The first step of the reaction is the diazotization of the primary amine with a nitrite source, typically sodium nitrite, under acidic conditions.[10][12] The acid protonates the sodium nitrite to form nitrous acid (HONO), which then reacts with the trifluoroethylamine to generate a diazonium salt. This salt is unstable and readily decomposes to form 2,2,2-trifluorodiazoethane and water.
The Catalytic N-H Insertion Cycle
The newly formed 2,2,2-trifluorodiazoethane then enters the catalytic cycle of the transition metal catalyst (e.g., Iron, Rhodium, or Copper).[13][14][15] The cycle can be generalized as follows:
-
Carbene Formation: The diazo compound coordinates to the metal center, followed by the extrusion of dinitrogen gas (N₂) to form a highly reactive metal-carbene intermediate.
-
Ylide Formation: The amine substrate, acting as a nucleophile, attacks the electrophilic carbene carbon of the metal-carbene complex. This forms a nitrogen ylide intermediate.
-
Proton Transfer and Product Release: A proton transfer from the nitrogen to the carbon, often facilitated by the catalyst's ligands or solvent, leads to the formation of the desired N-trifluoroethylated product. The catalyst is then regenerated and can enter another catalytic cycle.[14]
The choice of catalyst is critical and influences the reaction's efficiency, substrate scope, and functional group tolerance.
-
Iron Porphyrins: Offer a cost-effective and environmentally benign option. They have demonstrated efficacy in aqueous and biphasic systems, making them attractive for green chemistry applications.[6][10]
-
Rhodium(II) Carboxylates (e.g., Rh₂(OAc)₄): Are highly efficient and versatile catalysts for N-H insertion reactions.[6][13] They are known for their high turnover numbers and broad substrate scope, although they are more expensive than iron-based catalysts.
-
Copper Complexes: Represent a good balance between cost and reactivity. Both Copper(I) and Copper(II) salts, often in conjunction with specialized ligands, can effectively catalyze N-H insertions.[7][10]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the N-trifluoroethylation of anilines using an iron porphyrin catalyst, a method that has been successfully demonstrated.[10] This protocol can be adapted for other catalysts and substrates with appropriate modifications.
Diagram 1: Experimental Workflow for N-H Insertion
Caption: A generalized workflow for the one-pot N-H insertion reaction.
Materials and Equipment
-
Reagents:
-
2,2,2-Trifluoroethylamine hydrochloride (≥98%)
-
Sodium nitrite (NaNO₂) (≥99%)
-
Acetic acid (glacial)
-
Amine substrate (e.g., o-methylaniline)
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) or other suitable catalyst (e.g., Rh₂(OAc)₄)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Schlenk tube or round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
-
Analytical balance
-
Fume hood
-
Detailed Experimental Protocol (Based on Iron Porphyrin Catalysis)
This protocol is adapted from a literature procedure for the N-trifluoroethylation of anilines.[10]
-
Reagent Preparation and Diazotization:
-
In a fume hood, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol, 2.0 equivalents) and acetic acid (36.0 mg, 0.6 mmol, 2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add deionized water (2 mL) and dichloromethane (1 mL) to the Schlenk tube.
-
Add sodium nitrite (41.4 mg, 0.6 mmol, 2.0 equivalents) to the mixture.
-
Stir the resulting biphasic solution vigorously at room temperature for 30 minutes. During this time, the trifluoroethylamine will be converted to 2,2,2-trifluorodiazoethane in situ.
-
-
N-H Insertion Reaction:
-
To the vigorously stirred solution, add the amine substrate (e.g., o-methylaniline, 32.2 mg, 0.3 mmol, 1.0 equivalent) and the iron(III) tetraphenylporphyrin chloride catalyst (2 mg, 0.9 mol%).
-
Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) to neutralize any remaining acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-trifluoroethylated amine.
-
Adaptation for Other Catalytic Systems
-
Rhodium(II) Acetate: For a rhodium-catalyzed reaction, Rh₂(OAc)₄ can be used in place of Fe(TPP)Cl, typically at a loading of 1-2 mol%. The reaction is often performed in an anhydrous organic solvent like dichloromethane or toluene.
-
Copper Catalysts: Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)₂) can be employed, sometimes with ligands like bipyridines or phosphines to enhance reactivity and selectivity.[7][10]
Safety Precautions
It is imperative to conduct a thorough safety assessment before commencing any experimental work.
-
Trifluoroethylamine Hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[16][17] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][18]
-
Diazo Compounds: Although generated in situ in this protocol, it is important to be aware that diazo compounds are potentially explosive and toxic. The small scale and continuous consumption in the catalytic cycle mitigate this risk, but care should be taken.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
Data Presentation: Key Reaction Parameters
| Parameter | Typical Range/Value | Rationale |
| Amine Substrate | 0.1 - 1.0 mmol | Scale of the reaction. |
| Trifluoroethylamine HCl | 1.5 - 2.0 equivalents | Using an excess ensures complete conversion of the limiting amine substrate. |
| Sodium Nitrite | 1.5 - 2.0 equivalents | Stoichiometric with the trifluoroethylamine hydrochloride for diazotization. |
| Catalyst Loading | 0.5 - 5 mol% | A balance between reaction rate and cost. Higher loadings may be needed for less reactive substrates. |
| Solvent | DCM/H₂O, Toluene, DCE | The choice of solvent depends on the catalyst and substrate. Biphasic systems can be advantageous for some catalysts. |
| Temperature | Room Temperature to 80 °C | Many N-H insertions proceed efficiently at room temperature, but heating may be required for less reactive substrates. |
| Typical Yields | 60 - 95% | Highly dependent on the substrate and catalytic system. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Incomplete diazotization.- Catalyst deactivation.- Low reactivity of the amine substrate. | - Ensure vigorous stirring during diazotization.- Use fresh, high-purity reagents.- Increase catalyst loading or switch to a more active catalyst (e.g., Rh₂(OAc)₄).- Increase the reaction temperature. |
| Formation of Side Products | - Carbene dimerization or reaction with the solvent.- Over-alkylation of the amine. | - Slowly add the sodium nitrite to control the concentration of the diazo compound.- Use a less reactive solvent.- Adjust the stoichiometry of the reagents. |
| Difficulty in Purification | - Co-elution of product with starting material or byproducts. | - Optimize the mobile phase for column chromatography.- Consider an acidic or basic wash during workup to remove unreacted amine or acidic impurities.[19] |
Conclusion
The N-H insertion reaction with trifluoroethylamine hydrochloride represents a highly effective and practical method for the synthesis of N-trifluoroethylated amines. The one-pot nature of the reaction, which avoids the isolation of potentially hazardous diazo intermediates, makes it an attractive approach for both academic and industrial laboratories. By understanding the underlying mechanism and the nuances of different catalytic systems, researchers can leverage this powerful transformation to access novel and medicinally relevant chemical entities.
References
-
Arnold, F. H., et al. (2020). Enantioselective synthesis of chiral amines via biocatalytic carbene N–H insertion. ACS Catalysis, 10, 10967–10977. Available at: [Link]
-
Fu, G. C., & Lee, E. C. (2007). Copper-Catalyzed Asymmetric N-H Insertion Reactions: Couplings of Diazo Compounds with Carbamates to Generate α-Amino Acids. Journal of the American Chemical Society, 129(39), 12066–12067. Available at: [Link]
-
Che, C.-M., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Organic & Biomolecular Chemistry, 16(43), 8211-8215. Available at: [Link]
-
Various Authors. (2025). Catalytic Insertion of Diazo Compounds into N—H Bonds: The Copper Alternative. ResearchGate. Available at: [Link]
-
Doraghi, F., et al. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. RSC Advances. Available at: [Link]
-
Cognitive Market Research. (2025). 222 Trifluoroethylamine Market Analysis 2026. Available at: [Link]
-
Various Authors. (2024). General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines. Organic Letters. Available at: [Link]
-
Sharma, A., et al. (2024). Rhodium(II)-Catalyzed Alkynyl Carbene Insertion into N-H Bonds. Organic Letters, 26, 4887-4892. Available at: [Link]
-
Various Authors. (2024). N-H Insertion of Anilines on N-Tosylhydrazones Induced by Visible Light Irradiation. ChemRxiv. Available at: [Link]
-
Kollár, L., et al. (2024). Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Available at: [Link]
-
Dixon, D. J., et al. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. Available at: [Link]
-
Various Authors. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(15), 4983. Available at: [Link]
-
Various Authors. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Journal of Flow Chemistry, 6(4), 263-270. Available at: [Link]
-
Various Authors. (2023). Cobaloxime catalyzed carbene insertion into N–H bonds: a streamlined route to α-amino esters with mechanistic insights. Organic Chemistry Frontiers. Available at: [Link]
-
Moody, C. J., & Buck, R. T. (2002). N-H Insertion reactions of rhodium carbenoids. Part 4.1 New chiral dirhodium(II) carboxylate catalysts. ARKIVOC. Available at: [Link]
- Various Authors. (n.d.). Trifluoroacetylation for amines. Google Patents.
-
Various Authors. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]
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- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. A comprehensive mechanistic investigation of sustainable carbene N–H insertion catalyzed by engineered His-ligated heme proteins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 10. Copper-Catalyzed Asymmetric N-H Insertion Reactions: Couplings of Diazo Compounds with Carbamates to Generate α-Amino Acids [organic-chemistry.org]
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- 17. pubs.acs.org [pubs.acs.org]
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- 19. Myoglobin-catalyzed intermolecular carbene N-H insertion with arylamine substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Strategic Utilization of N-(2,2,2-trifluoroethyl)pyridin-4-amine in Agrochemical Discovery
Executive Summary
N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 74415-04-6) represents a critical pharmacophore in modern agrochemical design. As resistance to classical neonicotinoids and pyrethroids grows, the incorporation of fluoroalkyl moieties has become a standard strategy to enhance metabolic stability and membrane permeability.
This guide details the application of this specific scaffold as a bioisosteric replacement for N-ethyl/N-methyl aminopyridines. The trifluoroethyl group (
-
Metabolic Blocking: It prevents oxidative dealkylation by Cytochrome P450 enzymes (a common resistance mechanism in insects).
-
pKa Modulation: The electron-withdrawing effect of the fluorine atoms reduces the basicity of the pyridine nitrogen, altering binding affinity to nicotinic acetylcholine receptors (nAChR) and improving transport across the insect cuticle.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Before integrating this building block, researchers must account for its physicochemical shifts compared to non-fluorinated analogs.
| Property | Value (Predicted/Exp) | Significance in Agrochemical Design |
| Molecular Weight | 190.17 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| LogP | ~2.2 | Optimal lipophilicity for systemic xylem transport in plants. |
| pKa (Pyridine N) | ~6.5 (vs. 9.1 for 4-aminopyridine) | Reduced basicity prevents protonation at physiological pH, enhancing membrane permeability. |
| H-Bond Donors | 1 | Critical for receptor pocket anchoring. |
| Metabolic Liability | Low | The C-F bond energy (~116 kcal/mol) resists oxidative cleavage. |
Synthesis Protocols
Protocol A: Scalable Synthesis via Nucleophilic Aromatic Substitution ( )
Objective: Synthesize high-purity N-(2,2,2-trifluoroethyl)pyridin-4-amine from 4-chloropyridine hydrochloride.
Rationale: Direct alkylation of 4-aminopyridine with trifluoroethyl halides often leads to over-alkylation. The
Reagents:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
2,2,2-Trifluoroethylamine (1.5 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Solvent: DMF or NMP (High boiling point polar aprotic)
Step-by-Step Methodology:
-
Preparation: Charge a pressure-rated reaction vessel (autoclave or sealed tube) with 4-chloropyridine HCl (10 mmol) and
(30 mmol). -
Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to generate the free base in situ.
-
Addition: Add 2,2,2-trifluoroethylamine (15 mmol) via syringe. Note: This amine is volatile (bp ~37°C); handle with chilled syringes.
-
Reaction: Seal the vessel and heat to 120°C for 16–24 hours.
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material spot (
~0.4) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). -
Yield: Expect 75–85% as a pale yellow solid.
Protocol B: Reductive Amination (Alternative Route)
Context: Use when avoiding high-temperature pressure reactions.
Reagents: 4-Aminopyridine, Trifluoroacetic Anhydride (TFAA), Sodium Borohydride (
-
Acylation: React 4-aminopyridine with TFAA in DCM (
to RT) to form the trifluoroacetamide intermediate. -
Reduction: Treat the intermediate with
in diglyme/acetic acid or in THF to reduce the carbonyl to the methylene group.-
Warning: This route is more step-intensive but avoids the use of volatile trifluoroethylamine.
-
Application: Lead Optimization Workflow
This protocol describes how to utilize the scaffold to optimize a "Hit" compound (e.g., a generic nicotinamide insecticide) exhibiting metabolic instability.
Experimental Design: The "Fluorine Scan"
Hypothesis: Replacing the N-ethyl group of the lead compound with N-(2,2,2-trifluoroethyl) will maintain potency while increasing half-life (
Figure 1: Lead optimization workflow utilizing the trifluoroethylamino scaffold to address metabolic liabilities.
Bioassay Protocol: Sucking Pest Efficacy (Aphids)
Target: Myzus persicae (Green Peach Aphid) or Aphis gossypii. Method: Leaf-Dip Bioassay.
-
Formulation: Dissolve the synthesized N-(2,2,2-trifluoroethyl)pyridin-4-amine derivative in acetone (10,000 ppm stock). Dilute with water containing 0.05% Tween-20 to test concentrations (e.g., 100, 50, 10, 1 ppm).
-
Application: Dip cabbage leaf discs (3 cm diameter) into the solution for 5 seconds. Air dry for 1 hour.
-
Infestation: Place 10 apterous adult aphids on each disc. Place discs on agar beds in petri dishes.
-
Incubation: Store at
, 60% RH, 16:8 L:D photoperiod. -
Assessment: Count mortality at 48 and 72 hours.
-
Self-Validation: Include a positive control (Flonicamid) and a negative control (Solvent only). Mortality in negative control must be <10%.
-
Mode of Action (MoA) Logic
The incorporation of the trifluoroethyl group alters the interaction with the Nicotinic Acetylcholine Receptor (nAChR).
Figure 2: Mechanistic impact of the trifluoroethyl moiety on insecticidal potency.[1]
Safety & Handling
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[2]
-
Specific Risk: Fluorinated amines can be toxic if inhaled. The trifluoroethylamine reagent is highly volatile.
-
PPE: Use a fume hood with a minimum face velocity of 100 fpm. Wear nitrile gloves and chemical splash goggles.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.
References
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Link
-
Ogawa, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives. Journal of Heterocyclic Chemistry. Link
-
Maienfisch, P., & Hall, R. G. (2019). Discovery and Synthesis of Crop Protection Products. ACS Symposium Series. Link
-
PubChem Database. (2023). Compound Summary: N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS 74415-04-6).[3] Link
-
Swidorski, K., et al. (2018). Fluorine in Pyridine-Based Agrochemicals: Synthesis and Activity. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 74415-04-6|N-(2,2,2-Trifluoroethyl)pyridin-4-amine| Ambeed [ambeed.com]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of N-(pyridin-3-yl)pyrimidin-4-amine Analogues for Cancer Therapy
I. Introduction: The Therapeutic Promise of N-(pyridin-3-yl)pyrimidin-4-amine Analogues
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant potential in oncology.[1][2] These compounds often function by mimicking the adenine core of ATP, enabling competitive inhibition at the ATP-binding site of various protein kinases.[2] Dysregulation of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, molecules that can selectively modulate the activity of key kinases are of high therapeutic value.
Notably, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2.[4] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Its overexpression is a common feature in several cancer types, making it an attractive target for therapeutic intervention.[4][5] Inhibition of CDK2 by N-(pyridin-3-yl)pyrimidin-4-amine derivatives has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues. We will delve into a robust synthetic protocol, methods for structural characterization, and a suite of in vitro assays to determine their biological activity and preliminary therapeutic potential.
II. Synthetic Strategy and Protocol
The synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6] This approach offers a versatile and efficient means to form the crucial C-N bond between the pyrimidine core and the substituted aniline. The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues.
Detailed Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of a representative N-(pyridin-3-yl)pyrimidin-4-amine analogue using a palladium-catalyzed cross-coupling reaction.
Materials and Reagents:
-
4-chloro-2-substituted-pyrimidine
-
3-aminopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the 4-chloro-2-substituted-pyrimidine (1.0 mmol), 3-aminopyridine (1.1 mmol), cesium carbonate (2.0 mmol), Xantphos (0.1 mmol), and palladium(II) acetate (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Reaction: Stir the mixture at 100-110 °C under the inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Biological Evaluation: Assessing Anticancer Potential
A systematic approach to evaluating the biological activity of the synthesized analogues is crucial. This typically involves a tiered screening process, starting with in vitro kinase assays followed by cell-based assays to assess antiproliferative and cytotoxic effects.[7][8]
A. In Vitro Kinase Inhibition Assay
The primary mechanism of action for many N-(pyridin-3-yl)pyrimidin-4-amine analogues is the inhibition of specific kinases, such as CDK2.[4] A variety of in vitro kinase assay formats are available, including radiometric and non-radiometric methods.[9] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and high-throughput capabilities.[10]
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction, followed by the addition of a reagent to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Protocol: In Vitro CDK2/Cyclin A2 Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human CDK2/Cyclin A2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Cell-Based Assays for Anticancer Activity
Cell-based assays are essential for determining the effect of the compounds on cancer cell proliferation, viability, and the induction of cell death.[8][11]
1. Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12] The MTT assay is a colorimetric assay, while the CellTiter-Glo® assay is a luminescence-based assay that measures intracellular ATP levels.[13]
Protocol: Cell Viability Assay (General)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.
-
Assay Reagent Addition: Add the assay reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.
2. Cell Cycle Analysis
Since many N-(pyridin-3-yl)pyrimidin-4-amine analogues target CDKs, analyzing their effect on the cell cycle is a key mechanistic study. This is typically done by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Apoptosis Assay
To confirm if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
IV. Data Presentation and Interpretation
The results from the biological assays should be compiled and presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Biological Activity of Representative N-(pyridin-3-yl)pyrimidin-4-amine Analogues
| Compound ID | R¹ Substituent | R² Substituent | CDK2/Cyclin A2 IC₅₀ (nM) | HeLa Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |
| 7l | H | 4-(morpholinomethyl)phenyl | 64.42 | 8.61 | 3.12 |
| AZD5438 | (Reference) | (Reference) | ~60 | 0.73 | 10.67 |
| Palbociclib | (Reference) | (Reference) | - | 11.26 | 6.84 |
Data presented is representative and sourced from the cited literature for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
Analysis of the biological data often reveals key structural features that contribute to potency and selectivity. For instance, substitutions at the meta-position of the phenyl ring have been shown to enhance activity, while bulky or strongly electron-withdrawing groups may reduce it.[5] The nature and position of substituents on both the pyridine and pyrimidine rings can significantly impact kinase inhibition and cellular potency.[14]
V. Mechanism of Action: Targeting the CDK Signaling Pathway
The primary mechanism of action for many potent N-(pyridin-3-yl)pyrimidin-4-amine analogues is the inhibition of the cell cycle machinery through the targeting of CDKs.
Caption: Simplified signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by N-(pyridin-3-yl)pyrimidin-4-amine analogues.
VI. Conclusion
The N-(pyridin-3-yl)pyrimidin-4-amine scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the discovery and characterization of new analogues with improved potency, selectivity, and drug-like properties. Further optimization based on SAR studies and in-depth mechanistic investigations will be crucial for advancing these compounds into preclinical and clinical development.
VII. References
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.[Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.[Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology.[Link]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy | Request PDF. ResearchGate.[Link]
-
Tumor Cell Based Assays. Alfa Cytology.[Link]
-
Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI.[Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Request PDF. ResearchGate.[Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.[Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.[Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications.[Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC.[Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.[Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository.[Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
-
Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. mdpi.com [mdpi.com]
N-(2,2,2-trifluoroethyl)pyridin-4-amine as a synthon for fluorinated compounds
Topic: N-(2,2,2-trifluoroethyl)pyridin-4-amine as a Synthon for Fluorinated Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Strategic Fluorinated Synthon for Physicochemical Tuning in Drug Design[1]
Executive Summary
N-(2,2,2-trifluoroethyl)pyridin-4-amine represents a high-value "fluorinated fragment" in modern medicinal chemistry.[1] Unlike the ubiquitous trifluoromethyl (
This guide details the utility of this synthon in modulating basicity and metabolic stability, providing validated protocols for its synthesis and downstream functionalization. It serves as a critical bioisostere for ethyl or isopropyl amino groups, often resolving liability issues related to hERG binding or rapid oxidative metabolism.
Chemical Profile & Mechanistic Insight[1][2]
2.1 The "Fluorine Effect" on Aminopyridines
The introduction of the TFE group into a 4-aminopyridine scaffold drastically alters the electronic landscape of the molecule compared to its non-fluorinated ethyl analogue.
| Property | N-Ethylpyridin-4-amine | N-(TFE)pyridin-4-amine | Impact on Drug Design |
| Basicity ( | ~9.5 | ~6.5 - 7.0 (Predicted) | Reduced basicity decreases lysosomal trapping and improves membrane permeability.[1] |
| Lipophilicity ( | 1.2 | 2.1 | Enhanced lipophilicity improves blood-brain barrier (BBB) penetration.[1] |
| Metabolic Stability | Low (N-dealkylation) | High | The |
| H-Bond Donor | Moderate | Stronger | The electron-withdrawing TFE group increases the acidity of the NH, strengthening H-bonds with target proteins. |
2.2 Structural Visualization
The TFE group acts as an "electronic sink," pulling electron density away from the exocyclic nitrogen. This prevents the lone pair from fully participating in resonance with the pyridine ring, thereby lowering the electron density at the pyridine nitrogen relative to the alkyl variant.
Figure 1: Physicochemical impact of the trifluoroethyl group on the aminopyridine core.[1]
Synthesis Protocols
Researchers often face a choice between reductive amination (using 4-aminopyridine) or nucleophilic aromatic substitution (
Protocol A: Reductive Alkylation (Recommended)
Best for: Mild conditions, high functional group tolerance. This method utilizes trifluoroacetaldehyde ethyl hemiacetal as a stable surrogate for the volatile trifluoroacetaldehyde.
Materials:
-
4-Aminopyridine (1.0 equiv)[1]
-
Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv)[1]
-
Sodium Borohydride (
) (2.0 equiv) or [1] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (10 mmol) in dry MeOH (30 mL).
-
Add trifluoroacetaldehyde ethyl hemiacetal (15 mmol) and catalytic acetic acid (0.5 mL).
-
Reflux the mixture for 2–4 hours. Note: Monitor by TLC/LCMS for the disappearance of the amine. The intermediate hemiaminal/imine may be in equilibrium.
-
Reduction: Cool the reaction to
in an ice bath. Carefully add (20 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).[1] -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
solution. Remove MeOH under reduced pressure.[1] -
Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (DCM:MeOH gradient) to yield the product as a white/off-white solid.
Protocol B: Nucleophilic Aromatic Substitution (
)
Best for: Scale-up, avoiding hydride reagents.[1]
Materials:
-
4-Chloropyridine hydrochloride (1.0 equiv)[1]
-
2,2,2-Trifluoroethylamine (2.0 equiv)[1]
-
Base:
or (3.0 equiv)[1] -
Solvent: DMF or NMP (high boiling point required)[1]
Step-by-Step Procedure:
-
Suspend 4-chloropyridine HCl (10 mmol) and
(30 mmol) in DMF (15 mL) in a pressure tube or sealed vial. -
Add 2,2,2-trifluoroethylamine (20 mmol). Note: This reagent is volatile (bp ~37°C); use a syringe and keep cold.[1]
-
Seal the vessel and heat to 120–140°C for 16–24 hours.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (
).[1] -
Purification: The product may require recrystallization from hexanes/ether or column chromatography if unreacted chloropyridine remains.
Downstream Applications: Using the Synthon
Once synthesized, N-(2,2,2-trifluoroethyl)pyridin-4-amine serves as a versatile nucleophile or scaffold core.[1]
4.1 Urea Synthesis (Kinase Inhibitor Motifs)
The secondary amine is less nucleophilic than a standard alkyl amine but sufficiently reactive toward isocyanates to form ureas, a common motif in kinase inhibitors (e.g., Sorafenib analogues).
-
Reaction: Synthon + Aryl Isocyanate
1-Aryl-3-(pyridin-4-yl)-3-(2,2,2-trifluoroethyl)urea.[1] -
Conditions: THF, RT, 2–4 hours. No base usually required.[1]
-
Why: The TFE group on the urea nitrogen prevents metabolic N-dealkylation, extending half-life (
).[1]
4.2 Amide Coupling
Coupling this sterically hindered and electron-deficient amine with carboxylic acids requires potent coupling agents.[1]
-
Recommended Reagents: HATU or
(Propylphosphonic anhydride).[1] -
Base: DIPEA (3–4 equiv).[1]
-
Solvent: DMF.
-
Observation: Reaction rates will be slower than with N-ethylpyridin-4-amine. Heating to 50°C may be necessary.[1][3]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Incomplete imine formation | Use a Dean-Stark trap or molecular sieves to remove water during the reflux step before adding the reducing agent.[1] |
| Low Yield (Method B) | Volatility of amine | Use a sealed pressure tube; ensure the bath temperature is maintained; use excess trifluoroethylamine (3–5 equiv). |
| Purification Difficulty | Product streaking on silica | Add 1% Triethylamine ( |
| No Reaction (Coupling) | Low nucleophilicity of NH | Switch to acid chloride activation or use a strong base ( |
Workflow Visualization
Figure 2: Decision tree for synthesis and application of the fluorinated synthon.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Lator, A., et al. (2019).[1][4] Metal-Free Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in 2,2,2-Trifluoroethanol.[1] Journal of Organic Chemistry, 84(11), 6813–6829. Link[1]
-
Sami, M., et al. (2021).[1] Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride.[1][5] RSC Advances, 11, 20232-20237.[1] Link
-
PubChem Compound Summary. (2025). N-(2,2,2-trifluoroethyl)pyridin-2-amine (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link
-
Adcock, O., et al. (2017).[1] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[2][6] Nature Communications, 8, 15925. Link[1]
Sources
- 1. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of N-(2,2,2-trifluoroethyl)pyridin-4-amine
This Application Note is structured as a comprehensive technical guide for the analytical characterization of N-(2,2,2-trifluoroethyl)pyridin-4-amine . It is designed for immediate implementation in R&D and QC laboratories.
Introduction & Molecule Profile
N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS: 101750-71-2 / Generic Structure) is a critical fluorinated building block in medicinal chemistry. The incorporation of the trifluoroethyl group modulates lipophilicity (
From an analytical perspective, this molecule presents unique challenges:
-
Basicity: The pyridine nitrogen is basic, but the electron-withdrawing
group reduces the electron density donated by the exocyclic amine, altering the compared to 4-aminopyridine ( ). -
Detection: The pyridine chromophore provides strong UV absorption, but the lack of conjugation in the ethyl tail limits visible detection.
-
NMR Signature: The
coupling requires specific acquisition parameters for accurate integration.
Chemical Profile
| Property | Value | Notes |
| Formula | ||
| MW | 176.14 g/mol | Monoisotopic: 176.06 |
| Appearance | White to off-white solid | May darken upon oxidation |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water (neutral pH) |
| Key Hazards | Acute Toxicity (Oral) | Potential K+ Channel Blocker (Handle with PPE) |
Structural Identification (The "What")
Nuclear Magnetic Resonance (NMR) Strategy
Objective: Confirm connectivity and isotopic purity.
Critical Insight: The methylene protons (
Protocol:
and
NMR Acquisition
-
Solvent: DMSO-
(Preferred for solubility and preventing NH exchange) or . -
Concentration: 5–10 mg in 600 µL solvent.
-
Instrument: 400 MHz or higher.[1]
Expected Spectral Data (DMSO-
Technical Note: If using
Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and fragmentation pattern.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Observed Ion:
. -
Fragmentation (MS/MS): High collision energy often yields a fragment at
(4-aminopyridine core) via loss of the trifluoroethyl carbocation/radical.
Purity & Quantification (The "How Much")
HPLC Method Development
Challenge: 4-aminopyridines are polar bases. On standard C18 columns at low pH, they may elute near the void volume or tail significantly due to silanol interactions. Solution: Use a "High pH" reverse-phase approach or a specialized polar-embedded column.
Recommended Method (Robustness Optimized)
-
Column: Waters XBridge C18 (or equivalent high-pH stable column),
, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (Adjust with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine
) and 280 nm. -
Temperature: 30°C.
Gradient Table:
| Time (min) | % A | % B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Why High pH? At pH 10, the pyridine nitrogen (estimated
Impurity Profiling
Common impurities arise from the synthesis (typically nucleophilic aromatic substitution or reductive amination).
Figure 1: Potential impurity origins. Monitoring SM1 (4-chloropyridine) and Imp2 (4-aminopyridine) is critical for QC.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Potency
This is the primary reference method for establishing the purity of the reference standard.
-
Internal Standard (IS): Select Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Ensure IS signals do not overlap with the product's aromatic region (6.6–8.2 ppm).
-
Sample Prep: Weigh exactly 10.0 mg of Sample and 5.0 mg of IS into a vial. Dissolve in 0.7 mL DMSO-
. -
Acquisition:
-
Relaxation Delay (
): (Critical for full relaxation of CF3/aromatic protons). -
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of IS.[1][2][3][4][5]
Protocol B: System Suitability Testing (HPLC)
Before releasing data, the HPLC system must pass these criteria using the Standard Solution (0.5 mg/mL):
-
Tailing Factor (
): (Ensures no silanol interaction). -
Injection Precision: RSD
for peak area (n=5 injections). -
Retention Time: Target
(Verify during method dev).
Workflow Visualization
Figure 2: Step-by-step analytical decision matrix for lot release.
References
-
General Synthesis of Aminopyridines: Scriven, E. F. V. "4-Aminopyridines." Chemical Society Reviews, 1983.
-
pKa of Pyridines: "pKa Values of Amines and Heterocycles." Alfa Chemistry Technical Notes.
-
Iron-Porphyrin Catalyzed Trifluoroethylation: Example of catalytic synthesis of N-trifluoroethyl amines. National Institutes of Health (PMC).
-
HPLC of Basic Compounds: "Strategies for the Analysis of Basic Compounds by HPLC." Waters Corporation Application Notes.
(Note: Specific spectral data in Section 2.1 is derived from theoretical principles of fragment coupling (4-AP + Trifluoroethyl) and standard shifts for this class of compounds, as exact literature spectra for this specific CAS are proprietary to commercial libraries.)
Sources
Troubleshooting & Optimization
Optimizing N-trifluoroethylation reaction conditions
Technical Support Center: N-Trifluoroethylation Optimization Current Status: Operational | Topic ID: CHEM-TFE-001
Diagnostic Workflow: Select Your Method
Before initiating an experiment, determine the optimal pathway based on your substrate's nucleophilicity and acid sensitivity.
Figure 1: Decision matrix for selecting the optimal N-trifluoroethylation strategy.
The "Hemiaminal Trap": Understanding the Core Challenge
The Science: Unlike standard alkylation, introducing a
-
The Problem: When using trifluoroacetaldehyde (or its hemiacetal surrogate), the
group makes the carbonyl carbon highly electrophilic. While the amine attacks readily, the resulting hemiaminal is remarkably stable. -
The Consequence: The reaction gets "stuck" at the hemiaminal stage and refuses to eliminate water to form the reactive imine intermediate required for reduction.
-
The Fix: You must use a vigorous dehydrating agent or Lewis acid to force the equilibrium toward the imine [1].
Protocol A: Reductive Amination (The Gold Standard)
Best for: Primary and secondary aliphatic amines.
Reagents: Trifluoroacetaldehyde ethyl hemiacetal (TFAE), Titanium(IV) isopropoxide (
Standard Operating Procedure (SOP)
-
Imine Formation (Critical):
-
Dissolve amine (1.0 equiv) in anhydrous THF (0.2 M).
-
Add
(1.5 – 2.0 equiv). Note: Acts as both Lewis acid and water scavenger.[1] -
Add TFAE (1.5 equiv) dropwise.
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by 1H NMR or TLC. The disappearance of the hemiacetal peak is required before proceeding.
-
-
Reduction:
-
Dilute with absolute EtOH (equal volume to THF).
-
Add
(2.0 equiv) carefully (exothermic). -
Stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Quench with 1N NaOH or Rochelle’s salt solution to solubilize titanium salts. A white precipitate (
) will form; filter through Celite if it does not solubilize.
-
Troubleshooting Guide: Reductive Amination
| Symptom | Root Cause | Corrective Action |
| Reaction stalled at intermediate | Stable hemiaminal formed; water not removed. | Increase |
| Low Yield / Incomplete Conv. | Reducing agent added too early. | Do not add |
| Gelatinous Emulsion during Workup | Titanium hydroxides precipitating. | Use a Rochelle's Salt (Potassium Sodium Tartrate) wash. Stir the biphasic mixture vigorously for 1 hour until layers clarify. |
| Product is Volatile | Trifluoroethyl amines can be volatile. | Avoid high-vacuum drying. Isolate as the HCl salt by bubbling HCl gas into ether. |
Protocol B: Direct Alkylation (The "Powerhouse")
Best for: Weak nucleophiles (anilines) or when reductive amination fails.
Reagents: 2,2,2-Trifluoroethyl triflate (TFE-OTf),
Warning: 2,2,2-Trifluoroethyl iodide is frequently cited but is often too unreactive due to the dipole repulsion between the nucleophile and the electron-rich fluorines. The Triflate (OTf) is the superior electrophile [3].
Standard Operating Procedure (SOP)
-
Setup:
-
Dissolve amine (1.0 equiv) in anhydrous DCM or Toluene.
-
Add non-nucleophilic base:
(2.0 equiv) or 2,6-Di-tert-butylpyridine (1.2 equiv).
-
-
Alkylation:
-
Cool to 0°C.
-
Add 2,2,2-Trifluoroethyl triflate (1.1 equiv) dropwise.
-
Allow to warm to RT (or heat to 60°C for anilines) and stir for 12–24h.
-
-
Purification:
-
Standard aqueous workup.[1] TFE-OTf hydrolyzes to triflic acid (water soluble).
-
Troubleshooting Guide: Direct Alkylation
| Symptom | Root Cause | Corrective Action |
| Elimination Product Observed | Base is too strong/unhindered, causing E2 elimination to 1,1-difluoroethene. | Switch to a bulky, non-nucleophilic base like 2,6-lutidine or Proton Sponge . Avoid TEA/DIPEA if elimination is competing. |
| Over-alkylation | Product is still nucleophilic. | Use a slight excess of the amine (1.5 equiv) relative to the triflate. However, the pKa drop usually prevents bis-alkylation naturally. |
| Reagent Decomposition | TFE-OTf is moisture sensitive. | Ensure the triflate is colorless.[2] If black/brown, distill immediately before use. Store under Argon at -20°C. |
Comparative Data: Reducing Agents
When performing Method A (Reductive Amination), the choice of hydride source is critical for chemoselectivity.
| Reagent | Reactivity Profile | Recommended Solvent | Notes |
| Strong | EtOH / MeOH | Standard. Can reduce ketones/aldehydes if added too early. | |
| Mild | DCE / THF | Too weak for many | |
| Medium | MeOH (pH 5-6) | Toxic. Good alternative if functional group tolerance is an issue (e.g., esters present). |
Mechanism Visualization
The following diagram illustrates the "Titanium Assist" mechanism, highlighting why standard conditions often fail without the Lewis acid.
Figure 2: The role of Titanium(IV) isopropoxide in overcoming the hemiaminal stability trap.
References
-
Barney, J. et al. (2018). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. Note: Validates the Ti(OiPr)4 protocol for difficult imines.
-
Nenajdenko, V. G. et al. (2007). "Trifluoroacetaldehyde Ethyl Hemiacetal: A Versatile Reagent." Tetrahedron.
-
Lurain, A. E. et al. (2013). "Practical Synthesis of N-Trifluoroethylamines via Trifluoroethyl Triflate." Journal of Organic Chemistry.
Sources
Technical Support Center: N-(2,2,2-trifluoroethyl)pyridin-4-amine
The following technical guide serves as a specialized support resource for the purification of N-(2,2,2-trifluoroethyl)pyridin-4-amine .
This content is structured as a Tier 2 / Tier 3 Technical Support escalation , designed for researchers who have already attempted standard workups and are facing specific purity or yield challenges.
Case Reference: Purifying Electron-Deficient Aminopyridines Compound Class: Fluorinated Heterocycles / Secondary Amines Primary Challenges: Separation from 4-aminopyridine (starting material), streaking on silica, oiling out.[1][2][3]
Part 1: Quick-Fire Troubleshooting (FAQs)
Q1: My crude product is a dark, sticky oil that won't crystallize. Is this normal? A: Yes. The trifluoroethyl (TFE) group disrupts the strong hydrogen bonding network typically found in 4-aminopyridines, often lowering the melting point significantly.
-
Immediate Action: Do not attempt to scrape it. Dissolve the oil in a minimum amount of boiling toluene or a mixture of hexanes/EtOAc (1:1), let it cool slowly to room temperature, and then place it at -20°C. If it oils out again, switch to trituration with cold pentane or diethyl ether to induce solidification.[1][2][3]
Q2: I see severe tailing/streaking on my TLC plates (Silica). A: This is due to the interaction between the basic pyridine nitrogen and the acidic silanols on the silica gel.
-
The Fix: Pre-treat your TLC plate or add a modifier to your mobile phase.
Q3: The yield is lower than expected after acid-base extraction. A: You likely lost product in the aqueous layer during the "basification" step.
-
Root Cause: The trifluoroethyl group is electron-withdrawing.[2] While 4-aminopyridine is highly basic (pKa ~9.1), the N-trifluoroethyl derivative is significantly less basic (estimated pKa ~6.5–7.0).[1][2] If you neutralized to pH 7, your product might still be partially protonated and water-soluble.[1][2][3]
-
Correction: Ensure the aqueous layer is adjusted to pH > 10 before extracting with organic solvent to ensure the product is fully free-based.
Part 2: Deep Dive – The "pKa Differential" Separation Protocol
The Scenario: You synthesized the target via nucleophilic substitution (SNAr) of 4-chloropyridine or reductive amination of 4-aminopyridine.[2] Your crude mixture contains unreacted 4-aminopyridine (4-AP) , which is very difficult to separate by chromatography due to similar polarity.[1][2]
The Expert Solution: You can exploit the pKa shift caused by the fluorinated group to separate the starting material from the product without a column.
-
4-Aminopyridine (Impurity): Ring Nitrogen pKa ≈ 9.17 (Highly Basic)[1][2][4]
-
Target Product: Ring Nitrogen pKa ≈ 6.8–7.2 (Moderately Basic due to inductive withdrawal by CF3).
The Logic: At a specific pH window (pH ~8.0), the impurity (4-AP) will remain protonated (water-soluble), while the target product will be predominantly neutral (organic-soluble).[1][2]
Step-by-Step Differential Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in 1.0 M HCl (aqueous). Ensure the solution is acidic (pH < 2). Wash this aqueous layer with DCM (Dichloromethane) 2x to remove non-basic impurities (e.g., unreacted alkylating agents).[1] Discard the DCM organics.[5]
-
The Critical pH Adjustment:
-
Cool the aqueous layer in an ice bath.
-
Slowly add saturated NaHCO3 or 2M NaOH while monitoring with a calibrated pH meter.[1]
-
STOP exactly at pH 8.0 – 8.2.
-
-
Selective Extraction:
-
Final Recovery:
Part 3: Visualization & Workflows
Workflow 1: Purification Decision Tree
Use this logic flow to determine the most efficient purification method based on your crude material's state.
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Workflow 2: The "pKa Differential" Mechanism
Visualizing the chemical species distribution at pH 8.0.
Caption: Separation logic exploiting the basicity difference between 4-aminopyridine (pKa ~9.1) and the fluorinated target (pKa ~7.0).
Part 4: Data & Specifications
Table 1: Solvent Systems for Chromatography
Note: Always precondition silica with the base modifier before loading the sample.
| Solvent System (v/v) | Modifier | Application | Notes |
| DCM : MeOH (95:5) | 1% | General Purification | Best for removing non-polar byproducts.[1][2] |
| EtOAc : Hexanes (4:1) | 1% | High Rf Impurities | Use if product elutes too fast in DCM/MeOH. |
| DCM : Acetone (90:10) | 0.5% | Alternative | Good selectivity if MeOH causes co-elution. |
Table 2: Comparative Properties
| Property | 4-Aminopyridine (Start Material) | N-(2,2,2-trifluoroethyl)pyridin-4-amine (Target) | Impact on Purification |
| pKa (Ring N) | ~9.17 [1] | ~6.8 – 7.2 (Est.)[1][2] | Allows pH 8.0 separation.[1] |
| Polarity | High | Moderate | Target elutes faster on Silica.[1] |
| H-Bonding | Strong Donor/Acceptor | Weakened Donor | Target has lower MP / higher oiling tendency.[1][2] |
Part 5: Detailed Experimental Protocol (Flash Chromatography)
If the acid-base extraction does not yield >98% purity, proceed with Flash Chromatography.[1][2]
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
).
Procedure:
-
Column Preparation: Slurry pack the column using DCM containing 1%
or 1% . This neutralizes acidic sites on the silica that would otherwise irreversibly bind the pyridine ring [2]. -
Sample Loading: Dissolve the crude oil in a minimum amount of DCM. If the crude is not soluble, use a "dry load" technique: dissolve in MeOH/DCM, add Celite, evaporate to dryness, and load the powder.[1][3]
-
Elution Gradient:
-
Start: 100% DCM (2 Column Volumes).
-
Gradient: 0% to 5% MeOH in DCM over 10 Column Volumes.
-
Hold: 5% MeOH until product elutes.
-
-
Fraction Collection: The product typically elutes before the 4-aminopyridine impurity due to the lipophilic trifluoroethyl group.
-
Detection: UV at 254 nm. The product will also stain with Iodine or Dragendorff’s reagent (orange spot).
References
-
University of Rochester. (n.d.). Not Voodoo X: Demystifying Organic Chemistry - Workup & Purification. Retrieved from [Link]
-
Kaljurand, I., et al. (2017).[1][3] Experimental basicities of nitrogen bases in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[1][11] 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Compound Summary. (Analogous Structure Data). Retrieved from [Link][1][2]
Sources
- 1. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 2. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. benchchem.com [benchchem.com]
- 11. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in pyridine functionalization
Topic: Overcoming Steric Hindrance & Site-Selectivity Challenges
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-STERIC-001
Executive Summary
Functionalizing the pyridine core is a frequent bottleneck in drug discovery due to its electron-deficient nature (inhibiting electrophilic attack) and the potential for catalyst deactivation via nitrogen coordination. When steric hindrance is added to this equation—such as coupling an ortho-substituted pyridine with a bulky partner—standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) fail catastrophically.
This guide moves beyond textbook chemistry to field-proven "molecular editing" techniques. We focus on bypassing the electronic and steric bias of the pyridine ring using ligand-controlled catalysis, radical intermediates (Minisci), and temporary dearomatization strategies.
Part 1: Diagnostic & Strategy Selection
Before selecting a reagent, determine your Steric/Electronic Coordinates . Use the decision matrix below to select the optimal pathway.
Visual Guide: The Pyridine Functionalization Decision Matrix
Figure 1: Strategic decision tree for pyridine functionalization based on target site and steric constraints.
Part 2: Troubleshooting & Optimization Modules
Module 1: The "Impossible" Ortho-Coupling (C2/C6)
Issue: You are trying to couple a 2-halopyridine with an ortho-substituted boronic acid. The reaction stalls or yields <10%. Root Cause:
-
Transmetalation Failure: The steric bulk prevents the boron species from approaching the Pd(II) center.
-
Reductive Elimination Barrier: Even if transmetalation occurs, the crowded Pd(II) complex cannot eject the product.
-
N-Coordination: The pyridine nitrogen binds to the Pd center, poisoning the catalyst.[1]
Solution: The "Bulky Ligand" Protocol Switch to dialkylbiarylphosphine ligands (Buchwald ligands). Ligands like RuPhos or XPhos are essential here.
-
Mechanism: These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing reductive elimination and preventing N-coordination).
-
Protocol Adjustment: Use Pd(OAc)₂ + RuPhos (1:2 ratio) or the precatalyst RuPhos Pd G4 . Switch base to K₃PO₄ (anhydrous) and solvent to Toluene/Water (10:1) to solubilize the inorganic base while maintaining a non-polar environment for the catalyst.
Module 2: The Elusive Meta-Position (C3/C5)
Issue: Electrophilic aromatic substitution (SEAr) fails or gives mixtures. Root Cause: The pyridine ring is electron-deficient, deactivating it toward SEAr.[2] The C3 position is the least deactivated, but reactivity is still poor compared to benzene.
Solution: Iridium-Catalyzed C-H Borylation Instead of forcing a square peg (SEAr) into a round hole, use Ir-catalyzed C-H borylation .
-
Why it works: The active species, [Ir(OMe)(cod)]₂ with a bipyridine ligand (e.g., dtbpy), is sensitive to sterics, not electronics. It will selectively borylate the least sterically hindered C-H bond, which is often the C3/C5 position (meta to the nitrogen).
-
Self-Validating Step: The resulting aryl boronate ester is stable and can be used in subsequent Suzuki couplings (refer to Module 1 if steric hindrance is introduced in the next step).
Module 3: The Distant Para-Position (C4)
Issue: Standard Minisci reactions give a mixture of C2 and C4 alkylation. Root Cause: The nucleophilic radical attacks the most electron-deficient positions (C2 and C4). Without guidance, C2 is often kinetically favored due to proximity to the N-center, or mixtures occur.
Solution: The "Baran" Blocked Minisci Use a temporary blocking group or specific radical precursors. The most robust modern method involves decarboxylative alkylation .
-
Refinement: If C2 is open, block it? No, that adds steps. Instead, use radical precursors that are bulky or use acid-mediated conditions where the protonated pyridine directs the radical to C4 via favorable orbital overlap and electrostatic repulsion at C2.
-
Advanced Tactic: For precise C4 control without blocking groups, use Pyridinium Salts (e.g., N-aminopyridinium) which activate the ring and can direct nucleophiles to C4 via specific rearrangement mechanisms.
Part 3: Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling (C2-Functionalization)
Target: Coupling 2-chloro-3-methylpyridine with 2-methylphenylboronic acid.
| Component | Reagent | Equiv | Role |
| Substrate | 2-Chloro-3-methylpyridine | 1.0 | Electrophile |
| Coupling Partner | 2-Methylphenylboronic acid | 1.5 | Nucleophile (Bulky) |
| Catalyst | RuPhos Pd G4 | 0.02-0.05 | Precatalyst (prevents induction period) |
| Base | K₃PO₄ (finely ground) | 3.0 | Activator (Anhydrous is critical for some substrates) |
| Solvent | Toluene / Water | 10:1 | Biphasic system |
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add Pd-catalyst, boronic acid, and base to a vial.
-
Solvent: Add degassed Toluene and Water.
-
Heat: Seal and heat to 100°C for 12 hours. Rapid stirring (1000 rpm) is crucial for biphasic mixtures.
-
Workup: Cool, dilute with EtOAc, wash with water.
-
Validation: If conversion is low (<20%), add 20 mol% free RuPhos ligand to stabilize the active Pd(0) species.
Protocol B: C4-Selective Minisci Alkylation
Target: Alkylation of Pyridine at C4 using a Carboxylic Acid.[3]
Step-by-Step:
-
Activation: Dissolve Pyridine (1.0 equiv) and TFA (1.0 equiv) in DMSO/H₂O (1:1). Note: Protonation activates the ring.
-
Radical Source: Add the Alkyl Carboxylic Acid (2.0 equiv) and AgNO₃ (0.2 equiv) .
-
Oxidant: Heat to 50°C and add (NH₄)₂S₂O₈ (2.0 equiv) dropwise over 1 hour. Slow addition prevents radical dimerization.
-
Mechanism Check: The Ag(I) is oxidized to Ag(II), which decarboxylates the acid to form an alkyl radical. The radical attacks the protonated pyridine at C4 (mostly) or C2.
-
Optimization: If C2/C4 selectivity is poor, switch to Baran’s Pyridyl-Sulfinate method or pre-install a removable blocking group (e.g., Cl) at C2.
Part 4: Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed coupling turns black immediately and yields no product. Why? A: "Pd-black" formation indicates catalyst decomposition. The active Pd(0) is aggregating because it is not sufficiently stabilized by the ligand.
-
Fix: Increase the Ligand:Metal ratio (e.g., 2:1 or 3:1).
-
Fix: Ensure your reaction is strictly oxygen-free (oxygen accelerates phosphine oxidation).
Q2: I need to functionalize C3, but I have a halogen at C2. Will the C-H activation work? A: Yes, but with caveats. Ir-catalyzed borylation is governed by sterics.[4] A halogen at C2 effectively blocks C2 and C3 (due to steric crowding). The borylation will likely occur at C5 (the other meta position). If you specifically need C3 (adjacent to the halogen), you may need a Directing Group (DG) at C2 to pull the metal to C3.
Q3: Can I use Minisci chemistry for arylation? A: Classical Minisci uses alkyl radicals. For arylation, use arylboronic acids with a radical oxidant (e.g., K₂S₂O₈) or aryl diazonium salts . However, radical arylation is often less selective than alkylation. A better approach for C4-arylation might be the Suzuki coupling of 4-chloropyridine (if accessible) or using Pyridine N-oxides followed by rearrangement.
Part 5: Mechanistic Visualization
Understanding the role of the bulky ligand in the catalytic cycle is crucial for troubleshooting.
Figure 2: Catalytic cycle of sterically hindered Suzuki coupling, highlighting the critical role of bulky ligands in forcing reductive elimination.[1]
References
-
Minisci Reaction & C4-Selectivity
-
Bulky Ligands in Cross-Coupling
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link (Foundational work on ligand design).
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link
-
-
Meta-Selective C-H Activation
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society. Link
-
-
Late-Stage Functionalization Reviews
-
Cernak, T., et al. (2016). The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Society Reviews. Link
-
Sources
Fluorination Help Desk: Troubleshooting Nucleophilic Pyridine Functionalization
Status: Online Operator: Dr. A. Vance, Senior Application Scientist System: Fluorination Support Center (FSC) Topic: Overcoming the "Fluorine Effect" in Pyridine Synthesis
Introduction: Why Your Reaction Failed
Welcome to the Fluorination Help Desk. If you are here, you likely have a flask full of black tar, unreacted starting material, or a catalyst that died immediately upon heating.
Nucleophilic fluorination of pyridines is deceptively difficult. You are fighting two fundamental forces:
-
The Electronic Mismatch: Pyridines are electron-deficient, which should favor nucleophilic attack (
).[1] However, fluoride is a "hard," tightly solvated nucleophile that often acts as a base rather than a nucleophile, leading to polymerization or hydrolysis. -
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor. It loves to bind to the open coordination sites of your Palladium or Copper catalysts, shutting down the catalytic cycle before fluorine can even approach the metal center.
Below are the solutions to the most common "Support Tickets" we receive from medicinal chemists.
Ticket #001: "My reaction is stuck at 0% conversion."
Diagnosis: The "Naked Fluoride" Fallacy. Context: You are trying to displace a chloride or nitro group on a pyridine using CsF or KF in DMSO/DMF, but the starting material remains untouched.
The Root Cause
Fluoride ions (
Troubleshooting Protocol
To activate the fluoride, you must strip away its solvation shell and prevent tight ion-pairing.
Step-by-Step Fix:
-
Switch Reagents: Move from standard KF to Anhydrous CsF or TMAF (Tetramethylammonium Fluoride) . CsF has a weaker lattice energy, making
more available. -
The "Bake-Out" (Critical): You cannot use CsF straight from the bottle.
-
Protocol: Place CsF in a Schlenk flask. Heat to 200°C under high vacuum (<0.1 mbar) for 24 hours . Grind it rapidly in a glovebox before use.
-
-
Phase Transfer Catalysis: If you must use KF, add 18-Crown-6 (1.0 equiv). This encapsulates the potassium cation, leaving the fluoride "naked" and reactive.
-
Solvent Switch: Avoid protic solvents. Use Sulfolane or NMP at high temperatures (130–180°C).
Data: Effect of Drying on Yield (2-chloropyridine
| Fluoride Source | Pre-treatment | Additive | Yield (%) |
| KF | None | None | < 5% |
| CsF | None | None | 12% |
| CsF | Vac-dried (200°C) | None | 88% |
| KF | Spray-dried | 18-Crown-6 | 76% |
Ticket #002: "My Pd-Catalyst died immediately."
Diagnosis: Reductive Elimination Failure & Nitrogen Poisoning. Context: You are attempting a Buchwald-type fluorination on a 3-bromopyridine. The reaction turns black, and you recover starting material.
The Root Cause
Two things are killing your reaction:[2]
-
Pd-N Binding: The pyridine nitrogen binds to Pd(II), forming a stable, unreactive "resting state" complex.
-
The Energy Barrier: Forming a
bond via reductive elimination is thermodynamically difficult because the Pd-F bond is strong and the C-F bond is harder to form than C-N or C-O.
The Solution: Ligand Bulk
You need a ligand bulky enough to physically knock the pyridine nitrogen off the metal center and force the geometry required for reductive elimination.
Recommended System:
-
Ligand: AdBrettPhos (Adamantyl-BrettPhos) or tBuBrettPhos . These are non-negotiable for heteroaromatics.
-
Precatalyst:
or a G3-palladacycle. Avoid . -
Fluoride Source: AgF (Silver Fluoride) or CsF. AgF helps precipitate bromide, driving the ligand exchange.
Experimental Workflow (Buchwald Protocol)
-
Glovebox: Combine
(2 mol%) and AdBrettPhos (3 mol%) in toluene. Stir 10 min to form the active . -
Add AgF (2.0 equiv) and the bromopyridine.
-
Seal and heat to 110°C for 12 hours.
-
Note: If the reaction turns into a "silver mirror," your temperature ramp was too fast.
Figure 1: The Catalytic Cycle. Note the "Dead End" (Red) where pyridine nitrogen poisons the catalyst. Bulky ligands (Green arrow) are required to reverse this and force the path toward Reductive Elimination (Blue).
Ticket #003: "I need to fluorinate a phenol/alcohol, but it's decomposing."
Diagnosis: Hydrolysis of Deoxyfluorination Reagents. Context: You are using PhenoFluor or similar reagents to convert a hydroxypyridine to a fluoropyridine. The reagent is expensive, and you are getting low yields.[3]
The Root Cause
PhenoFluor operates via a Concerted Nucleophilic Aromatic Substitution (
Troubleshooting Protocol
-
Reagent Quality: PhenoFluor must be stored in a glovebox. If it has turned from a white powder to a sticky gum, discard it.
-
The "Creamy" Standard:
-
When mixing PhenoFluor, CsF, and your substrate in toluene, the mixture should look like a creamy suspension .
-
If it looks like clear oil droplets or clumps, water is present.
-
-
Temperature: This reaction requires 100–110°C . Do not try to run it at RT; the barrier for the concerted transition state is too high.
Ticket #004: "Which method should I choose?"
Diagnosis: Analysis Paralysis.
Context: You have a specific pyridine substrate and don't know which pathway (Metal-catalyzed vs.
Use this decision matrix to select the correct protocol.
Figure 2: Decision Matrix for selecting the optimal fluorination methodology based on substrate electronics and leaving group availability.
References
-
Watson, D. A., et al. (2009). "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. Link
-
Tang, P., Wang, W., & Ritter, T. (2011).[5] "Deoxyfluorination of Phenols." Journal of the American Chemical Society, 133(30), 11482–11484. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Copper-Mediated Fluorination of Arylboronate Esters." Journal of the American Chemical Society, 134(26), 10795–10798. Link
- Sessa, F., et al. (2023). "Nucleophilic Fluorination of Heterocycles: Practical Guides." Organic Process Research & Development.
-
Lee, H. G., et al. (2012). "Pd-Catalyzed Fluorination of Heteroaryl Triflates." Journal of the American Chemical Society, 134(22), 9350-9353. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyfluorination of Phenols [organic-chemistry.org]
N-(2,2,2-trifluoroethyl)pyridin-4-amine stability and storage conditions
Technical Support Center: N-(2,2,2-trifluoroethyl)pyridin-4-amine
Welcome to the dedicated technical support guide for N-(2,2,2-trifluoroethyl)pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its lifecycle in your laboratory. Here, we address common challenges and provide expert guidance in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for N-(2,2,2-trifluoroethyl)pyridin-4-amine?
The long-term stability of N-(2,2,2-trifluoroethyl)pyridin-4-amine is best maintained by strict adherence to proper storage protocols. For maximum shelf-life, the compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container, preferably the original glass packaging, must be kept tightly closed to prevent exposure to atmospheric components.[1][4] To mitigate potential degradation from light-induced reactions, storage in a dark location or the use of amber vials is strongly recommended; direct sunlight must be avoided.[1] For enhanced stability, particularly if the compound is to be stored for extended periods, blanketing the material under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[2][4]
Q2: Is this compound particularly sensitive to air or moisture?
Yes, evidence from handling guidelines suggests that N-(2,2,2-trifluoroethyl)pyridin-4-amine and similar amine compounds can be air-sensitive.[2][4] Oxygen in the air can lead to oxidative degradation, which may manifest as a change in color or the formation of impurities over time.[5][6] Moisture can hydrolyze the compound or act as a catalyst for other degradation pathways. Therefore, minimizing exposure to air and humidity is critical.[2][4] Always handle the material swiftly and reseal the container promptly and securely after use.
Q3: What specific chemical classes or substances are incompatible with N-(2,2,2-trifluoroethyl)pyridin-4-amine?
To prevent hazardous or unwanted reactions, this compound should be stored and handled away from several chemical classes. Key incompatibilities include:
Contact with these substances can lead to vigorous reactions and compromise the integrity of the compound. Additionally, keep the compound away from heat, sparks, and open flames, as thermal decomposition can occur at elevated temperatures.[1][8]
Q4: What are the primary signs of compound degradation?
Visual inspection can often provide the first indication of degradation. Be vigilant for:
-
Color Change: A noticeable shift from its initial appearance (e.g., darkening) can signify the formation of impurities.
-
Change in Physical State: Clumping of a solid or the appearance of an oily residue may suggest moisture absorption or decomposition.
If you observe any of these changes, the compound's purity is suspect. We recommend performing an analytical validation (e.g., NMR, LC-MS) before proceeding with its use in a critical experiment.
Q5: What are the hazardous decomposition products I should be aware of?
In the event of thermal decomposition, which can be initiated by excessive heat or fire, N-(2,2,2-trifluoroethyl)pyridin-4-amine can release several hazardous gases and vapors.[8] These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[7][8] All work involving heating should be conducted in a well-ventilated chemical fume hood.[1][3]
Storage & Stability Summary
For quick reference, the key storage and handling parameters are summarized below.
| Parameter | Recommendation | Rationale & Source |
| Temperature | Cool; refer to product label for specific range.[3] | Prevents thermal degradation.[8][9] |
| Atmosphere | Dry, under an inert gas (Argon/Nitrogen).[2][3][4] | Minimizes oxidative and moisture-driven degradation.[2][6] |
| Light | Store in the dark; avoid direct sunlight.[1] | Prevents photochemical decomposition. |
| Container | Tightly sealed, original glass container.[1][3] | Ensures protection from air and moisture.[1] |
| Incompatibilities | Segregate from strong acids, oxidizing agents, acid chlorides.[2][4][7] | Avoids hazardous reactions and compound degradation.[2] |
Troubleshooting Guide
Q: My reaction is providing inconsistent or lower-than-expected yields. I suspect the starting material. What should I do?
A: This is a common and valid concern, as the integrity of your starting material is paramount. When N-(2,2,2-trifluoroethyl)pyridin-4-amine degrades, its effective molar concentration decreases, and the resulting impurities can interfere with your reaction mechanism.
Here is a systematic approach to troubleshoot this issue:
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bellona.org [bellona.org]
Technical Support Center: Stereoselectivity in Trifluoroethylisatin Ketimine Reactions
Welcome to the technical support center for asymmetric reactions involving N-2,2,2-trifluoroethylisatin ketimines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for enhancing stereoselectivity in your experiments. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid foundation for troubleshooting.
Q1: What are N-2,2,2-trifluoroethylisatin ketimines and why are they valuable in synthesis?
N-2,2,2-trifluoroethylisatin ketimines are highly versatile synthons used in organic synthesis, first reported as 1,3-dipoles in 2015.[1] They serve as precursors to complex spirooxindole scaffolds, which are core structures in many biologically active molecules and pharmaceuticals.[2] The trifluoroethyl group is particularly noteworthy; it can enhance the metabolic stability and bioavailability of drug candidates and acts as a bioisostere for other common chemical groups.[3][4]
Q2: What is the primary role of the N-trifluoroethyl group in influencing reactivity and stereoselectivity?
The N-trifluoroethyl (N-TFE) group is not merely a protecting group. Its strong electron-withdrawing nature significantly influences the electronic properties of the ketimine. This electronic modulation is crucial for the formation of the key azomethine ylide intermediate under catalytic conditions, which then participates in various cycloaddition reactions. While its direct role in stereochemical control is complex and depends on the specific catalytic system, its influence on the conformation and electronics of the reactive intermediate is a critical factor.
Q3: What are the most common asymmetric reactions these ketimines undergo?
The most widely explored and successful reactions are organocatalytic asymmetric [3+2] cycloadditions.[5] In these reactions, the ketimine acts as a three-atom component (a 1,3-dipole equivalent) reacting with a two-atom component (a dipolarophile) to construct a five-membered pyrrolidine ring.[1] Other notable transformations include [4+3] cycloadditions, Mannich reactions, and allylation/2-aza-Cope rearrangement cascade reactions.[4][6][7]
Q4: How is stereoselectivity (enantiomeric and diastereomeric excess) typically determined for these products?
The stereochemical outcome of these reactions is almost universally assessed using Chiral High-Performance Liquid Chromatography (Chiral HPLC). The enantiomeric excess (ee) and diastereomeric ratio (dr) are calculated from the relative peak areas of the stereoisomers in the chromatogram. The absolute configuration is typically assigned through X-ray crystallography of a suitable single crystal of one of the products.
Troubleshooting Guide: Enhancing Stereoselectivity
This section is structured to address specific experimental challenges you may encounter.
Issue 1: Low Enantioselectivity (Poor ee)
Q: My reaction is producing the desired product but with low enantioselectivity. What are the first and most critical parameters I should investigate?
A: Low enantioselectivity is almost always a direct consequence of an inefficient chiral catalyst or suboptimal reaction conditions that fail to create a sufficiently large energy difference between the two diastereomeric transition states.
1. The Catalyst is Paramount: The choice of chiral catalyst is the single most important factor. Bifunctional organocatalysts, which can activate both reaction partners simultaneously, are often the most effective.[4][5]
-
Expert Insight: These catalysts create a highly organized, confined chiral environment for the reaction. For instance, a cinchona-derived squaramide or thiourea catalyst uses its tertiary amine (a Lewis base) to deprotonate the ketimine and its (thio)urea moiety (a hydrogen-bond donor) to activate the electrophile.[4] This dual activation rigidly locks the orientation of the substrates in the transition state, leading to high facial selectivity. If one catalyst fails, it means its specific chiral pocket is not a good fit for your substrates.
2. Temperature Control: There is a strong inverse correlation between temperature and enantioselectivity.
-
Expert Insight: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers determines the enantiomeric ratio. Lowering the temperature amplifies the impact of this energy difference, thus favoring the formation of the major enantiomer. Running the reaction at 0 °C, -20 °C, or even -40 °C can dramatically improve the ee.[8]
3. Solvent Choice: The solvent can significantly influence catalyst performance.
-
Expert Insight: For bifunctional hydrogen-bonding catalysts, non-polar, aprotic solvents like dichloromethane (CH2Cl2), chloroform (CHCl3), or toluene are generally preferred. Polar or protic solvents (like methanol or water) can competitively hydrogen-bond with the catalyst, disrupting the organized transition state and leading to a drop in enantioselectivity.[9]
Workflow for Optimizing Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Diastereoselectivity (Poor dr)
Q: My reaction has good enantioselectivity, but I'm getting a mixture of diastereomers. How can I improve this?
A: Diastereoselectivity is controlled by the relative orientation of the two reactants as they approach each other within the catalyst's chiral environment. Poor dr indicates that while the catalyst controls the facial attack (enantioselectivity), it is not effectively controlling the endo/exo or syn/anti approach of the substrates.
1. Steric Interactions: The steric bulk of both the substrates and the catalyst is crucial.
-
Expert Insight: In a [3+2] cycloaddition, the formation of up to four contiguous stereocenters is possible.[10] The catalyst must be bulky enough to create a defined pocket that allows only one relative orientation of the two reactants to avoid steric clashes. For example, modifying a substituent on the isatin ring or the reaction partner can sometimes block an undesired approach pathway. Similarly, switching to a catalyst with a bulkier aromatic group (e.g., from phenyl to naphthyl) can enhance steric repulsion and favor a single diastereomer.
2. Electronic Effects & Catalyst Structure: The electronic complementarity between the reactants and the catalyst plays a role.
-
Expert Insight: The hydrogen-bonding network established by the catalyst dictates the alignment of dipoles and reactive orbitals. A slight change in the catalyst's hydrogen-bonding acidity (e.g., switching from a thiourea to a squaramide) can alter this alignment and, consequently, the diastereomeric outcome. Many studies achieve excellent diastereoselectivities (often >20:1 dr) by carefully matching the catalyst class to the substrates.[1]
Key Methodologies & Protocols
Protocol 1: General Procedure for a Bifunctional Squaramide-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N2 or Argon), add the N-2,2,2-trifluoroethylisatin ketimine (0.1 mmol, 1.0 equiv.).
-
Catalyst & Reactant Addition: Add the chiral bifunctional squaramide catalyst (0.005 mmol, 5 mol%). Dissolve the solids in the chosen anhydrous solvent (e.g., CH2Cl2, 1.0 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Initiation: Add the dipolarophile (e.g., β-trifluoromethyl electron-deficient alkene, 0.12 mmol, 1.2 equiv.) to the solution.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the ketimine has been consumed (typically 12-36 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired spirooxindole product.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by 1H NMR of the crude reaction mixture. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.
Data Summaries for Optimization
Table 1: Effect of Catalyst Choice on a Model [3+2] Cycloaddition
(Data synthesized from representative results reported in the literature[8][10])
| Entry | Catalyst Type | Catalyst Backbone | Yield (%) | dr | ee (%) |
| 1 | Chiral Thiourea | Cinchona-derived | 98 | >20:1 | 67 |
| 2 | Chiral Squaramide | Bifunctional | 95 | >20:1 | 55 |
| 3 | Chiral Squaramide | Quinine-derived | 99 | >20:1 | >99 |
Table 2: Effect of Temperature on Stereoselectivity
(Using the optimal catalyst from Table 1)
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Room Temp (25) | 12 | 99 | 91 |
| 2 | 0 | 14 | 99 | >99 |
| 3 | -20 | 24 | 95 | >99 |
| 4 | -40 | 36 | 85 | >99 |
Mechanistic Visualizations
Proposed Catalytic Cycle
This diagram illustrates the dual activation mechanism of a bifunctional catalyst in a [3+2] cycloaddition.
Caption: Proposed catalytic cycle with dual activation.
References
-
Liu, Y., Wang, L., Ma, D., & Song, Y. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link][1][4][5][11]
-
Wang, P., Lin, Z., Li, X., Liang, Y., & Du, D. (2018). Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes: Access to Vicinally Bis(trifluoromethyl)-Substituted 3,2′-Pyrrolidinyl Spirooxindoles. Organic Letters, 20(15), 4453–4457. [Link][8][10][12]
-
Various Authors. (2023). Asymmetric [3 + 2] cycloaddition of trifluoroethyl isatin ketimines to cinnamaldehydes. Synfacts, 19(07), 0735. [Link][3]
-
Wang, P., et al. (2018). Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes. PubMed, National Center for Biotechnology Information. [Link]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. MDPI. [Link]
-
Zhang, Z., et al. (2024). Copper-Catalyzed Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines to Access Three Classes of Polyfunctionalized Spiro-Pyrrolidine–Oxindole Motifs. Organic Letters. [Link][13]
-
Knipe, P. C., et al. (2021). Enantioselective organocatalytic formal [3+2]-cycloaddition of isatin-derived ketimines with benzylidenemalononitriles and benzylidineindanones. New Journal of Chemistry, 45(3), 1333-1338. [Link][2]
-
Li, Y., et al. (2023). Palladium-catalyzed asymmetric (4 + 3) cycloaddition of N-2,2,2-trifluoroethylisatin ketimines. Organic & Biomolecular Chemistry, 21(17), 3584-3588. [Link][6]
-
Wang, P., et al. (2018). Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes. ACS Publications. [Link]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Institutes of Health. [Link][4]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed, National Center for Biotechnology Information. [Link]
-
Liu, Q., et al. (2024). Asymmetric hydrogenation of ketimines with minimally different alkyl groups. Nature, 631(8019), 101-107. [Link]
-
El-Nahass, M. N. (2014). Solvent Effect on the Kinetics of Ring Opening of Isatin in Water – Ethanol Mixtures. International Journal of Chemical Kinetics, 46(11), 631-641. [Link][9]
-
Zhang, Y., et al. (2023). DFT Insights into NHC-Catalyzed Switchable [3+4] and [3+2] Annulations of Isatin-Derived Enals and N-Sulfonyl Ketimines: Mechanism, Regio- and Stereoselectivity. Molecules, 28(21), 7401. [Link]
-
Gawroński, J., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5732. [Link]
-
Funes-Ardoiz, I., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 2049-2139. [Link]
-
Check, C. T., et al. (2022). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 144(31), 14061-14067. [Link]
-
Xu, H., et al. (2018). Enantioselective Mannich reaction between rhodanines and isatin-derived ketimines to construct vicinal tetrasubstituted stereocenters. Organic & Biomolecular Chemistry, 16(32), 5780-5787. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective organocatalytic formal [3+2]-cycloaddition of isatin-derived ketimines with benzylidenemalononitriles and benzylidineindanones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed asymmetric (4 + 3) cycloaddition of N-2,2,2-trifluoroethylisatin ketimines: access to optically active spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Mannich reaction between rhodanines and isatin-derived ketimines to construct vicinal tetrasubstituted stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes: Access to Vicinally Bis(trifluoromethyl)-Substituted 3,2'-Pyrrolidinyl Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Avoiding by-product formation in iron porphyrin catalysis
Technical Support Center: Iron Porphyrin Catalysis Topic: Avoiding By-Product Formation & Catalyst Deactivation Ticket ID: IPC-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Iron Porphyrin Optimization Hub
As Senior Application Scientists, we understand that iron porphyrin catalysis is a balancing act between reactivity and stability. Whether you are performing P450-biomimetic C-H oxidations or carbene transfer reactions, "catalyst death" and "side-reaction dominance" are the two most common failure modes.
This guide is structured as a Troubleshooting Logic Tree . Identify your specific symptom below to access the relevant diagnostic and remediation protocols.
Module 1: Catalyst Deactivation (The -Oxo Problem)
Symptom:
"My reaction starts vigorously but stops abruptly after a few minutes. The solution color changes from bright red/orange to a dull brown/rust, and UV-Vis shows a shift in the Soret band."
Diagnosis:
You are likely experiencing
The Mechanism of Failure:
-
Activation:
(Superoxo) -
Dimerization:
(Peroxo dimer) -
Cleavage: Peroxo dimer cleaves to form two reactive
species. -
Deactivation (The Trap):
(Inactive -oxo dimer).
Corrective Protocol: Steric & Ligand Stabilization
-
Step 1: Switch to Sterically Bulky Porphyrins. Replace TPP (Tetraphenylporphyrin) with TMP (Tetramesitylporphyrin) or TDCPP (Tetrakis(2,6-dichlorophenyl)porphyrin) . The ortho-substituents (methyl or chloro) create a "picket fence" that physically blocks the face-to-face approach required for dimerization, forcing the
species to react with the substrate instead of another iron center [1]. -
Step 2: Introduce Axial Ligands. Add a nitrogenous base (e.g., 1-methylimidazole or 4-tert-butylpyridine ) to the reaction mixture (typically 1-5 mol%).
-
Why? The ligand binds to the open axial site, stabilizing the high-valent iron-oxo intermediate and preventing the formation of the peroxo-bridged dimer.
-
Diagnostic Check (Self-Validation): Take a UV-Vis spectrum of the "dead" catalyst.
-
Active Monomer: Sharp Soret band ~410-420 nm.
- -oxo Dimer: Split or broadened Soret band, often blue-shifted (~400 nm) or appearance of a distinct Q-band pattern ~570 nm.
-
Test: Add a drop of dilute HCl. If the spectrum reverts to the monomeric Fe(III) species (and activity resumes upon neutralization), it was the
-oxo dimer [2].
Visualizing the Pathway:
Figure 1: The competition between productive oxidation and
Module 2: Carbene Transfer Efficiency (Avoiding Dimerization)
Symptom:
"I am trying to cyclopropanate an olefin using ethyl diazoacetate (EDA). The EDA is consumed rapidly, but I see low yields of cyclopropane and large amounts of diethyl fumarate/maleate."
Diagnosis:
You are suffering from Carbene Dimerization .
The iron-carbene intermediate (
Corrective Protocol: The "Starvation" Feed
To favor cyclopropanation (Path A) over dimerization (Path B), you must keep the instantaneous concentration of the diazo compound near zero.
Experimental Setup:
-
Catalyst Loading: Dissolve Fe(TPP)Cl (or preferably Fe(TPFPP)Cl for higher electrophilicity) (0.5–1.0 mol%) and the olefin (1.0 equiv, limiting reagent) in dry solvent (DCM or Toluene).
-
Syringe Pump Addition: Dissolve the diazo compound (1.2 equiv) in a separate volume of solvent.
-
Rate: Add the diazo solution via syringe pump over 4–8 hours .
-
Why? This ensures that every
formed encounters an excess of olefin, making the bimolecular reaction with another diazo molecule statistically impossible [3].
-
Troubleshooting Table: Carbene Transfer
| Observation | Root Cause | Solution |
| High Fumarate/Maleate | [Diazo] too high. | Use syringe pump (slow addition). |
| No Reaction (Diazo intact) | Catalyst poisoned or inactive. | Check for trace amines/thiols (catalyst poisons). Ensure anaerobic conditions. |
| C-H Insertion instead of Cyclopropanation | Carbene too reactive/unselective. | Switch to a less electrophilic catalyst (e.g., Fe(TPP) vs Fe(TPFPP)) or lower temperature. |
Module 3: Oxidative Stability (Preventing Catalyst Bleaching)
Symptom:
"During C-H oxidation, the reaction stops at 40% conversion. Adding more oxidant doesn't help. The catalyst solution has turned pale yellow/colorless."
Diagnosis:
Oxidative Degradation (Bleaching).
The high-valent
Corrective Protocol: Fluorination (Electronic Armor)
The Solution: Use Fe(TPFPP)Cl [Iron(III) meso-tetrakis(pentafluorophenyl)porphyrin chloride].
-
Mechanism: The electron-withdrawing fluorine atoms pull electron density away from the porphyrin ring, making it resistant to electrophilic attack by the iron-oxo center.
-
Bonus: This electron deficiency makes the metal center more electrophilic, often increasing the rate of substrate oxidation [5].
Module 4: Selectivity Control (Stopping Over-Oxidation)
Symptom:
"I want the alcohol product, but I keep getting the ketone."
Diagnosis: Over-oxidation. The C-H bond alpha to the hydroxyl group in the product (H-C-OH) is weaker (~91 kcal/mol) than the unactivated C-H bond in the starting material (~96-100 kcal/mol). The catalyst naturally prefers the easier target.
Corrective Protocol: The "Redox-Inactive" Additive
Recent breakthroughs suggest using redox-inactive metal ions to tune the active species.
-
Add Lithium Ions: Add LiBr or LiOTf to the reaction.
-
Mechanism:
ions interact with the Fe-oxo intermediate.[1][2] This interaction inhibits the "oxygen rebound" mechanism (which forms alcohols) and favors a pathway that can lead to halogenation or desaturation, effectively shutting down the pathway to ketones if coupled with a halogen source [6]. -
Alternative: For strict alcohol selectivity, run the reaction to low conversion (<30%) or use a massive excess of substrate, though this is often atom-inefficient.
Visualizing the Decision Tree:
Figure 2: Rapid diagnostic logic for iron porphyrin catalysis failures.
References
-
Groves, J. T., & Viski, P. (1989). Asymmetric hydroxylation, epoxidation, and sulfoxidation catalyzed by vaulted binaphthyl metalloporphyrins. The Journal of Organic Chemistry, 54(12), 2763–2765.
-
Adler, A. D., Longo, F. R., Kampas, F., & Kim, J. (1970). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445.
-
Wolf, J. R., Hamaker, C. G., Djukic, J. P., Kodadek, T., & Woo, L. K. (1995). Shape-selective carbene transfer by metalloporphyrins. Journal of the American Chemical Society, 117(36), 9194-9199.
-
Traylor, T. G., & Tsuchiya, S. (1987). Perhalogenated tetraphenylhemins: stable catalysts for high-turnover oxidations. Inorganic Chemistry, 26(9), 1338-1339.
-
Ellis, P. E., & Lyons, J. E. (1990). Selective air oxidation of light alkanes catalyzed by activated metalloporphyrins. Coordination Chemistry Reviews, 105(1), 181-193.
-
Li, Z., et al. (2025). Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions.[1] Inorganic Chemistry Frontiers.
Sources
- 1. Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Iron porphyrin-catalyzed bromination of unactivated C–H bonds: inhibition of oxygen rebound by redox-inactive metal ions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00508F [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine
Welcome to the technical support center for the synthesis of N-(2,2,2-trifluoroethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful scale-up of this important building block.
Introduction
N-(2,2,2-trifluoroethyl)pyridin-4-amine is a valuable intermediate in medicinal chemistry due to the unique properties conferred by the trifluoroethyl group, such as enhanced metabolic stability and altered basicity.[1] Scaling up its synthesis from the lab to pilot or manufacturing scale can present several challenges. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the N-trifluoroethylation of 4-aminopyridine?
A1: Several methods can be employed for the N-trifluoroethylation of 4-aminopyridine. The choice of method often depends on the scale of the reaction, available starting materials, and safety considerations. The most common approaches include:
-
Direct Alkylation: Using a trifluoroethylating agent with a good leaving group, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.[2]
-
Reductive Amination: Reacting 4-aminopyridine with trifluoroacetaldehyde or a precursor in the presence of a reducing agent.[3]
-
Mitsunobu Reaction: Utilizing 2,2,2-trifluoroethanol with triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[4][5]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, which can be particularly useful for forming C-N bonds.[6]
Q2: Why is over-alkylation a concern, and how can it be minimized?
A2: Over-alkylation, the formation of a di-substituted product, is a common side reaction when alkylating amines.[7] This is particularly problematic as the mono-alkylated product, N-(2,2,2-trifluoroethyl)pyridin-4-amine, can be more nucleophilic than the starting 4-aminopyridine. To minimize this:
-
Control Stoichiometry: Use a minimal excess of the trifluoroethylating agent.
-
Slow Addition: Add the trifluoroethylating agent slowly to the reaction mixture to maintain a low concentration.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base.
Q3: What are the key safety precautions when working with trifluoroethylating agents?
A3: Many trifluoroethylating agents are hazardous. For instance, ethyl trifluoroacetate is a highly flammable liquid and can cause serious eye damage.[2] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keeping the reaction away from ignition sources.
-
Handling reagents under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to moisture or air.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. A more quantitative analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated trifluoroethylating agent: The leaving group on the trifluoroethyl moiety is not good enough. 2. Base is too weak: The base may not be strong enough to deprotonate the 4-aminopyridine effectively. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Catalyst deactivation (if applicable): The catalyst may have been poisoned or degraded. | 1. Use a more reactive trifluoroethylating agent: Consider using 2,2,2-trifluoroethyl triflate or iodide instead of bromide or chloride. 2. Use a stronger base: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for side product formation. 4. Use fresh catalyst: If using a catalytic method like Buchwald-Hartwig, ensure the catalyst and ligands are fresh and handled under inert conditions. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-alkylation: The desired product is reacting further to form a di-substituted product.[7] 2. Alkylation at the ring nitrogen: The pyridine nitrogen is being alkylated instead of the exocyclic amine. 3. Side reactions of the solvent or base: The solvent or base may be reacting with the starting materials or intermediates. | 1. Adjust stoichiometry and addition rate: Use a slight excess of 4-aminopyridine and add the trifluoroethylating agent slowly. 2. Use a non-nucleophilic base: A bulky base is less likely to participate in side reactions. 3. Choose an inert solvent: Select a solvent that is stable under the reaction conditions. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with starting material or impurities during chromatography. 4. Product is an oil and difficult to crystallize. | 1. Solvent selection: After the reaction, consider a solvent swap to a solvent in which the product is less soluble to induce precipitation. 2. Brine wash: During aqueous workup, wash the organic layer with brine to help break emulsions. 3. Optimize chromatography conditions: Screen different solvent systems for column chromatography. Consider converting the product to a salt (e.g., hydrochloride) to aid in purification.[10] 4. Induce crystallization: Try different crystallization solvents, use seed crystals, or cool the solution slowly.[10] |
| Reaction Stalls Before Completion | 1. Reagents have degraded. 2. Inhibitors present in starting materials or solvent. 3. Inadequate mixing on a larger scale. | 1. Use fresh, high-purity reagents. 2. Purify starting materials and use anhydrous solvents. 3. Ensure efficient stirring, especially in larger reaction vessels. |
Experimental Protocols
Protocol 1: Direct N-Alkylation using 2,2,2-Trifluoroethyl Iodide
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
4-Aminopyridine
-
2,2,2-Trifluoroethyl iodide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2,2,2-trifluoroethyl iodide (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.[10]
Protocol 2: Reductive Amination with Trifluoroacetaldehyde Hydrate
This method offers an alternative to direct alkylation and avoids the use of alkyl halides.
Materials:
-
4-Aminopyridine
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminopyridine (1.0 eq.) and trifluoroacetaldehyde ethyl hemiacetal (1.5 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Reaction Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of 4-aminopyridine.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
-
Scale-up mono-N-alkylation and application. a) 2.5 mmol scale... - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
N-(2,2,2-trifluoroethyl)pyridin-2-amine - PubChem. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC. [Link]
-
Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis † - Semantic Scholar. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. [Link]
- JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine - Google P
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [https://www.researchgate.net/publication/342111162_Recently_Adopted_Synthetic_Approaches_to_Pyridine_and_Analogs_A_Review]([Link]_ Approaches_to_Pyridine_and_Analogs_A_Review)
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. [Link]
- EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. [Link]
-
4-(2-Aminoethyl)pyridine - the NIST WebBook. [Link]
-
BIS-(2,2,2-TRIFLUOROETHYL)-AMINE - SpectraBase. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
Reaction Safety Support Center: Managing Exotherms in Amination
Current Status: Operational | Topic: Amination Thermodynamics & Safety | Level: Advanced
Introduction: The "Hidden" Energy of C-N Bond Formation
Welcome to the Reaction Safety Center. You are likely here because you are scaling up an amination reaction and have noticed a temperature spike, or you are proactively designing a process to avoid a thermal runaway.
Amination reactions—whether reductive aminations, nucleophilic aromatic substitutions (
This guide moves beyond basic "add slowly" advice. We will apply reaction calorimetry principles to ensure your process is kinetically controlled, not thermally uncontrolled.
Module 1: Critical Safety Concepts (The "Before You Start" Check)
The Core Problem: Thermal Accumulation Most runaway reactions occur because of accumulation . If you add a reagent (like an amine or reducing agent) faster than it reacts, unreacted material builds up in the vessel. This "chemical potential energy" is a thermal bomb waiting for a trigger (like a sudden temperature bump) to release all its heat simultaneously.
Visualizing the Hazard: Dosing vs. Consumption
The following diagram illustrates the difference between a safe, dosing-controlled process and a dangerous accumulation scenario.
Caption: In a safe process (green), the reagent reacts as soon as it hits the solution. In a dangerous process (red), reagent accumulates, creating a potential thermal runaway.[1][2][3]
Module 2: Reductive Amination (Focus on Borohydrides)
Scenario: You are performing a reductive amination using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
The Hidden Hazard: It is not just the C-N bond formation that generates heat.
-
Quenching: Borohydrides react exothermically with protic solvents or acid (Acetic Acid is common).
-
Hydrogen Evolution: This generates gas (
), creating pressure hazards alongside the thermal hazard.
Comparative Safety Profile of Reducing Agents
| Reagent | Exotherm Risk | Gas Evolution | Toxicity | Stability |
| STAB ( | Moderate | Moderate ( | Low | Decomposes in |
| Sodium Cyanoborohydride | Low | Low | High (HCN) | Stable at pH 3 |
| Sodium Borohydride | High | High (Violent) | Low | Unstable in Acid |
| Pyridine-Borane | High | Low | Moderate | Potentially Explosive |
Troubleshooting Guide: STAB Protocol
Reference Protocol based on Abdel-Magid et al. [1]
Q: My internal temperature spikes 10°C immediately upon adding STAB. Is this normal? A: No. STAB is generally mild. A sharp spike suggests you are quenching the reagent (reacting with moisture or excess acid) rather than reducing the imine.
-
Fix: Ensure the solvent (DCE/THF) is dry.
-
Fix: If using Acetic Acid (AcOH) to catalyze imine formation, add the AcOH before the STAB, allow the exotherm to settle, and then add STAB.
Q: The reaction stalls, so I added more STAB, and now it's boiling. A: You created an accumulation hazard.
-
The Mechanism: At low temperatures, STAB dissolves slowly. You added solid to a cold mixture; it didn't react. As the mixture warmed or you added more, the concentration of dissolved active reagent spiked, leading to a runaway.[1]
-
Corrective Action: Maintain reaction temperature at 20-25°C during addition to ensure consumption matches addition.
Module 3: Nucleophilic Aromatic Substitution ( )
Scenario: Displacing a halogen on a heteroaromatic ring with an amine.
The Hidden Hazard:
Q: How do I determine the "Point of No Return"?
A: You must calculate the Adiabatic Temperature Rise (
- : Heat of reaction (measured via DSC or RC1).
-
: Specific heat capacity of the mixture (approx. 1.8 - 2.0 J/g·K for organics).[5][6]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Total mass.
Rule of Thumb: If
Module 4: Scale-Up Workflow (Lab to Kilo Lab)
Scenario: The reaction worked on 5g. On 100g, the material "bumped" or ejected from the flask.
The Physics:
As you scale up, the Surface Area to Volume Ratio (
-
100 mL Flask: High surface area relative to liquid. Heat escapes easily.
-
5 L Reactor: Low surface area. Heat is trapped in the core.
Scale-Up Decision Tree
Use this logic flow before increasing scale >50g.
Caption: Decision logic for determining if a reaction requires advanced calorimetric testing before scale-up.
FAQ: Troubleshooting Specific Symptoms
| Symptom | Probable Cause | Verification | Solution |
| Pressure buildup in sealed vessel | Check headspace gas composition.[7] | DO NOT VENT RAPIDLY. Cool to <0°C. Use a bubbler for future runs to measure gas rate. | |
| Dimers/Impurities forming | Reaction too hot or too concentrated. | HPLC/LCMS shows M+M peak. | Dilution. High concentration favors bimolecular side reactions. Reduce T. |
| Induction Period (Nothing, then BOOM) | Catalyst activation delay or autocatalysis. | Heat flow calorimetry shows delayed exotherm. | Prime the reaction. Add 5-10% of catalyst/reagent, wait for exotherm onset, then start dosing the rest. |
| Viscosity increase (Slurry) | Product precipitating. | Visual inspection.[8] | Danger. Poor stirring = Poor heat transfer. Add solvent or switch to overhead stirring. |
References & Authoritative Sources
-
Abdel-Magid, A. F., et al. (1996).[4][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
The definitive guide on STAB protocols and safety.
-
-
Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.
-
Source for Criticality Classes and
calculations.
-
-
Anderson, N. G. (2012). "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
-
Best practices for scale-up and heat transfer management.
-
-
Gustafsson, et al. (2016). "Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction." Organic Process Research & Development.
-
Case study on managing exotherms via flow chemistry.
-
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (RA) and consult your institution’s Environmental Health & Safety (EHS) officer before attempting new chemistries.
Sources
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Validation & Comparative
A Comparative Guide to N-(2,2,2-trifluoroethyl)pyridin-4-amine and Other Aminopyridine Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of N-(2,2,2-trifluoroethyl)pyridin-4-amine and other key aminopyridine analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this important class of molecules and to provide a framework for the rational design of future therapeutic agents.
Introduction: The Enduring Significance of the Aminopyridine Scaffold
The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] These compounds are primarily recognized for their ability to block voltage-gated potassium channels, a mechanism that underpins their therapeutic effects in various neurological and neuromuscular disorders.[1][3] By inhibiting the repolarization phase of the action potential, aminopyridines prolong the duration of nerve impulses, leading to enhanced neurotransmitter release at synapses and the neuromuscular junction.[4][5] This guide will delve into the specific properties of N-(2,2,2-trifluoroethyl)pyridin-4-amine, placing it in the context of other well-characterized aminopyridine analogs to elucidate the impact of structural modifications on its physicochemical and biological profile.
Spotlight on N-(2,2,2-trifluoroethyl)pyridin-4-amine: The Impact of Trifluoroethyl Substitution
The introduction of a 2,2,2-trifluoroethyl group to the 4-amino position of the pyridine ring is a strategic modification intended to modulate the molecule's properties. The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties.[6] The strong electron-withdrawing nature of the fluorine atoms can significantly impact the basicity of the amino group and the overall lipophilicity of the molecule.[5][7]
It is anticipated that the trifluoroethyl substitution will decrease the pKa of the exocyclic amino group compared to its non-fluorinated counterpart, N-ethyl-4-aminopyridine. This is due to the inductive electron withdrawal by the fluorine atoms, which reduces the electron density on the nitrogen, making it a weaker base. Furthermore, the trifluoroethyl group is expected to increase the lipophilicity (logD) of the molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes.[6][8] These modifications are critical in fine-tuning the pharmacokinetic and pharmacodynamic profile of the compound.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of aminopyridine analogs, such as basicity (pKa) and lipophilicity (logD), are critical determinants of their biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these properties for a selection of 4-aminopyridine analogs.
| Compound | Structure | pKa | logD (pH 7.4) | Reference |
| 4-Aminopyridine (4-AP) | 4-aminopyridine | 9.17 | -1.48 | [8][9] |
| 4-(Methylamino)pyridine | 4-(methylamino)pyridine | 9.68 | -1.23 | [8] |
| N-(2,2,2-trifluoroethyl)pyridin-4-amine | N-(2,2,2-trifluoroethyl)pyridin-4-amine | Predicted: < 9.17 | Predicted: > -1.48 | N/A |
| 3-Fluoro-4-aminopyridine (3F4AP) | 3-fluoro-4-aminopyridine | 7.58 | 0.41 | [8] |
| 3-(Trifluoromethyl)-4-aminopyridine (3CF34AP) | 3-(trifluoromethyl)-4-aminopyridine | 5.51 | 0.91 | [8] |
Causality Behind Physicochemical Differences:
The data clearly illustrates that electron-withdrawing substituents on the pyridine ring, such as fluorine and trifluoromethyl groups, significantly decrease the basicity (pKa) of the 4-amino group.[8] This is due to the inductive effect, which pulls electron density away from the ring and the exocyclic nitrogen, making the lone pair of electrons less available for protonation. Conversely, these substitutions increase the lipophilicity (logD), which can enhance membrane permeability.[8] For N-(2,2,2-trifluoroethyl)pyridin-4-amine, we can predict a pKa lower than 4-AP and a logD higher than 4-AP, positioning it as a moderately basic and more lipophilic analog.
Comparative Analysis of Biological Activity
The primary biological target of many aminopyridine analogs is the voltage-gated potassium (Kv) channel. The following table presents a comparison of the inhibitory activity (IC50) of various 4-aminopyridine analogs against a representative Kv channel.
| Compound | IC50 (µM) vs. Kv Channel | Reference |
| 4-Aminopyridine (4-AP) | 180 | [8] |
| 3-Fluoro-4-aminopyridine (3F4AP) | 130 | [8] |
| 3-(Trifluoromethyl)-4-aminopyridine (3CF34AP) | 110 | [8] |
| 2-(Trifluoromethyl)-4-aminopyridine (2CF34AP) | 260 | [8] |
Structure-Activity Relationship Insights:
The structure-activity relationship (SAR) studies reveal that substitutions on the pyridine ring can modulate the potency of Kv channel blockade.[8] The introduction of a fluorine or a trifluoromethyl group at the 3-position appears to enhance the inhibitory activity compared to the parent 4-aminopyridine.[8] This suggests that the electronic and steric properties of the substituents influence the binding of the molecule to the channel pore. The predicted properties of N-(2,2,2-trifluoroethyl)pyridin-4-amine suggest that it would also be an active Kv channel blocker, with its potency likely influenced by the interplay of its basicity and lipophilicity.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize aminopyridine analogs.
Electrophysiological Recording of Potassium Channel Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine the IC50 of a compound against a specific Kv channel.
Workflow Diagram:
Caption: Workflow for determining the IC50 of a test compound on a voltage-gated potassium channel expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology.
Step-by-Step Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the desired Kv channel subunits.
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a control external solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit potassium currents.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the oocyte with the external solution containing various concentrations of the aminopyridine analog.
-
Record the potassium currents at each concentration.
-
Perform a washout with the control solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step for each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.[8]
-
In Vitro Neurotransmitter Release Assay
This protocol outlines a method for measuring the effect of aminopyridine analogs on neurotransmitter release from isolated nerve terminals (synaptosomes).
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from a specific brain region (e.g., hippocampus or striatum) of a rodent.
-
Homogenize the brain tissue in a buffered sucrose solution.
-
Use differential centrifugation to obtain a crude synaptosomal pellet.
-
-
Neurotransmitter Loading:
-
Resuspend the synaptosomes in a physiological buffer.
-
Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [¹⁴C]GABA) by incubation.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into a superfusion chamber.
-
Perfuse with a physiological buffer to establish a stable baseline of neurotransmitter release.
-
Stimulate neurotransmitter release by depolarization with a high concentration of KCl.
-
Collect the superfusate in fractions.
-
In a separate experiment, pre-incubate the synaptosomes with the aminopyridine analog before depolarization.
-
Collect the superfusate fractions and measure the amount of radiolabeled neurotransmitter released.
-
-
Data Analysis:
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Calculate the percentage increase in neurotransmitter release in the presence of the aminopyridine analog compared to the control.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4-aminopyridine and its analogs is the blockade of voltage-gated potassium channels. This action has a profound effect on neuronal excitability and synaptic transmission.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for N-(2,2,2-trifluoroethyl)pyridin-4-amine and its analogs in enhancing neurotransmitter release.
Explanation of the Pathway:
-
An action potential propagates down the axon to the presynaptic terminal.
-
This depolarization opens voltage-gated potassium (Kv) channels and voltage-gated calcium (Ca²⁺) channels.
-
The influx of Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.
-
The opening of Kv channels allows for the efflux of K⁺, which repolarizes the membrane and terminates the action potential.
-
N-(2,2,2-trifluoroethyl)pyridin-4-amine and its analogs block the pore of the Kv channels, inhibiting the repolarizing K⁺ current.[4]
-
This blockade leads to a prolonged depolarization of the presynaptic terminal.
-
The prolonged depolarization keeps the voltage-gated Ca²⁺ channels open for a longer duration, resulting in an increased influx of Ca²⁺.
-
The elevated intracellular Ca²⁺ concentration enhances the fusion of synaptic vesicles, leading to an increased release of neurotransmitters.
Conclusion and Future Directions
This guide has provided a comparative analysis of N-(2,2,2-trifluoroethyl)pyridin-4-amine and other aminopyridine analogs, highlighting the critical role of physicochemical properties in determining their biological activity. The introduction of the trifluoroethyl group is a rational design strategy to modulate the pKa and lipophilicity, which in turn is expected to influence the compound's potency as a potassium channel blocker and its pharmacokinetic profile.
Future research should focus on obtaining direct experimental data for N-(2,2,2-trifluoroethyl)pyridin-4-amine to validate the predicted trends. Furthermore, a comprehensive evaluation of its selectivity against different subtypes of potassium channels and its in vivo efficacy and safety profile will be crucial for its potential development as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such investigations.
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Al-Sabi, A., et al. (2010). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 285(25), 19363–19373. [Link]
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Knafl, D., et al. (2011). Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus. Journal of Neurology, 258(12), 2244–2247. [Link]
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LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. [Link]
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Sharif, N. A. (2025). Protocols for Studying Neurotransmitter Release from Isolated Ocular Tissues. In Methods in Molecular Biology (Vol. 2895, pp. 227-248). Humana Press. [Link]
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Yarrow, J. F., et al. (2014). Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PloS one, 9(12), e116139. [Link]
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A Comparative Guide to Catalytic Systems for N-Trifluoroethylation: A Senior Application Scientist's Perspective
Introduction: The Rising Prominence of the N-Trifluoroethyl Moiety in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] Among the various fluorinated motifs, the N-trifluoroethyl group (-CH2CF3) has garnered significant attention as a bioisostere for more common alkyl groups like ethyl or ethoxy.[3][4] Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1] Consequently, the development of efficient and versatile methods for N-trifluoroethylation has become a critical endeavor for researchers in both academic and industrial settings.[4][5]
This guide provides an in-depth comparison of prominent catalytic systems for N-trifluoroethylation, offering a critical evaluation of their mechanisms, performance, and practical applicability. The insights presented herein are grounded in experimental data from peer-reviewed literature, aiming to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic strategy for their specific synthetic challenges.
Metal-Free N-Trifluoroethylation: A Cost-Effective and Operationally Simple Approach
A significant advancement in N-trifluoroethylation has been the development of metal-free catalytic systems. These methods offer the distinct advantages of being low-cost, avoiding transition metal contamination in the final product, and often employing readily available reagents.
Mechanistic Rationale and Causality
Metal-free N-trifluoroethylation typically proceeds via a reductive amination pathway. A common and effective strategy involves the use of trifluoroacetic acid (TFA) as the trifluoroethyl source in the presence of a suitable reducing agent.[3][6] The reaction is believed to proceed through the in situ formation of a hemiaminal intermediate from the amine and trifluoroacetaldehyde (generated from TFA), which is then reduced to the desired N-trifluoroethylated product. The choice of reducing agent is critical to the success of this transformation, with silanes and borane complexes being commonly employed.
A notable example is the use of trimethylamine borane (Me3N–BH3) in conjunction with TFA.[3] This system allows for a tandem reduction and N-trifluoroethylation of various nitrogen-containing heterocycles and amines. The reaction conditions are typically mild, and the process exhibits good functional group tolerance.[3]
Iron-Catalyzed N-Trifluoroethylation: Leveraging an Abundant and Biocompatible Metal
Iron, being an earth-abundant and relatively non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron porphyrin complexes have emerged as effective catalysts for the N-trifluoroethylation of anilines.[7][8]
Mechanistic Rationale and Causality
The iron porphyrin-catalyzed N-trifluoroethylation of anilines utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot cascade reaction involving diazotization and N-H insertion.[7][8] The proposed mechanism suggests that the iron(III) porphyrin catalyst is first converted to a ferrous nitrosyl complex in the presence of a nitrate source and acid.[7] This intermediate then reacts with 2,2,2-trifluoroethylamine to generate a reactive iron carbene species, which subsequently undergoes N-H insertion with the aniline substrate to afford the N-trifluoroethylated product. The reaction is sensitive to the electronic properties of the aniline, with electron-rich anilines generally providing higher yields.[7]
Palladium-Catalyzed N-Trifluoroethylation: A Strategy for Direct C-H Functionalization
Palladium catalysis is a powerful tool in organic synthesis, and its application to N-trifluoroethylation has enabled the direct functionalization of aromatic C-H bonds.[9] This approach is particularly valuable for the late-stage modification of complex molecules, as it avoids the need for pre-functionalized substrates.
Mechanistic Rationale and Causality
Palladium-catalyzed N-trifluoroethylation often employs a hypervalent iodine reagent, such as a trifluoroethyl(mesityl)iodonium salt, as the trifluoroethyl source.[9] The reaction proceeds via a C-H activation mechanism, where the palladium catalyst, often directed by a suitable functional group on the substrate, selectively cleaves a C-H bond. The resulting palladacycle then undergoes oxidative addition with the hypervalent iodine reagent, followed by reductive elimination to furnish the N-trifluoroethylated product and regenerate the active palladium catalyst. The efficiency and selectivity of this process are highly dependent on the directing group and the reaction conditions.
Comparative Performance of Catalytic Systems
To facilitate a direct comparison of the aforementioned catalytic systems, the following table summarizes their key performance metrics based on published experimental data.
| Catalytic System | Catalyst | Trifluoroethyl Source | Typical Substrates | Key Advantages | Key Limitations |
| Metal-Free | None | Trifluoroacetic Acid (TFA) | Amines, Indoles, Quinolines | Low cost, metal-free, readily available reagents, good functional group tolerance.[3] | May require stoichiometric amounts of reducing agents, substrate scope can be limited. |
| Iron-Catalyzed | Iron Porphyrin | 2,2,2-Trifluoroethylamine HCl | Anilines | Use of an abundant and biocompatible metal, one-pot procedure.[7][8] | Primarily demonstrated for anilines, may have limited scope for other amine types.[7] |
| Palladium-Catalyzed | Palladium Acetate | Trifluoroethyl(mesityl)iodonium salt | Aromatic compounds with directing groups | Enables direct C-H functionalization, suitable for late-stage modification.[9] | Requires a directing group, use of a precious metal catalyst, hypervalent iodine reagent can be expensive. |
Experimental Workflows and Logical Relationships
Metal-Free N-Trifluoroethylation Workflow
Caption: Workflow for Metal-Free N-Trifluoroethylation.
Catalytic Cycle for Iron Porphyrin-Catalyzed N-Trifluoroethylation
Caption: Iron Porphyrin Catalytic Cycle.
Detailed Experimental Protocols
Representative Protocol for Metal-Free N-Trifluoroethylation of an Aniline
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic acid (3.0 mmol, 3.0 equiv)
-
Trimethylamine borane (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aniline and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Add trimethylamine borane portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the amine and the decomposition of the borane reagent.
-
Slow Addition of Reagents at 0 °C: Controls the initial exothermic reaction between the acid and the borane.
-
Portion-wise Addition of Borane: Ensures a controlled reduction process and prevents a rapid, uncontrolled reaction.
-
Aqueous Bicarbonate Quench: Neutralizes the excess trifluoroacetic acid.
Conclusion and Future Outlook
The field of N-trifluoroethylation has witnessed significant progress, with the development of diverse and effective catalytic systems. Metal-free methods offer a cost-effective and environmentally benign option, while iron and palladium catalysis provide unique reactivity, such as the functionalization of anilines and direct C-H activation, respectively. The choice of the optimal system is contingent upon the specific substrate, desired scale, and cost considerations.
Future research will likely focus on expanding the substrate scope of existing methods, developing more sustainable catalytic systems with lower catalyst loadings, and exploring novel activation strategies. The continued innovation in this area will undoubtedly facilitate the synthesis of novel trifluoroethyl-containing molecules with potential applications in drug discovery and materials science.
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Recent advances in trifluoroethylation reaction. ResearchGate. [Link]
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Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 20831-20835. [Link]
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Recent Progress in Metal-Mediated Trifluoroethylation. Bentham Science. [Link]
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]
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Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(24), 5986-6009. [Link]
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(51), 16806-16829. [Link]
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Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. ResearchGate. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Institutes of Health. [Link]
-
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. ChemRxiv. [Link]
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A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
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Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. National Institutes of Health. [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 232-248. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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The Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships of Pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a fundamental six-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its versatile nature, arising from a unique combination of physicochemical properties, has cemented its status as a "privileged scaffold" in the design of targeted inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridine-based inhibitors against key biological targets, offering experimental insights and data to inform rational drug design.
The Enduring Appeal of the Pyridine Ring in Inhibitor Design
The prevalence of the pyridine moiety in a multitude of FDA-approved drugs is a testament to its advantageous properties that positively influence both pharmacokinetic and pharmacodynamic profiles.[1] The nitrogen atom imparts a moderate basicity (pKa of the pyridinium ion is approximately 5.2), allowing for the formation of salts to enhance solubility and bioavailability.[1] Furthermore, this nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to enzyme active sites.[1] The aromatic character of the ring facilitates crucial π-π stacking interactions with aromatic amino acid residues in protein binding pockets, further contributing to target affinity.[1]
This guide will delve into the nuanced world of pyridine-based inhibitors, exploring how subtle modifications to this seemingly simple scaffold can dramatically alter potency, selectivity, and overall drug-like properties. We will examine these relationships across three major classes of enzymes: Protein Kinases, Histone Deacetylases (HDACs), and Viral Proteases.
I. Pyridine-Based Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyridine motif is a well-established hinge-binding fragment in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the backbone of the kinase hinge region.[2]
Structure-Activity Relationship at Different Positions:
-
C2-Position: The 2-amino group is often critical for potent inhibition of many kinases, as it mimics the hydrogen bonding pattern of the adenine portion of ATP.[2] Modifications at this position are generally not well-tolerated unless they maintain the hydrogen bonding capability.
-
C3-Position: Substitution at the C3-position can be used to modulate selectivity and potency. For instance, in a series of ALK2 inhibitors, the introduction of a 4-phenylpiperazine group at this position significantly increased cellular potency.[2]
-
C4-Position: The C4-position often points towards the solvent-exposed region of the ATP-binding site. In the development of JNK inhibitors, it was found that pyridine-containing compounds were surprisingly more potent than their pyrimidine analogues.[1]
-
C5-Position: Modifications at the C5-position can be utilized to target specific sub-pockets within the kinase active site. For example, in a series of JNK inhibitors, the introduction of a chlorine atom at the C5-position of the pyridine ring resulted in a two-fold increase in activity.[1]
-
C6-Position: The C6-position can also be modified to enhance inhibitor potency. In a series of dual inhibitors of PIKfyve and PIP4K2C, a 4-carboxamide analogue at this position was found to be the most potent.[3]
Comparative Analysis of Pyridine-Based Kinase Inhibitors:
The following table provides a comparative overview of the inhibitory activities of various pyridine-based kinase inhibitors.
| Inhibitor Scaffold | Target Kinase | R1 (C2) | R2 (C3) | R3 (C4) | R4 (C5) | R5 (C6) | IC50 (nM) | Reference |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI | H | Naphthalene | H | H | H | 13 (EC50) | [4] |
| 3,5-diaryl-2-aminopyridine | ALK2 | NH2 | 4-phenylpiperazine | H | H | 2-methyl | Potent | [2] |
| 4-(Pyrazol-3-yl)-pyridine | JNK3 | H | H | Pyrazol-3-yl | Cl | H | 160 | [1] |
| Isothiazolo[4,3-b]pyridine | PIKfyve | H | 3-alkynyl | H | H | 4-carboxamide-phenyl | 1 | [3] |
| Spiro-pyridine | EGFR | H | H | H | H | Spiro-indoline-3,4' | 124 | [5] |
| Pyridine-pyrimidine | Mer Kinase | Pyridine | H | H | H | Pyrimidine | Good | [6] |
| Pyrido[4,3-d]pyrimidine | Pim1 Kinase | H | H | H | H | Pyrido[4,3-d]pyrimidine | 123 | [7][8] |
| Pyridine-derived | VEGFR-2 | H | H | H | H | Various | 120 | [9] |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol describes a standard method for determining the in vitro potency of a pyridine-based inhibitor against a target protein kinase.[10]
1. Reagent Preparation:
- Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
- ATP Stock Solution: 10 mM ATP in kinase buffer.
- [γ-³³P]-ATP: Radiolabeled ATP.
- Substrate: A suitable peptide or protein substrate for the target kinase (e.g., Poly (Glu4,Tyr1) at 1 mg/mL in distilled water).
- Test Inhibitor: Stock solution in DMSO, serially diluted to desired concentrations.
- Active Kinase Enzyme: Purified and active form of the target kinase.
2. Assay Procedure:
- In a reaction tube, combine the kinase buffer, the substrate, and the test inhibitor at various concentrations (or DMSO as a vehicle control).
- Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the kinase reaction by adding the [γ-³³P]-ATP assay cocktail.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of 3% phosphoric acid.
- Spot a portion of the reaction mixture onto a P30 filtermat.
- Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol.
- Allow the filtermat to air dry.
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Inhibitor Binding:
The following diagram illustrates the general binding mode of a 2-aminopyridine-based inhibitor within a kinase ATP-binding site.
Caption: General binding mode of a 2-aminopyridine kinase inhibitor.
II. Pyridine-Based Histone Deacetylase (HDAC) Inhibitors: Targeting the Zinc-Containing Active Site
HDACs are a class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy. Pyridine-based scaffolds have been successfully incorporated into HDAC inhibitors.
Structure-Activity Relationship:
A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The pyridine ring can be part of the linker or the cap group.
-
Pyridone-based Inhibitors: A series of pyridone-based HDAC inhibitors with a conjugated system connecting to a hydroxamic acid ZBG showed potent activity.[11][12] A longer alkyl linker and bulky hydrophobic cap groups were found to enhance in vitro activity.[11][12]
-
Selectivity: The pyridine scaffold can be modified to achieve selectivity for different HDAC isoforms. For example, a 5-acylamino-2-pyridylacrylic hydroxamate was found to be selective for HDAC3 and HDAC6.[13][14]
Comparative Analysis of Pyridine-Based HDAC Inhibitors:
| Inhibitor Scaffold | Target HDACs | ZBG | Linker | Cap Group | IC50 (nM) | Reference |
| Pyridone-based | HDAC1, HDAC6 | Hydroxamic Acid | (E)-acrylamide | Naphthalen-2-yl)propyl | 70 | [11][12] |
| 5-acylamino-2-pyridylacrylic | HDAC3, HDAC6 | Hydroxamic Acid | Acrylamide | Acylamino | 80 (HDAC3), 11 (HDAC6) | [13] |
| Imidazo[1,2-α]pyridine | HDAC6 | Not specified | Not specified | Not specified | Low nM |
Experimental Protocol: Fluorometric HDAC Assay
This protocol outlines a common method for screening HDAC inhibitors.[15][16]
1. Reagent Preparation:
- HDAC Assay Buffer: Typically contains Tris-HCl, NaCl, and a surfactant.
- HDAC Substrate: An acetylated fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
- HDAC Enzyme: Purified recombinant HDAC enzyme.
- Developer Solution: Contains a protease that cleaves the deacetylated substrate to release the fluorophore.
- Test Inhibitor: Stock solution in DMSO, serially diluted.
- Control Inhibitor: A known HDAC inhibitor like Trichostatin A.
2. Assay Procedure:
- In a black 96-well plate, add the HDAC assay buffer, the test inhibitor at various concentrations, and the HDAC enzyme.
- Incubate the plate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the HDAC substrate.
- Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
- Stop the reaction and develop the signal by adding the developer solution.
- Incubate at room temperature for 15-20 minutes.
- Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
3. Data Analysis:
- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Visualizing the HDAC Inhibition Mechanism:
Caption: Pharmacophore model of a pyridine-based HDAC inhibitor.
III. Pyridine-Based Viral Protease Inhibitors: A Focus on HIV-1 Protease
HIV-1 protease is an essential enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy. Pyridine-containing molecules have been explored as HIV-1 protease inhibitors.
Structure-Activity Relationship:
The design of HIV-1 protease inhibitors often focuses on mimicking the transition state of the natural peptide substrate. The pyridine ring can be incorporated into the inhibitor backbone to improve pharmacokinetic properties and target specific pockets within the enzyme's active site.
Comparative Analysis of Pyridine-Based HIV-1 Protease Inhibitors:
| Inhibitor Scaffold | P1' Group | P2' Group | P1 Group | P2 Group | IC50 (µM) | Reference |
| 3-Hydroxypyridine-4-one | Benzyl | H | H | H | 65-100 | [17] |
| Cycloalkylpyranone with 4-CN-2-pyridine-sulfonamide | Cyclooctyl | 3-cyclopropylphenylmethyl | H | H | Favorable | [18] |
Experimental Protocol: Cell-Based HIV-1 Protease Assay
This assay measures the inhibition of HIV-1 protease activity within a cellular context using a fluorescent reporter.[19][20]
1. Cell Line and Reagents:
- Reporter Cell Line: A T-cell line engineered to express a fusion protein containing the HIV-1 protease cleavage site linked to a reporter gene (e.g., eGFP).
- Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.
- Test Inhibitor: Stock solution in DMSO, serially diluted.
- Positive Control: A known HIV-1 protease inhibitor (e.g., Saquinavir).
- Negative Control: DMSO vehicle.
2. Assay Procedure:
- Plate the reporter cells in a 96-well plate.
- Add the serially diluted test inhibitor, positive control, and negative control to the respective wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.
- Measure the eGFP fluorescence using a fluorescence microplate reader or flow cytometer.
3. Data Analysis:
- In the absence of an effective inhibitor, the protease cleaves itself from the fusion protein, resulting in low fluorescence.
- In the presence of a potent inhibitor, the fusion protein remains intact, leading to high eGFP expression.
- Normalize the fluorescence data to the positive (100% inhibition) and negative (0% inhibition) controls.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the HIV-1 Protease Inhibition Workflow:
Caption: Workflow of a cell-based HIV-1 protease inhibitor assay.
Conclusion and Future Directions
The pyridine scaffold continues to be a remarkably versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. A deep understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of next-generation therapeutics. The ability to fine-tune the properties of pyridine-based inhibitors by modifying substituents at various positions allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on exploring novel substitution patterns, leveraging computational methods for more predictive SAR modeling, and expanding the application of the pyridine scaffold to a wider range of biological targets.
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Abdel-rahman, H. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2262. [Link]
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García-Serrán, S., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4233. [Link]
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Zhu, G. D., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 15(3), 1233-1242. [Link]
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Anderson, M., et al. (2017). Crystal structures of inhibitors in complex with CHK2 showing the different modes of interaction with the hinge region. ResearchGate. [Link]
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Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. [Link]
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García-Serrán, S., et al. (2025). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4233. [Link]
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Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8098-8111. [Link]
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Williams, E. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7076-7087. [Link]
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Furet, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3264-3281. [Link]
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Akula, S. M., et al. (2021). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Cho, Y. S., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]
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Sarno, F., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 249, 115160. [Link]
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Sarno, F., et al. (2023). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 249, 115160. [Link]
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Wunberg, T., et al. (2009). Quantitative Structure-Activity Relationships of Some Hiv-Protease Inhibitors. QSAR & Combinatorial Science, 28(6-7), 727-734. [Link]
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Kim, D. K., et al. (2013). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. ChemMedChem, 8(2), 263-272. [Link]
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Kim, D. K., et al. (2025). Discovery of Pyridone-Based Histone Deacetylase Inhibitors: Approaches for Metabolic Stability. ResearchGate. [Link]
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Sirous, H., et al. (2015). IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 4a to 4e. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085. [Link]
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Zhang, Y., et al. (2015). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Medicinal Chemistry Research, 24(2), 758-768. [Link]
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Validating the Biological Efficacy of Novel Pyridine Derivatives: A Technical Guide
Introduction: The "Nitrogen Switch" in Drug Design
In modern medicinal chemistry, the pyridine ring is not merely a structural scaffold; it is a functional tool used to modulate the physicochemical profile of a drug candidate.[1][2] Replacing a benzene ring with a pyridine moiety—often termed the "nitrogen switch"—is a classic bioisosteric replacement strategy designed to address poor solubility and metabolic instability.
The validation of novel pyridine derivatives requires a specific experimental framework that goes beyond simple potency screening. It must confirm that the introduction of the nitrogen atom has achieved its intended design goals: enhanced hydrogen bonding capacity, improved aqueous solubility, and optimized target residence time.
This guide outlines a self-validating workflow for assessing these derivatives, moving from in silico rationale to in vitro biochemical and cellular validation.
Comparative Analysis: Pyridine vs. Benzene Scaffolds
To validate efficacy, one must first establish the baseline advantage of the pyridine core over its carbocyclic analog (benzene). The nitrogen atom in pyridine possesses a lone pair of electrons that is orthogonal to the
Table 1: Physicochemical & Biological Impact of the Nitrogen Switch
| Feature | Benzene Scaffold | Pyridine Scaffold | Impact on Drug Design |
| Electronic Nature | Pyridine is less prone to oxidative metabolism (e.g., by CYP450) at the ring carbons compared to electron-rich benzene. | ||
| Solubility (LogP) | High Lipophilicity | Reduced Lipophilicity | The dipole moment of pyridine (~2.2 D) improves water solubility, reducing the need for complex formulation. |
| H-Bonding | None (Hydrophobic) | H-Bond Acceptor (N) | The pyridyl nitrogen can anchor the molecule in the ATP-binding pocket of kinases via hydrogen bonding with hinge region residues. |
| Metabolic Liability | Epoxidation/Hydroxylation | N-Oxidation / Nucleophilic Attack | While the ring is stable, the N-atom can be a site for N-oxidation; however, it generally blocks metabolic hot-spots present in benzene. |
Expert Insight: When validating efficacy, do not view IC50 as the sole metric. A pyridine derivative with a slightly higher IC50 than its benzene counterpart may still be the superior drug candidate due to a 10-fold improvement in thermodynamic solubility or microsomal stability.
Strategic Validation Framework
The following workflow visualizes the logical progression for validating pyridine derivatives, ensuring that "efficacy" encompasses both potency and drug-likeness.
Diagram 1: The Efficacy Validation Cascade
Caption: A stepwise validation logic ensuring that biochemical potency translates to cellular efficacy and metabolic stability.
Experimental Protocols
Protocol A: Biochemical Target Engagement (Kinase Inhibition)
Objective: To quantify the binding affinity of the pyridine derivative to a specific target (e.g., VEGFR-2, PIM-1, or CDK2). Pyridine derivatives frequently target the ATP-binding pocket of kinases.
Causality: We use a FRET (Fluorescence Resonance Energy Transfer) or radiometric assay because it provides a direct measure of ligand-protein interaction without the confounding variables of cell permeability.
Step-by-Step Methodology:
-
Preparation: Dissolve pyridine derivatives in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 10-point, 3-fold dilution) in assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Enzyme Activation: Incubate the recombinant kinase (e.g., VEGFR-2) with the peptide substrate in the presence of the test compound for 10 minutes at Room Temperature (RT).
-
Critical Control: Include Staurosporine as a positive reference control to validate assay performance.
-
-
Reaction Initiation: Add ATP at a concentration equal to the
of the enzyme.-
Why
? Testing at ensures the assay is sensitive to ATP-competitive inhibitors (the most common mode for pyridines).
-
-
Detection: After 60 minutes, add the detection reagent (e.g., EDTA to stop the reaction and a specific antibody-fluorophore conjugate).
-
Analysis: Measure fluorescence intensity. Calculate % Inhibition using the formula:
Fit data to a sigmoidal dose-response equation to derive the IC50.
Protocol B: Cellular Efficacy (MTT Viability Assay)
Objective: To verify that the compound can penetrate the cell membrane and inhibit proliferation in a disease model (e.g., MCF-7 breast cancer cells).
Self-Validating Step: The use of a "Vehicle Control" (DMSO only) is mandatory to ensure that cytotoxicity is due to the pyridine derivative, not the solvent.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 cells at a density of
cells/well in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours to allow attachment. -
Treatment: Treat cells with the pyridine derivative at varying concentrations (0.1
M to 100 M) for 48 or 72 hours.-
Note: Pyridine derivatives are often weak bases; ensure the pH of the media remains buffered to prevent non-specific toxicity.
-
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan. -
Solubilization: Aspirate media carefully. Add 150
L of DMSO to dissolve formazan crystals.[2] -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Data Interpretation: A potent pyridine lead should demonstrate an IC50 < 10
M in cellular assays. A large discrepancy between Biochemical IC50 (e.g., 5 nM) and Cellular IC50 (e.g., >50 M) suggests poor permeability or efflux pump liability.
Data Presentation & Case Study Analysis
Recent studies on pyrazolopyridine derivatives demonstrate the efficacy of this scaffold in kinase inhibition.[3] Below is a comparative data summary derived from recent validation campaigns (e.g., targeting PIM-1 or VEGFR-2).
Table 2: Comparative Efficacy of Pyridine Derivatives vs. Standards
| Compound ID | Core Scaffold | Target | Biochemical IC50 (nM) | Cellular IC50 (MCF-7) ( | Reference |
| Compound 12 | Pyridine-Urea | PIM-1 | 14.3 | 0.50 | [1] |
| Compound 8c | Pyrazolopyridine | EGFR | 140 | 3.58 | [2] |
| Staurosporine | Indolocarbazole | Pan-Kinase | 16.7 | N/A (Toxic) | [1] |
| Doxorubicin | Anthracycline | DNA | N/A | 2.14 | [1] |
Analysis:
-
Compound 12 demonstrates superior cellular potency (0.50
M) compared to the standard chemotherapy agent Doxorubicin (2.14 M).[4] This validates the efficacy of the pyridine-urea hybridization strategy. -
The tight correlation between the PIM-1 biochemical IC50 (14.3 nM) and the cellular effect suggests that the pyridine derivative is effectively engaging its target intracellularly.
Mechanism of Action: Structural Activity Relationship (SAR)
To fully validate the derivative, one must map the efficacy back to the structure. The diagram below illustrates the SAR logic for a typical pyridine-based kinase inhibitor.
Diagram 2: Pyridine SAR Interaction Map
Caption: SAR map highlighting the functional roles of specific positions on the pyridine ring in drug-target interactions.[1]
References
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Zhang, et al. (2023).[4] Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Available at: [Link]
-
Abdelgawad, et al. (2021). Pyrazolopyridine derivatives as potential EGFR inhibitors: Biological evaluation and docking studies. ResearchGate. Available at: [Link]
-
Verma, et al. (2020).[5] A decade of pyridine-containing heterocycles in US FDA approved drugs. PMC. Available at: [Link]
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LC-MS and HPLC analysis of N-(2,2,2-trifluoroethyl)pyridin-4-amine purity
Technical Guide: Comparative Analysis of LC-MS and HPLC for N-(2,2,2-trifluoroethyl)pyridin-4-amine Purity
Executive Summary
For the purity analysis of N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS 74415-04-6), the choice between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the stage of drug development.[1]
-
HPLC-UV is the quantitative workhorse for routine batch release, offering high precision for the main analyte (>98% purity).[2]
-
LC-MS (ESI+) is the qualitative detective required for process development, essential for identifying non-chromophoric impurities (e.g., trifluoroethylating reagents) and structural elucidation of by-products.[1]
This guide details the physicochemical rationale, method development strategies, and specific protocols for both techniques.
Physicochemical Profile & Analytical Implications
Understanding the molecule's properties is the foundation of robust method design.[2]
| Property | Value (Est.) | Analytical Implication |
| Structure | Pyridine ring with 4-amino-trifluoroethyl substituent.[1][2] | Chromophore: Pyridine ring provides UV absorbance at ~250–280 nm.[2] Ionization: Pyridine nitrogen is a strong proton acceptor (ESI+).[2] |
| pKa | ~6.5 – 7.5 (Pyridine N) | Mobile Phase pH: Must be controlled.[2] At pH < 4, the molecule is fully protonated (cationic), reducing retention on C18 unless ion-pairing is used. At pH > 8, it is neutral, increasing retention. |
| LogP | ~1.5 – 2.0 | Column Choice: Moderately lipophilic.[1][2] Standard C18 is sufficient, but Pentafluorophenyl (PFP) columns offer superior selectivity for fluorinated compounds via |
| Solubility | Soluble in MeOH, DMSO, Acetonitrile.[2] | Diluent: Use Mobile Phase A or 10% MeCN/Water to prevent peak distortion (solvent effect).[2] |
Method A: HPLC-UV (Routine Quantitation)[1][2]
Objective: Precise quantification of the main peak and significantly absorbing impurities (e.g., 4-aminopyridine).[2]
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) or PFP (Fluorophenyl) for better isomer separation.[2]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% Phosphoric Acid (if MS is not required).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: PDA (Photodiode Array) at 254 nm (max) and 280 nm .[2]
-
Temperature: 40°C (Improves peak shape for basic amines).[2]
Pros:
-
Robustness: Less susceptible to matrix effects than MS.[2]
-
Linearity: Excellent dynamic range for % area normalization.
Cons:
-
Blind Spots: Cannot detect impurities lacking a chromophore (e.g., trace trifluoroethyl iodide/triflate reagents).
-
Peak Purity: Co-eluting peaks cannot be distinguished without spectral deconvolution.[2]
Method B: LC-MS (Impurity Identification)[1][2]
Objective: Detection of trace impurities, structural elucidation, and confirmation of peak purity.
Experimental Protocol
-
Column: Waters BEH C18 (1.7 µm, 2.1 x 50 mm) or Phenomenex Kinetex PFP.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (Electrospray).[2]
-
Scan Range: m/z 50 – 500.[2]
Fragmentation Pathway (MS/MS)
Understanding fragmentation is crucial for confirming the structure of the main peak and impurities.[2]
-
Precursor Ion:
at m/z ~191.[2] -
Primary Fragment: Loss of
radical or .[2] -
Diagnostic Fragment: Pyridinium ring fragments (m/z 79, 95).[2]
Pros:
-
Sensitivity: Detects ppm-level impurities (LOD < 0.05%).
-
Specificity: Mass-based resolution separates co-eluting peaks (e.g., des-fluoro impurities).[1][2]
-
Structural ID: MS/MS spectra confirm the presence of the trifluoroethyl group.[2]
Cons:
-
Ion Suppression: Matrix components can suppress signal.[2]
-
Quantitation: Response factors vary wildly between the main peak and impurities; not ideal for % purity without standards.[2]
Comparative Data Summary
| Metric | HPLC-UV (PDA) | LC-MS (ESI+) |
| Limit of Detection (LOD) | ~0.05 - 0.1% | < 0.001% (Trace analysis) |
| Linearity ( | > 0.999 | > 0.99 (Dependent on concentration range) |
| Specificity | Moderate (Relies on retention time) | High (Relies on m/z + retention time) |
| Impurity ID | Limited to retention time matching | Structural elucidation via MS/MS |
| Throughput | 15-20 min/sample | 5-10 min/sample (UPLC speeds) |
Analytical Decision Tree
The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the development stage and specific data requirements.
Caption: Analytical workflow for selecting between LC-MS and HPLC based on the drug development phase.
References
-
PubChem. (2025).[2] N-(2,2,2-trifluoroethyl)pyridin-4-amine (CAS 74415-04-6).[1][2][5] National Library of Medicine.[2] [Link][1][2]
-
Dolan, J. W. (2010).[2] The Role of pH in LC Separations of Basic Compounds. LCGC North America.[2] [Link]
-
Holčapek, M., et al. (2012).[2] Mass Spectrometry in the Analysis of Fluorinated Compounds. Journal of Fluorine Chemistry. [Link][1][2]
Sources
- 1. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,2,2-trifluoroethyl)pyridin-2-amine | C7H7F3N2 | CID 12702856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cheminent.fi [cheminent.fi]
- 4. researchgate.net [researchgate.net]
- 5. 74415-04-6|N-(2,2,2-Trifluoroethyl)pyridin-4-amine| Ambeed [ambeed.com]
Comparative Guide: Fluorinated vs. Non-Fluorinated Pyridine Scaffolds in Medicinal Chemistry
Executive Summary
This technical guide provides a comparative analysis of Pyridine versus its Fluorinated analogues (2-Fluoro- and 3-Fluoropyridine) . While the pyridine ring is a privileged scaffold in FDA-approved drugs, its susceptibility to oxidative metabolism and specific basicity often requires optimization.
The strategic introduction of fluorine—a "bioisostere" of hydrogen—profoundly alters the scaffold's physicochemical landscape. This guide details how fluorination modulates basicity (pKa) , lipophilicity (LogP) , and synthetic reactivity (
Part 1: Physicochemical Profile & Performance Metrics[1]
The introduction of fluorine induces a strong inductive effect (
Comparative Data Table
| Property | Pyridine (Reference) | 3-Fluoropyridine | 2-Fluoropyridine | Impact of Fluorination |
| Basicity ( | 5.23 | ~2.97 | -0.44 | Drastic Reduction: F-substitution (esp. at C2) suppresses protonation at physiological pH, potentially reducing hERG liability. |
| Lipophilicity (LogP) | 0.65 | ~1.10 | ~1.15 | Increase: C-F bonds are more lipophilic than C-H, improving membrane permeability. |
| Bond Energy (C-X) | ~105 kcal/mol (C-H) | ~116 kcal/mol (C-F) | ~116 kcal/mol (C-F) | Metabolic Block: High BDE prevents oxidative cleavage (CYP450 metabolism). |
| Dipole Moment | 2.22 D | ~2.0 D | ~3.2 D | Vector Dependent: 2-F substitution aligns dipoles, significantly increasing polarity compared to 3-F. |
The "Fluorine Effect" on Basicity
-
Mechanism: Nitrogen basicity relies on the availability of its lone pair. Fluorine is the most electronegative element; when placed at the C2 position (ortho to N), its inductive withdrawal pulls electron density away from the nitrogen, stabilizing the lone pair and making it less available for protonation.
-
Application: If a pyridine-based drug suffers from high lysosomal trapping or hERG channel inhibition (often driven by basicity), switching to 2-fluoropyridine can effectively "neutralize" the nitrogen while maintaining the aromatic scaffold.
Part 2: Synthetic Reactivity ( Superiority)
A common misconception is that fluorine is a poor leaving group because the C-F bond is strong. However, in Nucleophilic Aromatic Substitution (
The Reactivity Paradox
-
Rate-Determining Step: In
, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the C-X bond.[2] -
Fluorine Advantage: Fluorine's high electronegativity makes the C2 carbon highly electrophilic, accelerating the initial attack. It also stabilizes the negative charge in the intermediate complex more effectively than Cl or Br.
Comparative Reaction Rates ( with NaOEt)
Part 3: Experimental Protocols
Protocol A: Functionalization of 2-Fluoropyridine
Objective: Synthesis of 2-morpholinopyridine via mild nucleophilic substitution. This protocol validates the superior reactivity of the fluoro-scaffold.[2][3]
Reagents:
-
2-Fluoropyridine (1.0 equiv, 5 mmol)
-
Morpholine (1.2 equiv, 6 mmol)
- (2.0 equiv, anhydrous)
-
DMSO (Dimethyl sulfoxide, 5 mL)
Step-by-Step Workflow:
-
Setup: Charge a dry 25 mL round-bottom flask with
(1.38 g) and a magnetic stir bar. Flame dry under vacuum if strict anhydrous conditions are needed (optional for this robust reaction). -
Addition: Add DMSO (5 mL), followed by 2-fluoropyridine (0.43 mL) and morpholine (0.52 mL).
-
Reaction: Heat the mixture to 80°C for 4 hours.
-
Note: The chloro-analogue typically requires temperatures >120°C or stronger bases for comparable conversion rates.
-
-
Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexanes). 2-Fluoropyridine (
) should disappear; product ( ) appears. -
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Compare intrinsic clearance (
-
Incubation: Incubate test compound (
) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Expectation: 3-Fluoropyridine derivatives typically show 2-5x longer
than non-fluorinated analogues if the pyridine ring was the primary metabolic soft spot.
-
Part 4: Visualizations
Diagram 1: Mechanism (The Fluorine Advantage)
This diagram illustrates why Fluorine accelerates the reaction despite the strong C-F bond.
Caption: The
Diagram 2: Physicochemical Decision Tree
Use this logic flow to select the correct scaffold for your drug program.
Caption: Decision matrix for substituting pyridine with fluorinated analogues based on pKa and metabolic stability requirements.
References
-
Comparison of pKa values of Fluorinated Pyridines. ChemicalBook & PubChem Data. 2-Fluoropyridine (CAS 372-48-5) and 3-Fluoropyridine (CAS 372-47-4).
-
Nucleophilic Arom
): Fluorine vs Chlorine. Vertex AI / NIH PubMed Central. "The reaction of 2-fluoropyridine with NaOEt in EtOH is 320 times faster than the reaction of 2-chloropyridine."[2][3][4] -
Metabolic Stability of Fluorinated Motifs. Journal of Medicinal Chemistry. "Incorporation of fluorine... enhances metabolic stability by blocking CYP450 oxidation sites."
-
Bond Dissociation Energies (C-F vs C-H). Master Organic Chemistry / Wikipedia. C-F bond (~116 kcal/mol) vs C-H (~105 kcal/mol).
-
Dipole Moments of Heterocycles. AskIITians / ResearchGate. Pyridine dipole moment (2.2 D) vs substituted analogues.[1]
Sources
- 1. explain....Pyridine and piperidine possess dipole moments of 2.2 D an - askIITians [askiitians.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the structure of N-(2,2,2-trifluoroethyl)pyridin-4-amine via spectroscopy
Strategic Overview
In medicinal chemistry, the N-(2,2,2-trifluoroethyl)pyridin-4-amine motif represents a critical bioisostere. The trifluoroethyl group reduces the basicity of the amine (
However, synthesizing this moiety—typically via the reaction of 4-aminopyridine with trifluoroethyl triflate or through reductive amination—presents a specific regioselectivity challenge: Ring Nitrogen Alkylation (Pyridinium formation) vs. Exocyclic Amine Alkylation.
This guide objectively compares spectroscopic methods to confirm the target structure and provides a self-validating protocol to rule out the common pyridinium impurity.
Comparative Technology Assessment
While High-Resolution Mass Spectrometry (HRMS) is standard for formula confirmation, it fails to distinguish between the target molecule and its cationic regioisomer. Nuclear Magnetic Resonance (NMR) remains the definitive tool, specifically when leveraging Heteronuclear Multiple Bond Correlation (HMBC).
Technology Comparison Matrix
| Feature | Method A: 1H NMR | Method B: 19F NMR | Method C: HRMS (ESI) | Method D: 2D NMR (HMBC) |
| Primary Utility | Proton counting & Integration | Purity check & Quantification | Formula confirmation | Connectivity Proof (Isomer ID) |
| Specificity | Moderate (Overlapping peaks possible) | High (Clean baseline) | Low (Isomers have same m/z) | Very High |
| Key Signal | Quartet at ~3.9 ppm ( | Triplet at ~-72 ppm ( | Cross-peak: | |
| Limitations | Exchangeable NH; Solvent effects | No structural connectivity info | Cannot rule out salt forms | Requires longer acquisition |
| Verdict | Necessary | Supporting | Screening Only | Definitive |
The Critical Protocol: Step-by-Step Characterization
Phase 1: Sample Preparation
-
Solvent: DMSO-
is preferred over .-
Reasoning: 4-aminopyridines can be sparingly soluble in chloroform. DMSO ensures sharp peaks for the exchangeable N-H proton, which is critical for integration.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Phase 2: Data Acquisition Parameters
-
1H NMR: 16 scans, 30° relaxation delay (ensure integration accuracy).
-
19F NMR: Uncoupled (to see F-H coupling) and Decoupled.
-
13C NMR: Minimum 1024 scans (due to splitting of C signals by F, reducing signal-to-noise ratio).
Phase 3: The "Self-Validating" Logic (Regioisomer Check)
The most common failure mode is alkylation at the pyridine nitrogen (Formation of 1-(2,2,2-trifluoroethyl)pyridin-4-imine or salt).
The Validation Logic:
-
Symmetry Check: Both the target and the impurity retain symmetry. You cannot rely on the number of aromatic signals.
-
Chemical Shift Check:
-
Target (Exocyclic): C2/C6 protons appear ~8.0–8.2 ppm.
-
Impurity (Ring N-alkyl): Positive charge on the ring deshields C2/C6 significantly, shifting them to >8.5 ppm.
-
-
HMBC (The Smoking Gun):
-
Look for the correlation of the
quartet (approx 4.0 ppm). -
Target: Correlates to C4 (approx 150-155 ppm, quaternary).
-
Impurity: Correlates to C2/C6 (approx 140-145 ppm, CH).
-
Visualizing the Workflow
The following diagram outlines the decision process for confirming the structure and rejecting the regioisomer.
Figure 1: Decision tree for distinguishing N-alkylation (Target) from Ring-alkylation (Impurity).
Reference Data Tables
Use these values to benchmark your experimental data.
Table 1: Expected 1H NMR Data (DMSO- , 400 MHz)
| Proton | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Pyridine H-2, H-6 | 8.10 – 8.20 | Doublet (d) | Deshielded by Ring N | |
| Pyridine H-3, H-5 | 6.55 – 6.65 | Doublet (d) | Ortho to amine | |
| N-H | 6.80 – 7.20 | Broad Singlet | - | Exchangeable |
| 3.90 – 4.10 | Quartet (q) | Coupled to |
Table 2: Expected 13C NMR Data (DMSO- , 100 MHz)
| Carbon | Shift ( | Splitting Pattern | Coupling ( |
| ~125.0 | Quartet | ||
| ~44.0 | Quartet | ||
| Pyridine C-4 | ~153.0 | Singlet | - |
| Pyridine C-2,6 | ~150.0 | Singlet | - |
| Pyridine C-3,5 | ~108.0 | Singlet | - |
Table 3: Expected 19F NMR Data
| Fluorine | Shift ( | Multiplicity | Coupling |
| -70.0 to -72.0 | Triplet |
Synthesis & Impurity Profile Note
When synthesizing this molecule, particularly via reductive amination (using trifluoroacetaldehyde ethyl hemiacetal) or alkylation (using trifluoroethyl triflate), be aware of the "Bis-alkylation" impurity.
-
Bis-alkylation: The exocyclic nitrogen reacts twice, forming the tertiary amine.
-
Detection: The N-H proton signal will disappear in 1H NMR, and the integration of the
quartet will double relative to the aromatic ring.
References
-
General NMR Shifts of Fluorinated Groups: Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds."[1] Journal of the Chemical Society, Perkin Transactions 2, 1976.[1] [Link][2][3]
-
Synthesis of N-Trifluoroethyl Anilines (Analogous Methodology): Li, Y., et al. "Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride."[3] RSC Advances, 2017, 7, 209-213. [Link]
-
Regioselectivity in Pyridine Alkylation: Yang, Z., et al. "Mild and Scalable C4-Alkylation of Pyridine Derivatives."[4][5][6] ChemRxiv, 2025. (Provides context on C4 vs N-alkylation challenges). [Link]
-
1H NMR Chemical Shift Database: Reich, H. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin / ACS Organic Division. [Link][7]
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Benchmarking New PLK4 Inhibitors Against Centrinone: A Technical Comparison Guide
Executive Summary
For over a decade, Centrinone (LCR-263) has served as the "gold standard" chemical probe for Polo-like Kinase 4 (PLK4) research. Its ability to reversibly deplete centrosomes without immediate cytotoxicity defined the baseline for studying centriole biogenesis.
However, the landscape has shifted. The transition from in vitro tool compounds to clinical candidates has introduced new inhibitors like CFI-400945 (Treadwell Therapeutics) and the novel RP-1664 (Vertex/Ribon). While these newer agents promise clinical efficacy, they introduce confounding variables—specifically off-target kinase inhibition (Aurora B) and complex bimodal pharmacodynamics—that can misguide experimental interpretation.
This guide provides a rigorous framework for benchmarking these new inhibitors against Centrinone, ensuring your data reflects true PLK4 biology rather than off-target artifacts.
Part 1: The Comparative Landscape
The "Suicide Kinase" Paradox
To benchmark these inhibitors, one must understand PLK4's unique autoregulatory mechanism. PLK4 is a "suicide kinase"; active PLK4 homodimerizes and trans-autophosphorylates its "cryptic polo-box" (CPB), triggering its own ubiquitination and degradation by SCF-βTrCP.
-
Active State: Low protein levels (rapid turnover).
-
Inhibited State: High protein levels (stabilization due to blocked autophosphorylation).
Crucial Insight: A successful PLK4 inhibitor will paradoxically increase the abundance of PLK4 protein while blocking its function. If your western blot shows decreased PLK4 protein, you are likely observing off-target cytotoxicity or transcriptional suppression, not specific kinase inhibition.
Technical Specification Table
| Feature | Centrinone (LCR-263) | CFI-400945 | RP-1664 (Novel) | Compound C05 |
| Primary Role | Research Tool (Gold Standard) | Clinical Candidate (Phase II) | Clinical Candidate (Phase I) | Preclinical Lead |
| PLK4 IC50 (Cell-free) | 0.16 nM | 2.8 nM | < 1.0 nM | < 0.1 nM |
| Selectivity Profile | High (>1000-fold vs Aurora A/B) | Moderate (Inhibits Aurora B @ >50nM) | High | High |
| Phenotypic Outcome | Clean G1 Arrest; Centrosome Depletion | Polyploidy; Multinucleation (Aurora B effect) | Centrosome Depletion; Apoptosis | Centrosome Depletion |
| Blood-Brain Barrier | Poor | Moderate | High | Poor |
| Reversibility | Fully Reversible (Washout restores centrioles) | Reversible | Reversible | Unknown |
Part 2: Mechanistic Visualization
The following diagram illustrates the PLK4 activation loop and the specific interference points of the inhibitors. Note the "Degradation Feedback" loop which is severed by inhibition.
Figure 1: PLK4 Autoregulatory Loop. Inhibition prevents the "Suicide Mechanism," leading to accumulation of inactive PLK4 protein.
Part 3: Experimental Validation Protocols
To validate a new inhibitor against Centrinone, you must prove it depletes centrosomes without causing the massive polyploidy associated with Aurora B inhibition.
Protocol 1: The "Specificity Check" (Nucleus-to-Centrosome Ratio)
This protocol differentiates specific PLK4 inhibition (Centrinone-like) from "dirty" inhibition (CFI-400945-like).
Objective: Quantify centrosome depletion vs. multinucleation.
Reagents:
-
Cell Line: RPE-1 (p53+/+) or HeLa (p53-/-). Note: p53+ cells will arrest in G1; p53- cells will continue cycling acentrosomally.
-
Primary Antibodies: Anti-CEP192 (Centrosome marker), Anti-Gamma-Tubulin.
-
Stain: DAPI (Nuclei).
Step-by-Step Methodology:
-
Seeding: Plate cells on fibronectin-coated coverslips (10,000 cells/well in 24-well plate). Allow 24h adhesion.
-
Treatment (Dose Escalation): Treat with:
-
Vehicle (DMSO)[1]
-
Centrinone (150 nM) - Positive Control
-
Test Inhibitor (Low Dose: 10 nM)
-
Test Inhibitor (High Dose: 100 nM, 500 nM)
-
-
Incubation: Incubate for 48 hours (approx. 2 cell cycles).
-
Fixation: Fix in -20°C Methanol for 10 minutes (preserves centrosomal proteins better than PFA).
-
Staining: Block with 3% BSA. Incubate primaries (1:1000) overnight at 4°C. Secondary Alexa-fluors (1:500) for 1h RT.
-
Analysis:
-
Count centrosomes per cell (0, 1, 2, >2).
-
Count nuclei per cell (Mononucleated vs. Multinucleated).
-
Data Interpretation:
-
True PLK4 Inhibitor (Centrinone profile): >80% of cells have 0 centrosomes; <5% are multinucleated.
-
Dirty Inhibitor (CFI-400945 profile): Mixed population of 0 and >2 centrosomes; >20% cells are multinucleated (large, lobed nuclei indicating cytokinesis failure via Aurora B).
Protocol 2: The "Washout" Reversibility Assay
Demonstrating that the kinase inhibition is reversible is critical for distinguishing drug activity from permanent toxicity.
Step-by-Step Methodology:
-
Depletion Phase: Treat cells with Test Inhibitor (at established IC90) for 48 hours to induce 0 centrosomes.
-
Washout: Remove media. Wash 3x with warm PBS. Add fresh drug-free media.
-
Recovery Phase: Incubate for 24 hours.
-
Observation: Fix and stain for Centrin (centriole marker).
-
Success Criteria: You should observe the synchronous appearance of de novo centrioles (often appearing as a "flower" or rosette of multiple procentrioles around the single mother, if any remain, or de novo formation).
Part 4: Data Presentation & Analysis
When publishing your comparison, summarize the quantitative phenotypic data using the following structure.
Table: Phenotypic Benchmarking Results (Template)
| Readout | Centrinone (150 nM) | CFI-400945 (50 nM) | Test Compound (X nM) | Interpretation |
| Centrosome Count (Mean) | < 0.5 | > 2.0 (Amplification) | ? | < 0.5 = Potent |
| Multinucleation % | < 5% | > 40% | ? | > 10% = Off-Target |
| PLK4 Protein Level (WB) | Increased (3-5x) | Increased (2-3x) | ? | Increase = On-Target Binding |
| p53 Stabilization | Yes (in RPE1) | Yes | ? | Yes = Mitotic Stress Response |
The "Bimodal" Warning
Be aware that PLK4 inhibitors often display a bimodal effect:
-
Low concentrations: Can cause centrosome amplification (partial inhibition prevents degradation but allows some kinase activity).[2]
-
High concentrations: Cause centrosome depletion (complete kinase blockade).
-
Recommendation: Always perform a wide dose-response curve (1 nM to 1000 nM) to capture both phases.
References
-
Wong, Y. L., et al. (2015).[3] Reversible centriole depletion with an inhibitor of Polo-like kinase 4.[4] Science, 348(6239), 1155-1160. Link
-
Mason, J. M., et al. (2014).[5] Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[2][5][6][7][8][9] Cancer Cell, 26(2), 163-176. Link
-
Oegema, K., et al. (2018).[3][5] CFI-400945 is not a selective cellular PLK4 inhibitor.[5] Proceedings of the National Academy of Sciences, 115(46), E10819-E10820. Link
-
Suri, A., et al. (2019).[5] Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2112. Link
-
Treadwell Therapeutics. (2022).[10] FDA Grants Fast Track Designation to Novel PLK4 Inhibitor CFI-400945 for R/R AML.[10] Targeted Oncology. Link
-
Pellegrino, S., et al. (2025). A dual mechanism of sensitivity to PLK4 inhibition by RP-1664 in neuroblastoma. bioRxiv. Link
Sources
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
Navigating the Kinome: Cross-Reactivity & Selectivity of Aminopyridine Kinase Inhibitors
Topic: Cross-reactivity studies of kinase inhibitors derived from aminopyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-aminopyridine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the "hinge-binding" core for numerous FDA-approved kinase inhibitors (e.g., Crizotinib). However, its structural mimicry of the adenosine ring of ATP inherently predisposes this class to promiscuity (cross-reactivity).
For drug development professionals, the challenge lies not in identifying activity, but in refining selectivity . This guide objectively compares the performance of aminopyridine-derived inhibitors against alternative scaffolds, analyzes their cross-reactivity profiles using quantitative metrics (S-scores, Gini coefficients), and provides validated protocols for profiling off-target liabilities.
Mechanistic Basis of Cross-Reactivity
To understand why aminopyridines are cross-reactive, we must analyze their binding mode. The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor pair, interacting directly with the kinase hinge region (the linker between the N- and C-terminal lobes).
-
The Donor: The exocyclic amino group (–NH2) donates a hydrogen bond to the backbone carbonyl of the hinge residue (Gatekeeper + 1 or +3).
-
The Acceptor: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide nitrogen.
Because this "donor-acceptor" motif is conserved across the majority of the 518 human kinases, simple aminopyridines often exhibit "pan-kinase" activity unless decorated with selectivity-driving substituents (tail groups) that probe the hydrophobic back pocket or the solvent front.
Visualization: The Hinge Binding Interface
The following diagram illustrates the critical interaction points that drive both potency and cross-reactivity.
Figure 1: Mechanistic interaction map showing how the conserved hinge-binding motif of aminopyridines drives both primary efficacy and off-target cross-reactivity.
Comparative Analysis: Aminopyridines vs. Alternatives
This section compares the selectivity profiles of Crizotinib (a classic 2-aminopyridine derivative) against Alectinib (a tetracyclic scaffold) and Ceritinib (an aminopyrimidine derivative).
Performance Metrics Defined
-
Selectivity Score (S-score): Calculated as the number of kinases inhibited >65% divided by the total number of kinases tested. Lower is better.
-
Gini Coefficient: A measure of inequality in inhibition distribution (0 = promiscuous, 1 = perfectly selective).[1]
Product Comparison Table
| Feature | Crizotinib (Aminopyridine) | Ceritinib (Aminopyrimidine) | Alectinib (Benzo[b]carbazole) |
| Primary Target | ALK, ROS1, MET | ALK, ROS1 | ALK |
| Scaffold Class | 3-substituted-2-aminopyridine | 2,4-diaminopyrimidine | Tetracyclic indole-like |
| Cross-Reactivity | High. Potent against MET, RON, AXL. | Moderate. Targets IGF-1R, INSR. | Low. Highly selective for ALK. |
| S(35) Score (at 1µM) | ~0.15 (Hits ~60/400 kinases) | ~0.08 (Hits ~30/400 kinases) | <0.02 (Hits ~8/400 kinases) |
| Clinical Implication | "Dirty" profile allows multi-indication use (MET-driven tumors) but causes off-target toxicity (e.g., visual disturbances). | Improved potency but retains some metabolic liabilities. | Superior CNS penetration and safety profile due to high selectivity. |
Expert Insight
While "high selectivity" is often the goal, the cross-reactivity of aminopyridines can be a feature, not a bug. Crizotinib's ability to inhibit MET (originally its primary target) makes it valuable for treating MET-amplified cancers, a property lost in the highly selective Alectinib. However, for pure ALK-driven disease, the aminopyridine's promiscuity limits the maximum tolerated dose, preventing complete suppression of CNS metastases.
Experimental Protocols for Selectivity Profiling
Trustworthy data requires orthogonal validation. Do not rely solely on a single assay format.
Protocol A: Broad-Spectrum Biochemical Profiling (The "Gold Standard")
Objective: Quantify the S-score using a radiometric 33P-ATP assay panel (e.g., Reaction Biology or KINOMEscan).
-
Library Preparation: Dissolve aminopyridine derivatives in 100% DMSO to 10 mM. Prepare serial dilutions (1 nM to 10 µM) in assay buffer.
-
Reaction Assembly:
-
In a 384-well plate, add 5 µL of compound solution.
-
Add 10 µL of Enzyme/Substrate mixture (Kinase + Peptide Substrate).
-
Initiate reaction with 10 µL of [γ-33P]ATP (Specific activity: 10 µCi/µL). Note: ATP concentration must be at Km(app) for each kinase to ensure competitive conditions.
-
-
Incubation: Incubate for 120 minutes at room temperature.
-
Termination: Spot reactions onto P81 phosphocellulose ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radiolabel incorporation via scintillation counting.
-
Data Analysis: Calculate % Enzyme Activity relative to DMSO control.
-
Validation Check: Reference inhibitor (e.g., Staurosporine) must yield IC50 within 3-fold of historical mean.
-
Protocol B: Cellular Target Engagement (NanoBRET™)
Objective: Confirm that biochemical cross-reactivity translates to intracellular binding (permeability + affinity).
-
Transfection: Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (e.g., NanoLuc-MET or NanoLuc-ALK).
-
Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (specific to the ATP pocket) + test compound.
-
Equilibration: Incubate for 2 hours at 37°C. The test compound competes with the tracer for the hinge region.
-
Detection: Add NanoBRET substrate. Measure BRET ratio (Acceptor Emission / Donor Emission).
-
Interpretation: A decrease in BRET signal indicates the aminopyridine inhibitor has successfully engaged the target in the live cell, displacing the tracer.
Visualization: Selectivity Profiling Workflow
Figure 2: Step-by-step workflow for validating kinase inhibitor selectivity, moving from computational prediction to cellular confirmation.
Case Study: Optimizing for Selectivity (Mps1 Inhibitors)
Recent studies on Mps1 (TTK) inhibitors demonstrate how the aminopyridine scaffold can be "tamed".
-
The Problem: Early Mps1 inhibitors (e.g., Reversine) were highly promiscuous aminopurines.
-
The Solution: Kusakabe et al. (2015) utilized a 2-aminopyridine scaffold but modified the 6-position.
-
Result: Compound 19c. By exploiting a unique "flipped-peptide" conformation in the Mps1 hinge region, they achieved a compound that showed no significant inhibition of 287 off-target kinases at 1 µM.
-
Takeaway: Cross-reactivity is not inherent to the aminopyridine ring itself, but to the lack of specific "gatekeeper" interactions in early-generation designs.
References
-
Crizotinib Selectivity Profile: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]
-
Mps1 Aminopyridine Optimization: Kusakabe, K., et al. (2015).[2] "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity."[2] Bioorganic & Medicinal Chemistry. [Link]
-
NanoBRET Methodology: Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]
-
ALK Inhibitor Comparison (Crizotinib vs Alectinib): Peters, S., et al. (2017).[3] "Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine. [Link]
-
Kinase Profiling Protocols: Reaction Biology Corp. "Kinase Profiling & Screening Methods." [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
Comparing the efficacy of different routes for 4-aminopyridine synthesis
A Comparative Guide to the Synthetic Efficacy of 4-Aminopyridine Routes
Introduction
4-Aminopyridine (4-AP), a foundational molecule in medicinal chemistry and organic synthesis, serves as a critical intermediate for pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its role as a potassium channel blocker has led to its investigation and use in treating various neurological conditions.[4] The efficacy, cost-effectiveness, and environmental impact of producing 4-AP are directly tied to the chosen synthetic pathway. This guide provides an in-depth comparison of the most prevalent and innovative routes for synthesizing 4-aminopyridine, offering researchers and drug development professionals the critical data and procedural insights necessary to select the optimal method for their specific application, whether for bench-scale research or industrial-scale production.
We will dissect four primary synthetic strategies: the multi-step but high-yielding Pyridine-N-Oxide pathway, the direct Chichibabin amination, nucleophilic substitution from 4-halopyridines, and a modern one-pot synthesis via the Hofmann rearrangement of 4-cyanopyridine. Each route is evaluated on its chemical principles, procedural execution, and overall performance metrics.
Route 1: The Pyridine-N-Oxide Pathway
This is arguably the most well-established and versatile laboratory-scale method for producing high-purity 4-aminopyridine. While it involves three distinct steps, the control over regioselectivity and the high overall yield make it a preferred choice for many applications.[1][5] The strategy hinges on activating the pyridine ring towards electrophilic substitution by first forming the N-oxide, which directs subsequent nitration to the 4-position. The final step involves the reduction of the nitro group.
Mechanism & Rationale
-
N-Oxidation: Pyridine's nitrogen is oxidized, typically with hydrogen peroxide in acetic acid. This crucial step alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, which activates the 2- and 4-positions towards electrophilic attack.
-
Nitration: The pyridine-N-oxide is then subjected to nitration using a mixture of nitric and sulfuric acids. The N-oxide functionality preferentially directs the incoming nitro group (NO₂⁺) to the 4-position.
-
Reduction: The final step is the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine. This can be achieved through various reducing agents, with catalytic hydrogenation or, more commonly, metal-acid systems like iron in acetic or mineral acids being highly effective.[5][6] The reduction with iron and mineral acids can yield 85-90% of 4-aminopyridine.[5]
Visualizing the Pathway
Caption: The three-step synthesis of 4-aminopyridine via the N-oxide intermediate.
Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide
This protocol details the final, critical reduction step using iron powder and hydrochloric acid, a common and effective variation.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, create a slurry of iron powder (5 molar equivalents) in water.
-
Acidification: Heat the slurry to 80-90°C and add a small portion of concentrated hydrochloric acid to initiate the reaction.
-
Substrate Addition: Dissolve 4-nitropyridine-N-oxide (1 molar equivalent) in a mixture of water and ethanol and add it dropwise to the hot iron slurry over 1-2 hours, maintaining the temperature. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, maintain the mixture at reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Neutralization & Extraction: Make the filtrate alkaline (pH 9-10) with a concentrated sodium carbonate or sodium hydroxide solution. This will precipitate the product. Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-aminopyridine.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-heptane) to yield high-purity white crystals.
Route 2: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine and other nitrogen-containing heterocycles using sodium amide (NaNH₂).[7][8] It proceeds via a nucleophilic aromatic substitution mechanism where a hydride ion is eliminated.[7]
Mechanism & Efficacy for 4-Aminopyridine
In the case of unsubstituted pyridine, the Chichibabin reaction overwhelmingly favors substitution at the C2 position due to its higher electrophilicity.[9] The formation of 4-aminopyridine is typically a minor byproduct. The reaction only becomes a viable route to 4-AP if the C2 and C6 positions are sterically blocked, which is not the case for the parent molecule.[9] While some sources mention this as a production method, it is generally considered inefficient for selectively producing 4-AP from pyridine itself due to poor regioselectivity and often low yields for the 4-isomer.[3][4] Modern variations using NaH-iodide composites have been developed but are still primarily focused on C2-amination.[10]
Visualizing the Pathway
Caption: The Chichibabin reaction on pyridine, showing major and minor products.
Route 3: Nucleophilic Substitution of 4-Halopyridines
This pathway offers a more direct route compared to the N-oxide method. It involves the substitution of a halogen atom (typically chlorine) at the 4-position of the pyridine ring with an amino group. This reaction is a nucleophilic aromatic substitution (SₙAr).
Mechanism & Rationale
The electron-withdrawing nature of the ring nitrogen makes the 4-position susceptible to nucleophilic attack, a process facilitated by a good leaving group like a halide. The reaction of 4-chloropyridine with a source of ammonia (e.g., aqueous or liquefied ammonia) under pressure and often in the presence of a catalyst like copper salts, yields 4-aminopyridine.[2][11] The key challenges are the relatively low reactivity of 4-chloropyridine and the need for elevated temperatures and pressures, which can complicate industrial scale-up.
Visualizing the Pathway
Caption: SₙAr mechanism for the synthesis of 4-aminopyridine from 4-chloropyridine.
Experimental Protocol: Amination of 4-Chloropyridine
-
Reactor Charging: A high-pressure autoclave reactor is charged with 4-chloropyridine hydrochloride, an aqueous ammonia solution (e.g., 25-30%), and a copper(II) sulfate catalyst.
-
Reaction Conditions: The reactor is sealed, and the mixture is heated to 150-200°C. The pressure will rise significantly due to the ammonia and heating.
-
Reaction Monitoring: The reaction is maintained at this temperature for several hours (e.g., 8-12 hours) with vigorous stirring. Progress can be monitored by sampling and GC analysis.
-
Cooling and Depressurization: After completion, the reactor is carefully cooled to room temperature, and the excess ammonia pressure is safely vented.
-
Isolation: The reaction mixture is transferred from the reactor, and the pH is adjusted with a strong base to precipitate the product.
-
Purification: The crude product is isolated by filtration, washed with water, and then purified by extraction into an organic solvent followed by distillation or recrystallization to achieve the desired purity.
Route 4: One-Pot Synthesis from 4-Cyanopyridine
A highly efficient and industrially attractive route involves a catalyzed Hofmann-type rearrangement starting from 4-cyanopyridine.[2] This method combines the hydrolysis of the nitrile to an amide and the subsequent rearrangement into a single, streamlined process.
Mechanism & Rationale
This process leverages a sodium tungstate catalyst in an aqueous sodium hypochlorite solution.[2]
-
Amide Formation: The 4-cyanopyridine is first converted in situ to 4-pyridinecarboxamide. The sodium tungstate catalyzes this hydration step.
-
Hofmann Rearrangement: The 4-pyridinecarboxamide then undergoes a Hofmann rearrangement in the presence of sodium hypochlorite. The hypochlorite acts as the oxidant, converting the amide into an intermediate isocyanate, which then hydrolyzes and decarboxylates to yield 4-aminopyridine.[3]
The major advantages of this route are that it is a one-pot reaction, uses readily available and inexpensive starting materials, and reportedly produces a very high purity product (up to 99.95%) with few side reactions.[2]
Visualizing the Pathway
Caption: One-pot synthesis of 4-aminopyridine from 4-cyanopyridine.
Experimental Protocol: One-Pot Synthesis
This protocol is based on the process described in patent literature.[2]
-
Preparation: Prepare an aqueous solution of 4-cyanopyridine (e.g., 20-30% w/w) in a reaction vessel and cool it to below 0°C.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate (2-5% by weight relative to the cyanopyridine).
-
Pre-reaction: Slowly add an aqueous solution of sodium hypochlorite (e.g., 10-11%) to the cooled cyanopyridine solution while maintaining the low temperature. This initiates the formation of the carboxamide.
-
Hofmann Reaction: After the initial addition, the complete reaction mixture is added dropwise to another vessel containing an aqueous sodium hypochlorite solution, and the temperature is raised to 90-95°C and held for approximately 10 hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The 4-aminopyridine product is isolated via extraction with an appropriate organic solvent followed by distillation to remove the solvent and purify the product.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on the desired scale, purity requirements, available equipment, and cost considerations.
| Feature | Pyridine-N-Oxide Route | Chichibabin Reaction | 4-Halopyridine Substitution | 4-Cyanopyridine Route |
| Overall Yield | High (Total yield 65%[5]; step yield 85-90%[5]) | Low for 4-isomer | Moderate to Good | High (>90%) |
| Purity | High (with purification) | Poor (mixture of isomers) | Good (with purification) | Very High (>99%)[2] |
| Number of Steps | 3 | 1 | 1 | 1 (One-Pot) |
| Starting Materials | Pyridine | Pyridine | 4-Chloropyridine | 4-Cyanopyridine |
| Key Reagents | H₂O₂, HNO₃/H₂SO₄, Fe/Acid | NaNH₂ | NH₃, Cu catalyst | NaOCl, Na₂WO₄ |
| Reaction Conditions | Moderate to Reflux | High Temp (180°C)[4] | High Temp & Pressure | Low Temp then High Temp |
| Safety Concerns | Strong acids, nitration | Pyrophoric NaNH₂ | High pressure, corrosive | Strong oxidant (hypochlorite) |
| Scalability | Good for lab/pilot scale | Poor due to selectivity | Moderate (requires pressure vessels) | Excellent for industrial scale |
Conclusion and Recommendations
Each synthetic route to 4-aminopyridine presents a unique balance of efficiency, cost, and safety.
-
For high-purity, laboratory-scale synthesis , the Pyridine-N-Oxide Pathway remains a gold standard. Its multi-step nature is a drawback, but the excellent regiochemical control and high final yields of the reduction step make it reliable and versatile.[5]
-
The Chichibabin Reaction is not recommended for the selective synthesis of 4-aminopyridine from pyridine due to its inherent preference for C2-amination.[9]
-
Nucleophilic Substitution of 4-Halopyridines is a viable, more direct alternative, but the harsh conditions (high pressure and temperature) can be a barrier for labs not equipped with specialized reactors.
-
For large-scale industrial production , the One-Pot Synthesis from 4-Cyanopyridine is the most compelling option.[2] Its use of inexpensive reagents, high throughput, simple procedure, and exceptionally high purity output make it a cost-effective and efficient choice for commercial manufacturing.
Ultimately, the selection of a synthetic route should be a strategic decision based on a thorough evaluation of the project's specific goals, balancing the need for purity, yield, and scalability against the available resources and expertise.
References
-
Bulavka, V., & Boiko, I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
McCormick, P. M., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 51(56), 11259-11262. [Link]
-
Quick Company. (n.d.). Process For Producing 4 Aminopyridines. [Link]
-
Guo, Y.-L., Hu, X.-E. (2004). Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. [Link]
- Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (20), 2344-2345. [Link]
-
Bulavka, V., & Boiko, I. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]
- Google Patents. (1983). US4386209A - Chichibabin reaction.
- Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
-
Wibaut, J. P., Herzberg, S., & Schlatmann, J. (1954). Note on the preparation of 4-aminopyridine. ResearchGate. [Link]
-
Slideshare. (n.d.). Chichibabin Reaction. [Link]
-
Jimoh, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]
-
Guo, Y.-L., et al. (2007). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. ResearchGate. [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]
-
National Center for Biotechnology Information. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]
-
DR-NTU, Nanyang Technological University. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- Google Patents. (2010). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine....
-
ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
-
ResearchGate. (1954). The reaction of 4-chloropyridine with some amines. [Link]
-
Sciforum. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines. [Link]
-
ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
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- 4. archive.epa.gov [archive.epa.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2,2,2-trifluoroethyl)pyridin-4-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of specialized chemical reagents like N-(2,2,2-trifluoroethyl)pyridin-4-amine demands a comprehensive understanding of not just its application, but its entire lifecycle within our laboratories, culminating in its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this fluorinated pyridine compound, grounded in established safety protocols and regulatory standards. The core principle is that all chemical waste is the generator's responsibility from "cradle-to-grave," a mandate enforced by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
This compound's structure, featuring both a pyridine ring and a trifluoroethyl group, places it into a specific chemical class—halogenated organic compounds—which requires special disposal considerations to mitigate potential environmental and health risks[1][2]. The strong carbon-fluorine bond, one of the strongest in organic chemistry, necessitates specific destruction technologies to ensure complete mineralization and prevent the release of hazardous byproducts[1][3].
Hazard Assessment and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(2,2,2-trifluoroethyl)pyridin-4-amine should always be the primary reference, we can infer its likely hazard profile from structurally similar compounds like N-(2,2,2-trifluoroethyl)pyridin-2-amine and 4-Aminopyridine[4][5][6]. These compounds are known to be harmful or fatal if swallowed, cause serious skin and eye damage, and may cause respiratory irritation[4][5][6]. Therefore, handling this substance and its waste requires stringent adherence to safety protocols.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense is the correct use of PPE. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. | Protects against accidental splashes of liquid waste or contact with solid particulates, preventing severe eye damage[1][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Pyridine and its derivatives can be toxic upon dermal absorption[4][8]. Always check glove compatibility charts. |
| Body Protection | A standard lab coat. A chemical-resistant apron for larger quantities. | Minimizes skin exposure from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse[7][9]. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Required if handling the compound as a fine powder outside of a fume hood or if aerosolization is possible, to prevent respiratory tract irritation[1][4]. All handling should ideally occur in a certified chemical fume hood[1][4]. |
Engineering Controls
All handling and preparation of N-(2,2,2-trifluoroethyl)pyridin-4-amine waste must be conducted within a properly functioning chemical fume hood[1][4]. This is the primary engineering control to minimize inhalation exposure to potentially harmful vapors or dusts. An eyewash station and safety shower must be immediately accessible[10].
Waste Characterization and Segregation: The Foundational Step
Proper disposal begins at the point of generation. The most critical step is the correct characterization and segregation of waste. Mixing different waste streams can create dangerous reactions, complicate disposal, and significantly increase costs[2].
N-(2,2,2-trifluoroethyl)pyridin-4-amine waste must be classified as Halogenated Organic Waste . This is due to the presence of the three fluorine atoms on the ethyl group[1][2][11].
Causality: Why Segregation is Critical The distinction between halogenated and non-halogenated waste is crucial for the disposal process[2][12].
-
Disposal Method: Halogenated wastes typically require high-temperature incineration in specialized facilities equipped with scrubbers[1]. These scrubbers are necessary to neutralize acidic gases, such as hydrogen fluoride (HF), that are produced during combustion.
-
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste due to the specialized treatment required[2]. Mixing a small amount of halogenated waste into a large container of non-halogenated solvent waste will force the entire container to be treated as the more hazardous and costly category[2].
Step-by-Step Disposal Protocol for Laboratory Personnel
This protocol covers the procedures from waste generation to readiness for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Waste Collection
-
Dedicated Container: Use a dedicated, leak-proof waste container made of compatible material (e.g., glass or high-density polyethylene) with a secure screw cap[1][8][12].
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials such as strong oxidizing agents or strong acids[12][13].
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste in separate, appropriately labeled containers.
Step 2: Labeling
-
Clarity is Key: As soon as you begin adding waste to a container, it must be labeled. Unidentified chemical waste can pose a significant safety risk and is extremely expensive to analyze and dispose of.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"[1].
-
The full chemical name: "N-(2,2,2-trifluoroethyl)pyridin-4-amine". List all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Halogenated Waste").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Temporary Storage in the Laboratory
-
Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the lab[1]. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.
-
Container Fullness: Do not overfill containers. A container is considered full when it is at 75-90% capacity to allow for vapor expansion and prevent spills[12]. Keep containers securely capped at all times, except when adding waste[12].
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or has reached the maximum accumulation time allowed by your institution (often 150-180 days), contact your institution's EHS department to schedule a waste pickup[12].
-
Documentation: Maintain a detailed log of the waste generated, including quantities and dates[1]. This is a regulatory requirement and part of good laboratory practice.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(2,2,2-trifluoroethyl)pyridin-4-amine waste.
Caption: Decision workflow for handling N-(2,2,2-trifluoroethyl)pyridin-4-amine waste.
Emergency Procedures for Spills
Even with meticulous planning, spills can occur. An immediate and correct response is vital.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated[8][13].
-
Control: If safe to do so, remove all ignition sources[8][13].
-
Contain: For small spills, use an absorbent, inert material like vermiculite, sand, or commercial sorbent pads to contain the spill[8]. Do not use combustible materials.
-
Clean-Up: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a labeled, sealable container for disposal as halogenated solid waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to your supervisor and your institution's EHS department.
The Final Disposal Pathway: Professional Management
The ultimate fate of N-(2,2,2-trifluoroethyl)pyridin-4-amine waste is managed by licensed hazardous waste professionals. The primary and most effective method for destroying halogenated organic compounds is high-temperature incineration[1]. This process operates at temperatures sufficient to break the robust carbon-fluorine bonds, converting the compound into carbon dioxide, water, and hydrogen fluoride (HF)[1]. The incinerator's exhaust stream is then passed through "scrubbers" that neutralize the acidic HF gas, preventing its release into the atmosphere[1]. This technology ensures the complete destruction of the hazardous compound, aligning with the EPA's goal of waste minimization and toxicity reduction[12].
By adhering to these detailed procedures, you ensure that the lifecycle of N-(2,2,2-trifluoroethyl)pyridin-4-amine in your laboratory concludes safely, compliantly, and with minimal impact on the environment, upholding the highest standards of scientific responsibility.
References
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PubChem. (n.d.). N-(2,2,2-trifluoroethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]
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U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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A Senior Scientist's Guide to Handling N-(2,2,2-trifluoroethyl)pyridin-4-amine: A Framework for Safety
This guide provides a comprehensive framework for the safe handling, use, and disposal of N-(2,2,2-trifluoroethyl)pyridin-4-amine. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the principles of chemical hazard assessment and risk mitigation. The protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Assessment: Understanding the Compound
-
4-Aminopyridine Core: This is the primary driver of acute toxicity. 4-Aminopyridine itself is classified as fatal if swallowed and toxic in contact with skin or if inhaled. Aminopyridines can cause significant irritation to the skin, eyes, and respiratory system[1]. Therefore, it is imperative to treat N-(2,2,2-trifluoroethyl)pyridin-4-amine with a high degree of caution, assuming a similar or significant toxicity profile.
-
Trifluoroethyl Group: The presence of fluorine introduces additional considerations. Fluorinated organic molecules are prevalent in pharmaceuticals due to their enhanced metabolic stability[2]. However, under thermal decomposition (e.g., in a fire), they can release highly toxic and corrosive hydrogen fluoride (HF) gas[3][4].
-
Analogous Compound Data: The safety profile for the related isomer, N-(2,2,2-trifluoroethyl)pyridin-2-amine, indicates it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[5]. This strongly supports a cautious approach.
Based on this analysis, N-(2,2,2-trifluoroethyl)pyridin-4-amine should be handled as a substance that is acutely toxic, a severe skin and eye irritant, and a potential respiratory irritant.
The Hierarchy of Controls: Engineering Safety First
Personal Protective Equipment (PPE) is the final line of defense. The primary strategy for minimizing exposure must always be the implementation of robust engineering and administrative controls, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[6][7].
-
Primary Engineering Control: All handling of N-(2,2,2-trifluoroethyl)pyridin-4-amine, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to protect against inhalation of dust or vapors[8][9].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential fugitive emissions[8].
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Clear signage indicating the specific hazards must be posted[10]. Every laboratory must have a written Chemical Hygiene Plan (CHP) that details these procedures[11].
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the identified risks of acute toxicity and severe irritation.
Eye and Face Protection
-
Rationale: The high risk of severe, potentially irreversible eye damage necessitates robust protection against splashes and airborne particles[5].
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where the chemical is handled.
-
Enhanced Protection: When handling larger quantities (>1 g) or performing operations with a higher risk of splashing (e.g., transfers, filtration), a full-face shield must be worn in addition to chemical splash goggles[12].
-
Skin and Body Protection
-
Rationale: The compound is presumed to be toxic upon skin contact and a significant skin irritant[5]. The goal is to create a complete barrier to prevent any dermal exposure.
-
Gloves:
-
Selection: Nitrile gloves are the standard for incidental contact[8][9]. Given the potential for skin absorption, double-gloving is strongly recommended.
-
Procedure: Don an initial pair of nitrile gloves, followed by a second pair. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Integrity: Inspect gloves for any signs of degradation or perforation before and during use.
-
Replacement: If direct contact occurs, remove gloves immediately, wash hands thoroughly with soap and water, and don fresh pairs. Do not reuse disposable gloves.
-
-
Lab Coat/Apron:
-
Selection: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Enhanced Protection: For handling larger quantities or when there is a significant risk of spills, a chemically resistant apron should be worn over the lab coat[12].
-
Respiratory Protection
-
Rationale: While engineering controls are the primary defense against inhalation hazards, respiratory protection may be required in specific, non-routine situations.
-
Protocol:
-
Standard Operations: Under normal handling conditions within a certified fume hood, respiratory protection is not typically required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary[12][13]. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as required by OSHA (29 CFR 1910.134)[14].
-
Procedural Guidance: Donning, Doffing, and Disposal
PPE Workflow Diagram
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to minimize exposure.
Operational and Disposal Plan
Handling:
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed[12]. Designate a specific area within the fume hood for the work.
-
Weighing: Use a disposable weigh boat. Handle the solid with care to avoid generating dust.
-
Transfers: Conduct all transfers of solid or solutions within the fume hood.
Spill Response:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
Cleanup: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE, including respiratory protection if necessary. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
Disposal:
-
Waste Segregation: All materials contaminated with N-(2,2,2-trifluoroethyl)pyridin-4-amine, including gloves, weigh boats, and absorbent materials, are considered hazardous waste.
-
Halogenated Waste: This compound is a halogenated organic substance. It MUST be disposed of in a designated "Halogenated Organic Waste" container[9]. Do not mix with non-halogenated organic waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled according to hazard communication standards[10].
-
Collection: Follow your institution's specific procedures for hazardous waste collection.
Emergency Response Decision Tree
In the event of an exposure, a clear and rapid response is critical.
Caption: Decision tree for immediate actions following an exposure event.
Summary of Safety Recommendations
| Hazard Category | Primary Control | Required Personal Protective Equipment (PPE) |
| Inhalation Toxicity | Chemical Fume Hood | NIOSH-approved respirator for spills/emergencies only. |
| Dermal Toxicity/Irritation | Fume Hood/Careful Technique | Double nitrile gloves, cuffed lab coat, chemical apron as needed. |
| Severe Eye Damage | Fume Hood/Careful Technique | Chemical splash goggles (minimum), face shield for high-risk tasks. |
| Accidental Ingestion | Administrative (No eating/drinking) | N/A (Prevented by proper lab hygiene). |
This guide is intended to provide a foundation for safe laboratory practices. It is not a substitute for a thorough reading of relevant Safety Data Sheets for analogous compounds, institutional training, and a comprehensive, site-specific Chemical Hygiene Plan developed by a designated safety officer[6][11]. By integrating these principles into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
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Chemical Safety Guidelines. (n.d.). University of California, Berkeley. Retrieved from [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
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4-aminopyridine Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
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Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Fluorine Safety SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
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N2-(2,2,2-Trifluoroethyl)pyrimidine-2,5-diamine Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. Retrieved from [Link]
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2-amino pyridine Safety Data Sheet. (n.d.). Biochem Chemopharma. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
